3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Description
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Properties
IUPAC Name |
3-bromo-11,11-dimethylbenzo[b]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br/c1-19(2)17-8-7-14(20)11-16(17)15-9-12-5-3-4-6-13(12)10-18(15)19/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVJDMLLEHLYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C3=CC4=CC=CC=C4C=C31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Abstract
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene is a key intermediate in the development of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1] Its utility stems from the versatile bromo-functional group, which allows for further molecular elaboration through cross-coupling reactions, and the gem-dimethyl group, which enhances solubility and prevents intermolecular aggregation, thereby improving material performance.[1] This guide presents a comprehensive, scientifically-grounded synthetic route to this target molecule. While a direct, one-pot synthesis is not prominently described in the literature, this document outlines a robust, multi-step strategy designed for regiochemical control and high yield. We will delve into the rationale behind the chosen pathway, provide detailed experimental protocols, and discuss the critical parameters for success, offering researchers a practical blueprint for obtaining this valuable compound.
Introduction: The Synthetic Challenge
Polycyclic Aromatic Hydrocarbons (PAHs) like benzo[b]fluorene are foundational scaffolds in materials science.[] The introduction of specific functional groups at defined positions is crucial for tuning their electronic and physical properties. The primary challenge in synthesizing this compound lies in achieving regioselective bromination. Direct electrophilic bromination of the parent 11,11-dimethyl-11H-benzo[b]fluorene scaffold is likely to yield a mixture of isomers, with substitution at the 2-position being a probable side reaction due to electronic activation.[3] Therefore, a successful synthesis must employ a strategy that unambiguously installs the bromine atom at the C-3 position.
The proposed strategy circumvents this issue by constructing the benzo[b]fluorene skeleton from a precursor that already contains a bromine atom at the required position. This approach ensures absolute regiochemical integrity of the final product.
Retrosynthetic Analysis and Strategic Overview
Our retrosynthetic strategy hinges on disconnecting the tetracyclic core at a late stage, tracing back to simpler, commercially available starting materials. The key disconnection is the final cyclization to form the fluorene moiety.
The proposed forward synthesis involves three main stages:
-
Synthesis of a Brominated Chalcone Precursor: A Claisen-Schmidt condensation between a brominated acetophenone and a suitable benzaldehyde derivative.
-
Formation of the Benzo[b]fluorene Core: A photochemical cyclization of the chalcone precursor. This modern approach offers a mild, efficient, and often high-yielding route to substituted benzo[b]fluorenes.[4][5]
-
Introduction of the Gem-Dimethyl Group: A double alkylation at the C-11 position of the benzo[b]fluorene core.
This sequence ensures the bromine is correctly positioned from the outset and leverages a powerful photochemical transformation for the key ring-forming step.
The Synthetic Pathway: A Visual Guide
The following diagram illustrates the proposed synthetic workflow, from readily available starting materials to the final target compound.
Caption: Proposed three-step synthesis of the target molecule.
Detailed Experimental Protocols
Step 1: Synthesis of (E)-1-(3-Bromophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
This initial step utilizes a base-catalyzed Claisen-Schmidt condensation to construct the chalcone backbone, which is the direct precursor for the subsequent photochemical cyclization.
-
Rationale: The Claisen-Schmidt condensation is a classic, reliable method for forming α,β-unsaturated ketones. Using 1-(3-bromophenyl)ethan-1-one ensures the bromine atom is positioned correctly for the final product structure.
-
Detailed Protocol:
-
To a stirred solution of 1-(3-bromophenyl)ethan-1-one (1.0 eq) in ethanol (EtOH, 4 mL/mmol) in a round-bottom flask, add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq, 2 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Add 2-phenylacetaldehyde (1.1 eq) dropwise to the mixture over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water (20 mL/mmol).
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from ethanol to yield the pure chalcone as a pale-yellow solid.
-
| Parameter | Value |
| Reactants | 1-(3-Bromophenyl)ethan-1-one, 2-Phenylacetaldehyde |
| Reagents | Sodium Hydroxide (NaOH), Ethanol, Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification | Recrystallization from Ethanol |
Step 2: Synthesis of 3-Bromo-11H-benzo[b]fluorene
This key step employs a modern photochemical approach to construct the tetracyclic benzo[b]fluorene core. This method is advantageous due to its mild conditions and efficiency, often facilitated by continuous flow technology for scalability and reproducibility.[4][5]
-
Rationale: Photochemical electrocyclization of the chalcone intermediate provides a direct and atom-efficient route to the benzo[b]fluorene scaffold.[5] This transformation avoids the use of harsh reagents or high temperatures often required in classical multi-step syntheses of PAHs.[4]
-
Detailed Protocol:
-
Prepare a stock solution of the chalcone intermediate from Step 1 in methanol (MeOH) at a concentration of 50 mM.
-
Set up a continuous flow photochemical reactor equipped with a high-power UV-A light source (e.g., a 365 nm LED).
-
Pump the solution through the reactor at a flow rate calculated to provide a residence time of approximately 5-10 minutes under irradiation.
-
Collect the output from the reactor. The solvent can be removed under reduced pressure using a rotary evaporator.
-
The resulting crude product should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure 3-Bromo-11H-benzo[b]fluorene.
-
| Parameter | Value |
| Reactant | (E)-1-(3-Bromophenyl)-3-phenylprop-2-en-1-one |
| Reagents | Methanol (solvent) |
| Conditions | UV-A (365 nm) irradiation, Continuous Flow |
| Residence Time | 5-10 minutes |
| Purification | Silica Gel Column Chromatography |
Step 3: Synthesis of this compound
The final step is the introduction of the gem-dimethyl group at the C-11 position. This is achieved via a double alkylation reaction using a strong base and an alkylating agent. This procedure is analogous to the well-established methods for dimethylating the C-9 position of fluorene.[6]
-
Rationale: The C-11 protons of the benzo[b]fluorene core are acidic due to their position adjacent to two aromatic rings. A strong, non-nucleophilic base like sodium hydride (NaH) can deprotonate this position to form a carbanion, which then acts as a nucleophile to displace the iodide from iodomethane. Repeating this process installs the second methyl group.
-
Detailed Protocol:
-
In an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous tetrahydrofuran (THF, 5 mL/mmol).
-
Cool the suspension to 0 °C.
-
Add a solution of 3-Bromo-11H-benzo[b]fluorene (1.0 eq) in anhydrous THF dropwise. Effervescence (H₂ gas) will be observed.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add iodomethane (CH₃I, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane) to afford the final product, this compound.
-
| Parameter | Value |
| Reactant | 3-Bromo-11H-benzo[b]fluorene |
| Reagents | Sodium Hydride (NaH), Iodomethane (CH₃I), THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 5-7 hours total |
| Purification | Silica Gel Column Chromatography |
Conclusion
The synthesis of this compound presents a significant regiochemical challenge. The proposed three-step route, commencing with a brominated precursor and leveraging a modern photochemical cyclization, offers a robust and logical solution. This strategy provides explicit control over the bromine's position, avoiding the formation of isomeric byproducts associated with direct bromination. The detailed protocols herein serve as a comprehensive guide for researchers, enabling the reliable synthesis of this important building block for next-generation organic materials.
References
- Benchchem. 2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene | 1198396-39-2.
- BOC Sciences. Polycyclic Aromatic Hydrocarbons Synthesis.
- Weiss, D. E. et al. (2014). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. PMC, NIH.
- Weiss, D. E. et al. (2014). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters.
- Chem-Space. This compound - Reaction / Application on synthetic works. (2019).
- Arborpharmchem. Cas No.1674334-59-8 this compound.
- ChemicalBook. 3-Bromo-9,9-dimethylfluorene synthesis.
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chemical properties of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated polycyclic aromatic hydrocarbon that has garnered significant interest as a key intermediate in the synthesis of advanced organic materials. Its rigid, planar benzo[b]fluorene core imparts desirable photophysical and electronic properties, making it a valuable building block for organic light-emitting diodes (OLEDs) and other optoelectronic applications. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound, with a focus on its application in materials science.
The core structure of this compound features a fluorene moiety fused with a benzene ring, creating an extended π-conjugated system. This extensive conjugation is crucial for efficient charge transport, a key characteristic for materials used in electronic devices.[1][2] The presence of the dimethyl group at the 11-position serves a dual purpose: it enhances the solubility of the molecule in organic solvents and introduces steric hindrance that can disrupt intermolecular packing in the solid state. This disruption helps to mitigate aggregation-induced quenching (ACQ), thereby improving the luminescence efficiency of materials derived from this scaffold.[2] The bromine atom at the 3-position provides a reactive handle for further functionalization, enabling the synthesis of a diverse range of derivatives with tailored properties.[2]
Molecular Structure and Physicochemical Properties
While detailed experimental data for this compound is not extensively reported in the literature, its fundamental properties can be inferred from its constituent parts and data available for related compounds.
Table 1: General Physicochemical Properties of this compound
| Property | Value/Information | Source |
| CAS Number | 1674334-59-8 | [3] |
| Molecular Formula | C₁₉H₁₅Br | |
| Molecular Weight | 323.23 g/mol | [4] |
| Appearance | Likely a crystalline solid | Inferred |
| Purity | Commercially available up to 99.5% (sublimated) | [3] |
Spectroscopic data for the parent compound, 11H-benzo[b]fluorene, is available and can serve as a baseline for interpreting the spectra of its derivatives.[5] For this compound, one would anticipate characteristic signals in its NMR spectra. In the ¹H NMR spectrum, the dimethyl groups would appear as a sharp singlet, likely in the range of δ 1.5 ppm. The aromatic protons would exhibit complex splitting patterns, with the bromine atom inducing a downfield shift for adjacent protons. In the ¹³C NMR spectrum, the presence of the bromine atom would lead to a deshielding effect on the carbon to which it is attached. High-resolution mass spectrometry (HRMS) would confirm the molecular formula by identifying the molecular ion peak and the characteristic isotopic pattern of bromine.[6]
Synthesis and Reactivity
The primary synthetic utility of this compound lies in its reactivity as an aryl halide in cross-coupling reactions. The bromine atom serves as an excellent leaving group, particularly in palladium-catalyzed reactions such as the Buchwald-Hartwig amination. This reaction is instrumental in forming carbon-nitrogen bonds, allowing for the introduction of various amine-containing functional groups. These functionalizations are critical for tuning the electronic and photophysical properties of the final material, such as its emission color and charge-carrier mobility in OLED devices.[2][3]
Buchwald-Hartwig Amination Protocols
The following protocols, compiled from synthetic works, demonstrate the utility of this compound as a substrate in palladium-catalyzed aminations. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and reaction efficiency.
Table 2: Exemplary Buchwald-Hartwig Amination Reactions using this compound
| Amine Substrate | Palladium Catalyst | Ligand | Base | Solvent | Conditions | Yield | Source |
| Unspecified Amine | Pd₂(dba)₃ | SPhos | NaOt-Bu | Toluene | Reflux, 1 hr | 75% | [3] |
| Unspecified Amine | Pd₂(dba)₃ | Tri-tert-butylphosphine | NaOt-Bu | Toluene | Reflux, 1 hr | 20% | [3] |
| Unspecified Amine | Pd₂(dba)₃ | Tri-tert-butylphosphine tetrafluoroborate | NaOt-Bu | Xylene | Reflux, 8 hr | 66% | [3] |
| 3-Amino-11,11-dimethyl-11H-benzoindole | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 °C, 24 hr | 79% | [3] |
Note: dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; NaOt-Bu = Sodium tert-butoxide; P(t-Bu)₃ = Tri(tert-butyl)phosphine.
Experimental Workflow: General Buchwald-Hartwig Amination
The following represents a generalized, step-by-step methodology for the Buchwald-Hartwig amination using this compound, based on the cited literature.[3]
Step 1: Reaction Setup
-
In an inert atmosphere (e.g., under argon), a reaction vessel is charged with this compound, the desired amine substrate, the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), the phosphine ligand (e.g., SPhos or a trialkylphosphine), and a strong base (e.g., sodium tert-butoxide).
Step 2: Solvent Addition and Reaction
-
Anhydrous toluene or xylene is added to the reaction vessel.
-
The reaction mixture is heated to reflux and stirred for a specified period (typically ranging from 1 to 24 hours), with reaction progress monitored by an appropriate technique (e.g., TLC or GC-MS).
Step 3: Work-up and Isolation
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator).
-
The crude residue is then subjected to a work-up procedure, which may involve extraction with an organic solvent (e.g., diethyl ether) and water. The organic layer is dried over a drying agent like MgSO₄.
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., toluene) to yield the final, highly pure product.
Applications in Materials Science
The derivatives synthesized from this compound are primarily investigated for their use in organic electronics. The ability to introduce a wide variety of functional groups via the bromo-substituent allows for the fine-tuning of material properties.
-
OLEDs: The benzo[b]fluorene core provides a high-energy bandgap, making it suitable for use in blue-emitting materials, which are often a challenge in OLED technology. The excellent π-conjugation facilitates efficient charge transfer, particularly hole transport.[2] By coupling with other aromatic or heteroaromatic moieties, materials with specific emission colors (red, green, or blue) can be designed and synthesized.[2]
-
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the benzo[b]fluorene unit can promote ordered molecular packing, which is beneficial for charge mobility in OFETs.
The synthetic versatility of this compound is illustrated in the following diagram, which depicts its role as a central building block in the creation of functional organic materials.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a highly valuable and versatile building block in the field of organic materials chemistry. Its unique combination of a rigid, π-conjugated core, solubilizing and sterically hindering dimethyl groups, and a reactive bromine handle makes it an ideal precursor for a wide range of functional materials. The well-established reactivity of this compound in palladium-catalyzed cross-coupling reactions provides a reliable and modular approach to the synthesis of novel materials for applications in OLEDs and other advanced electronic devices. Further research into the synthesis and properties of new derivatives based on this scaffold is likely to yield significant advancements in the field of organic electronics.
References
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This compound - Reaction / Application on synthetic works. (2019-11-27). synthetic-works.com. [Link]
-
BN-Benzo[b]fluoranthenes: facile synthesis, characterization, and optoelectronic properties. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
11H-Benzo[b]fluorene - the NIST WebBook. National Institute of Standards and Technology. [Link]
-
Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters. [Link]
-
Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes - PMC. NIH. [Link]
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An In-depth Technical Guide to 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene: A Key Intermediate for Advanced Optoelectronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene is a halogenated polycyclic aromatic hydrocarbon that has garnered significant interest as a pivotal building block in the synthesis of advanced organic electronic materials. Its rigid, planar benzo[b]fluorene core, coupled with the synthetically versatile bromine substituent, makes it an ideal intermediate for the development of materials used in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic applications.[1][2] The dimethyl substitution at the C11 position enhances solubility and prevents intermolecular aggregation, which is crucial for achieving high-performance devices.[2] This guide provides a comprehensive overview of its identifiers, properties, synthesis, and applications, with a focus on its role in the development of next-generation electronic materials.
Chemical Identifiers and Properties
A clear identification of a chemical compound is fundamental for research and development. The primary identifiers and key properties of this compound are summarized below.
| Identifier/Property | Value | Reference |
| CAS Number | 1674334-59-8 | [1][3] |
| Molecular Formula | C₁₉H₁₅Br | [3] |
| Molecular Weight | 323.23 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| InChI Key | FQVJDMLLEHLYEX-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥98% | [4] |
| Appearance | White to off-white powder/crystals | |
| Storage | Ambient temperature, in a dry, dark place | [5] |
Note: Experimental physical properties such as melting point, boiling point, and detailed solubility data are not consistently reported in publicly available literature and should be determined empirically.
Synthesis
A general procedure for the synthesis of a related compound, 9,9-dimethyl-2-bromofluorene, is described in the patent literature and can be adapted.[6] This involves the bromination of the fluorene core followed by methylation. For this compound, the synthesis would likely involve the initial synthesis of the 11,11-dimethyl-11H-benzo[b]fluorene scaffold, followed by regioselective bromination.
Conceptual Synthesis Workflow:
Conceptual Synthesis of this compound.
Applications in Organic Electronics
The primary application of this compound is as a crucial intermediate in the synthesis of functional materials for organic electronics, particularly for OLEDs. The bromine atom serves as a versatile synthetic handle for introducing various functional groups via cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[4] This allows for the fine-tuning of the electronic and photophysical properties of the final material.
Fluorene-based compounds are widely utilized in the emissive layer of OLEDs due to their excellent luminescence properties.[2] The benzo[b]fluorene core provides a rigid and extended π-conjugated system, which is beneficial for charge transport.[2] The dimethyl groups at the C11 position are strategically important as they prevent the aggregation-caused quenching (ACQ) of luminescence, thereby enhancing the efficiency of the OLED device.[2]
Experimental Protocol: Example of a Buchwald-Hartwig Amination Reaction
The following is a representative protocol for a Buchwald-Hartwig amination reaction using this compound as a starting material, based on procedures found in the chemical literature.[4]
Objective: To synthesize an amine-substituted 11,11-dimethyl-11H-benzo[b]fluorene derivative.
Materials:
-
This compound
-
Amine of choice
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine or SPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or xylene
-
Standard Schlenk line glassware and inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (e.g., 10 mmol), the desired amine (e.g., 11 mmol), sodium tert-butoxide (e.g., 14 mmol), and the palladium catalyst (e.g., 0.1-1 mol%) and ligand (e.g., 0.2-2 mol%).
-
Add anhydrous toluene or xylene via syringe.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amine-substituted product.
Logical Flow of the Buchwald-Hartwig Amination:
Workflow for Buchwald-Hartwig Amination.
Safety Information
As with any chemical compound, proper handling and safety precautions are paramount. The following information is based on a representative Safety Data Sheet (SDS) for this compound.[1]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Researchers should always consult the specific SDS provided by the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is a valuable and versatile intermediate in the field of organic electronics. Its well-defined structure and the synthetic accessibility offered by the bromo substituent provide a robust platform for the design and synthesis of novel high-performance materials for OLEDs and other advanced applications. While detailed synthetic and characterization data in the public domain is somewhat limited, its commercial availability and the established reactivity of its functional groups ensure its continued importance in both academic and industrial research. As the demand for more efficient and stable organic electronic devices grows, the role of key building blocks like this compound will undoubtedly expand.
References
-
This compound - Reaction / Application on synthetic works. (2019-11-27). Retrieved from [Link]
-
3-Bromo-11,11- dimethyl-11Hbenzo[b]fluorene [ 1674334-59-8 ]. Retrieved from [Link]
- CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents.
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- 4. This compound - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. 1198396-39-2|2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene|BLD Pharm [bldpharm.com]
- 6. This compound | 1674334-59-8 [sigmaaldrich.com]
Navigating the Spectroscopic Landscape of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the specialized polycyclic aromatic hydrocarbon, 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene (CAS No. 1674334-59-8). As a pivotal intermediate in the synthesis of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs), a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development and materials science.[1][2] Due to the current absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We will delve into the theoretical underpinnings of the expected spectral features, provide detailed, field-proven protocols for data acquisition, and present the predicted data in a clear, accessible format.
Introduction: The Significance of this compound
This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest as a building block in organic synthesis.[1] Its rigid, planar benzo[b]fluorene core, functionalized with a bromine atom and gem-dimethyl groups, offers a unique combination of electronic and steric properties. The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. The 11,11-dimethyl substitution enhances solubility and prevents intermolecular aggregation, which is often a crucial factor in the performance of organic electronic materials.[2]
This guide will focus on the two primary analytical techniques for the structural elucidation of this molecule: NMR spectroscopy and mass spectrometry. A detailed understanding of its spectral signature is not only essential for its identification and purity assessment but also provides invaluable insights into its electronic structure and chemical reactivity.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution.[3] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecular framework.
The predicted NMR data presented below are based on the analysis of the parent 11H-benzo[b]fluorene structure, the known effects of bromine substitution on aromatic rings, and data from the closely related isomer, 2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene.[4] For the latter, aromatic protons adjacent to the bromine atom are expected to be deshielded, shifting to a higher ppm value, while the dimethyl groups should appear as a characteristic singlet.[4]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The aromatic region of the ¹H NMR spectrum of this compound is expected to be complex due to the extensive spin-spin coupling between the protons. The predicted chemical shifts are tabulated below. The numbering scheme used for the benzo[b]fluorene core is provided in the accompanying diagram.
Diagram: Numbering Scheme for this compound
Caption: IUPAC numbering for the benzo[b]fluorene skeleton.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-2, H-4 | 7.8 - 8.2 | m | - |
| H-5, H-6, H-7, H-8, H-9, H-10 | 7.2 - 7.6 | m | - |
| 11-CH₃ | ~1.5 | s | - |
Causality Behind Predicted Shifts:
-
Aromatic Protons (H-1 to H-10): These protons reside in the deshielding region of the aromatic ring currents, hence their chemical shifts are in the downfield region (7.2-8.2 ppm).[5][6] The bromine atom at the 3-position will exert an electron-withdrawing inductive effect and a deshielding anisotropic effect, causing adjacent protons (H-2 and H-4) to resonate at the lower end of this range.
-
Dimethyl Protons (11-CH₃): The six protons of the two methyl groups at the C-11 position are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet. Their aliphatic nature places their resonance in the upfield region, predicted around 1.5 ppm.[4]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide complementary information, revealing the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 (C-Br) | ~122 |
| Aromatic C-H | 120 - 130 |
| Quaternary Aromatic C | 135 - 150 |
| C-11 | ~47 |
| 11-CH₃ | ~27 |
Rationale for Predicted Shifts:
-
C-3 (C-Br): The carbon atom directly attached to the bromine is expected to be significantly deshielded due to the electronegativity of the halogen.
-
Aromatic Carbons: The sp² hybridized carbons of the aromatic rings will resonate in the typical downfield region of 120-150 ppm.
-
Aliphatic Carbons (C-11 and 11-CH₃): The sp³ hybridized C-11 and the methyl carbons will appear in the upfield region of the spectrum.
Predicted Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[7] Electron Ionization (EI) is a common "hard" ionization technique that leads to the formation of a molecular ion and characteristic fragment ions, providing a molecular fingerprint.[7][8][9]
Predicted High-Resolution Mass Spectrum (HRMS)
-
Molecular Formula: C₁₉H₁₅Br
-
Monoisotopic Mass: 322.0357 u
-
Expected [M]⁺: m/z 322.0357
-
Expected [M+2]⁺: m/z 324.0337
A key feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion.[4] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Predicted Fragmentation Pattern (Electron Ionization)
Electron ionization is an energetic process that can cause the molecular ion to fragment.[10] The predicted fragmentation pathway for this compound is outlined below.
Diagram: Predicted EI-MS Fragmentation Pathway
Caption: Predicted fragmentation pathway under electron ionization.
Explanation of Fragmentation:
-
Loss of a Methyl Radical (-•CH₃): A common fragmentation pathway for molecules containing a gem-dimethyl group is the loss of a methyl radical to form a more stable carbocation. This would result in a fragment ion at m/z 307/309.
-
Loss of a Bromine Radical (-•Br): Cleavage of the C-Br bond would lead to the loss of a bromine radical, generating a fragment ion at m/z 243.
-
Further Fragmentations: Subsequent loss of hydrogen atoms or other small neutral molecules from the primary fragments can also be expected.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Data Acquisition
Workflow: NMR Sample Preparation and Analysis
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common solvent for non-polar organic molecules.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 500 MHz instrument is recommended for good resolution).
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts to the respective nuclei in the molecule.
-
Mass Spectrometry Data Acquisition
Workflow: Mass Spectrometry Sample Preparation and Analysis
Caption: Workflow for mass spectrometry data acquisition and analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.
-
For analysis, dilute this stock solution to a final concentration of 1-10 µg/mL.
-
It is crucial to use high-purity solvents to avoid background interference.
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter that could block the instrument's tubing.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For a pure compound, direct infusion can be used. If the sample is part of a mixture, it should first be separated using Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionize the sample using electron ionization (EI) with a standard electron energy of 70 eV.
-
Analyze the resulting ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the characteristic isotopic pattern of the molecular ion ([M]⁺ and [M+2]⁺).
-
Use the accurate mass measurement to confirm the elemental composition of the molecular ion.
-
Analyze the major fragment ions and compare them to the predicted fragmentation pattern to further confirm the structure.
-
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging fundamental principles and data from analogous compounds, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, and mass spectrometry data. The provided experimental protocols offer a robust framework for researchers to acquire high-quality data for this important synthetic intermediate. As experimental data for this compound becomes publicly available, this guide can serve as a valuable reference for comparison and validation.
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Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. (2018). PubMed. [Link]
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A Comprehensive Technical Guide to the Solubility of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
An In-depth Technical Guide:
Abstract
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene is a pivotal intermediate in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1][2] Its performance in synthetic, purification, and deposition processes is intrinsically linked to its solubility characteristics in various organic solvents. This guide provides a comprehensive analysis of the predicted solubility of this compound based on fundamental chemical principles and data from analogous structures. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to accurately determine its solubility, ensuring reproducible and reliable results. This document is intended for researchers, chemists, and material scientists engaged in the development and application of novel organic materials.
Introduction to this compound
1.1 Molecular Structure and Physicochemical Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₉H₁₅Br
The molecule possesses a large, rigid, and predominantly nonpolar polycyclic aromatic hydrocarbon (PAH) backbone. The key structural features influencing its solubility are:
-
Benzo[b]fluorene Core: A tetracyclic aromatic system that is highly lipophilic and hydrophobic.
-
Gem-dimethyl Group: The two methyl groups at the C11 position increase the molecule's steric bulk and contribute to its nonpolar character. This group can also disrupt intermolecular π-π stacking, which may slightly enhance solubility compared to its planar analogue.
-
Bromo Substituent: The bromine atom introduces a degree of polarity and a site for further chemical modification, but its influence is minor compared to the large hydrocarbon framework.
1.2 The Critical Role of Solubility
Understanding and controlling the solubility of this compound is paramount for:
-
Chemical Synthesis: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which dictates reaction rates and yields. Synthetic procedures for derivatives of this compound frequently employ solvents like toluene and xylene, indicating its suitability for these reaction media.[1]
-
Purification: Techniques such as recrystallization and column chromatography are entirely dependent on solubility differentials. Recrystallization requires a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene has been successfully used for this purpose.[1] Column chromatography relies on the compound's solubility in the mobile phase to achieve separation.
-
Material Deposition: For applications in OLEDs, the compound or its derivatives are often deposited from solution. The choice of solvent affects film uniformity, morphology, and ultimately, device performance.
Theoretical Principles and Predicted Solubility Profile
The solubility of a molecular compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6]
2.1 Molecular Structure Analysis
This compound is a classic example of a nonpolar, lipophilic molecule. Its large, aromatic surface area predisposes it to London dispersion forces, which are the primary intermolecular interactions. The molecule lacks significant hydrogen bonding capabilities. Therefore, its solubility will be highest in nonpolar or weakly polar aprotic solvents that can also engage in dispersion forces.
2.2 Predicted Solubility in Common Organic Solvents
Based on its structure and data from analogous PAHs, a qualitative solubility profile can be predicted. Parent compounds like 11H-Benzo[a]fluorene are known to be soluble in solvents such as benzene, ether, and chloroform, while having very poor water solubility.[7]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | Strong London dispersion forces and potential π-π interactions between the solvent and the PAH core lead to favorable solvation. This is supported by its use in synthesis and recrystallization.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are weakly polar and effectively solvate large organic molecules through dipole-induced dipole and dispersion forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can effectively solvate nonpolar compounds. THF is generally a stronger solvent than diethyl ether due to its higher polarity. |
| Esters | Ethyl Acetate | Moderate | Offers a balance of polarity and nonpolar character, making it a common solvent for chromatography of such compounds. |
| Ketones | Acetone | Low to Moderate | Acetone is more polar than the aforementioned solvents, leading to a less favorable interaction with the highly nonpolar solute. |
| Alkanes | Hexane, Heptane | Low | While nonpolar, the intermolecular forces in alkanes (dispersion) may be weaker than the cohesive forces between the large PAH molecules, resulting in lower solubility. Often used as an anti-solvent for precipitation. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low to Moderate | Although DMSO is mentioned as a solvent for a related synthesis,[8] high solubility is not guaranteed. These highly polar solvents are generally poor matches for nonpolar solutes. |
| Polar Protic | Water, Methanol, Ethanol | Insoluble | The strong hydrogen bonding network of these solvents cannot be overcome by the weak interactions with the nonpolar PAH, leading to negligible solubility.[9][10] |
Standardized Protocols for Experimental Solubility Determination
To move beyond prediction, rigorous experimental validation is required. The following protocols are designed to be self-validating and provide a clear path for classifying and quantifying the solubility of the target compound.
3.1 Workflow for Qualitative Solubility Classification
This systematic approach efficiently categorizes the compound based on its acidic/basic properties and polarity, following established qualitative organic analysis schemes.[11][12]
Caption: Predicted qualitative solubility workflow for the compound.
Step-by-Step Protocol:
-
Water Solubility: To a test tube containing ~20 mg of the compound, add 1 mL of deionized water. Shake vigorously for 30 seconds. Observe if the solid dissolves. Based on its structure, it will be insoluble.
-
Ether Solubility: To a fresh test tube with ~20 mg of compound, add 1 mL of diethyl ether. Shake vigorously. The compound is expected to be soluble.
-
Aqueous Base/Acid Solubility: Test for acidic or basic functional groups by checking solubility in 5% NaOH and 5% HCl, respectively. As the compound is neutral, it will be insoluble in both aqueous solutions.[11]
-
Concentrated Sulfuric Acid: Add ~20 mg of the compound to 1 mL of cold, concentrated H₂SO₄. Many neutral compounds containing π-systems (alkenes, alkynes, aromatics) will dissolve or produce a distinct color change. This indicates a neutral compound (Class N).[12]
3.2 Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a gold-standard, albeit time-consuming, technique for determining quantitative solubility.[13] It ensures that a true equilibrium between the solid and the solution is achieved.
Caption: Experimental workflow for the quantitative shake-flask method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a precise volume of the chosen solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for 24 to 72 hours. The extended time is necessary to ensure the dissolution process reaches equilibrium.
-
Phase Separation: Remove the vial from the shaker and allow it to stand at the same constant temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE, 0.22 µm) to remove any suspended microcrystals. This step is critical for accuracy.
-
Analysis: Accurately transfer a known volume of the filtered, saturated solution to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
Calculation: Weigh the vial containing the dry residue. The difference in weight gives the mass of the dissolved solid. Calculate the solubility using the formula: Solubility (mg/mL) = Mass of Residue (mg) / Volume of Aliquot (mL)
Conclusion
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Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Journal of Physical and Chemical Reference Data, 42(3). [Link]
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Grynkiewicz, G., & Poenie, M. (2009). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 18(4), 609-614. [Link]
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Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. Journal of Physical and Chemical Reference Data. [Link]
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Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the structural elucidation of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene, a molecule of significant interest in the realm of organic electronics. While a definitive, publicly available crystal structure for this specific compound remains to be published, this document serves as a comprehensive theoretical and methodological framework. As Senior Application Scientists, we will leverage established principles of crystallography and an analysis of related compounds to predict its structural characteristics and outline the experimental pathway for its determination. This guide is designed to provide the foundational knowledge necessary for researchers actively engaged in the synthesis and characterization of novel benzo[b]fluorene derivatives.
The Benzo[b]fluorene Scaffold: A Privileged Core in Materials Science
The benzo[b]fluorene moiety is a rigid, planar, and electron-rich aromatic system.[1][2][3][4] This structural framework imparts exceptional thermal and chemical stability, along with favorable charge transport properties. Consequently, benzo[b]fluorene derivatives are extensively investigated for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[5][6] The introduction of substituents onto the benzo[b]fluorene core allows for the fine-tuning of its electronic and photophysical properties.[5][7]
The subject of this guide, this compound, incorporates two key modifications to the parent scaffold: a bromine atom at the 3-position and geminal dimethyl groups at the 11-position. The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures.[8] The bulky dimethyl groups are strategically introduced to modulate the intermolecular interactions in the solid state.[5] By sterically hindering close co-facial π-π stacking, these groups can mitigate aggregation-induced quenching (ACQ) of luminescence, a critical factor in enhancing the efficiency of OLED devices.[5] A thorough understanding of the crystal structure is paramount to rationally designing materials with optimized performance.
Molecular Structure and Conformational Analysis
The molecular structure of this compound is depicted below. The core consists of a fused four-ring system. The benzo[b]fluorene framework is largely planar, although slight puckering of the five-membered ring may occur. The two methyl groups at the C11 position and the bromine atom at the C3 position are the key substituents.
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The Synthetic Chemist's Guide to Benzo[b]fluorene Derivatives: A Literature Review
Introduction: The Architectural Allure and Therapeutic Potential of Benzo[b]fluorenes
The benzo[b]fluorene scaffold, a tetracyclic aromatic hydrocarbon, represents a privileged core structure in both materials science and medicinal chemistry. Its rigid, planar framework and extended π-system impart unique photophysical properties, making its derivatives promising candidates for organic light-emitting diodes (OLEDs).[1] From a pharmacological perspective, the benzo[b]fluorene motif is embedded in a variety of natural products exhibiting potent biological activities, including the kinafluorenone and WS-5995 antibiotics.[2][3] This has spurred significant interest in the development of novel synthetic methodologies to access functionalized benzo[b]fluorene derivatives for drug discovery programs, with research exploring their potential as anticancer, anti-inflammatory, and antibacterial agents.[1][4][5]
This technical guide provides a comprehensive review of the key synthetic strategies for constructing the benzo[b]fluorene core. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of reactions, but an in-depth analysis of the mechanistic underpinnings and practical considerations for each approach. We will delve into the causality behind experimental choices, present detailed protocols for seminal reactions, and provide visual aids to clarify complex transformations.
I. Annulation Strategies: Forging the Tetracyclic Core through Ring Formation
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecular framework, are a cornerstone of benzo[b]fluorene synthesis. These methods offer a high degree of control over the final substitution pattern.
Intramolecular Palladium-Mediated Arylation
A powerful strategy for forming the crucial C-C bond to close the final ring of the benzo[b]fluorene system is through intramolecular palladium-catalyzed arylation.[2][3][6] This approach typically involves the coupling of an aryl halide with an appropriately positioned C-H bond on an adjacent aromatic ring.
Causality of Experimental Choices:
-
Catalyst Selection: Palladium catalysts, such as PdCl₂(PPh₃)₂ or Pd(OAc)₂, are chosen for their ability to efficiently mediate the oxidative addition to the aryl halide and subsequent C-H activation steps. The choice of ligands can influence the catalyst's reactivity and stability.
-
Base: A base, such as sodium acetate or sodium carbonate, is essential to facilitate the C-H activation step and neutralize the hydrogen halide formed during the reaction.
-
Solvent: High-boiling, polar aprotic solvents like dimethylacetamide (DMA) are often used to ensure the solubility of the reactants and to achieve the high temperatures required for the reaction to proceed efficiently.[6]
Experimental Protocol: Synthesis of 1,4-Dimethoxy-9H-fluorenone [6]
-
Reactant Preparation: A mixture of the starting aryl iodide (0.111 g, 0.300 mmol), PdCl₂(PPh₃)₂ (0.048 g, 0.070 mmol), and sodium acetate (0.1 g, 1.2 mmol) is prepared.
-
Solvent Addition: The mixture is dissolved in dry dimethylacetamide (10 mL).
-
Degassing: The solution is degassed to remove any dissolved oxygen that could deactivate the palladium catalyst.
-
Heating: The reaction mixture is heated to 130 °C for 15 hours.
-
Workup: Upon cooling to room temperature, the solution is diluted with ether (50 mL) and washed with HCl.
-
Purification: The ethereal extracts are dried over Na₂SO₄ and purified by flash chromatography to yield the desired product.
Logical Relationship Diagram: Palladium-Catalyzed Intramolecular Arylation
Caption: Fig. 1: Palladium-Catalyzed Arylation Cycle
Indanone Dianion Annulation
This method provides a rapid construction of the benzo[b]fluorenone core through the reaction of a 1-indanone dianion with a phthalate diester.[7] This approach is particularly useful for synthesizing prekinamycin, a naturally occurring antibiotic.[7]
Causality of Experimental Choices:
-
Dianion Formation: The use of a strong base, such as lithium diisopropylamide (LDA), is crucial for the deprotonation of the 1-indanone at two positions, forming the reactive dianion.
-
Electrophile: A phthalate diester serves as the electrophilic partner, reacting with the dianion to form the tetracyclic framework in a single step.
II. Cyclization Strategies: Weaving the Benzo[b]fluorene Fabric
Cyclization reactions, where a linear precursor undergoes an intramolecular reaction to form a cyclic product, are another major avenue to benzo[b]fluorene derivatives.
Thermal Cyclization of Diaryldiynones
The thermal cyclization of 1-[2-(trimethylsilylethynyl)phenyl]-3-arylpropinones is a method that can lead to the formation of benzo[b]fluorenones.[8][9][10][11][12] However, it is important to note that this reaction can also produce the isomeric benzo[a]fluorenones through a rearrangement, which could be a limitation depending on the desired product.[8][9][10][11][12]
Tandem Isomerization/Cyclodehydration
A metal-free approach to functionalized benzo[b]fluorenes involves the triflic acid (TfOH)-promoted tandem isomerization/cyclodehydration of formyl-bearing 1-benzylidene-2,3-dihydroindene derivatives.[13] This method is advantageous due to its mild reaction conditions and the use of readily accessible starting materials.[13]
Experimental Workflow: TfOH-Promoted Cyclodehydration
Caption: Fig. 2: Tandem Isomerization/Cyclodehydration Workflow
III. Modern Synthetic Approaches: Harnessing Light and Novel Catalysis
Recent advancements in synthetic organic chemistry have opened up new and efficient pathways to benzo[b]fluorene derivatives, often under milder conditions and with improved atom economy.
Direct Photochemical Synthesis from Alkynylated Chalcones
A groundbreaking, reagent-free method for the synthesis of substituted benzo[b]fluorenes involves the direct photochemical conversion of alkynylated chalcones.[14][15] This transformation is triggered by ultraviolet A (UV-A) light and can be performed in a continuous flow reactor, allowing for excellent scalability and reproducibility.[14][16]
Causality of Experimental Choices:
-
Light Source: A high-power UV-A light source (ca. 365 nm) provides the energy to initiate the photochemical cascade.
-
Flow Reactor: A continuous flow setup offers precise control over reaction parameters such as residence time and irradiation, leading to cleaner reactions and higher yields compared to batch processes.[15]
-
Solvent: Alcoholic solvents are typically used for this transformation.
Proposed Reaction Mechanism: The reaction is proposed to proceed through a biradical species, a claim supported by deuteration studies and radical scavenger experiments.[14][15] The mechanism involves a 1,5-hydrogen atom transfer followed by radical recombination to form the tetracyclic ring system.[14][15]
Mechanistic Diagram: Photochemical Synthesis of Benzo[b]fluorenes
Caption: Fig. 3: Proposed Photochemical Reaction Mechanism
Metal-Catalyzed Rearrangement of Spirocyclic Precursors
An alternative approach involves the metal-catalyzed rearrangement of 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione to assemble the benzo[b]fluorenone system.[17] The choice and activation of the metal catalyst are critical for the success of this rearrangement.[17] For instance, a zinc-mediated rearrangement of the dibromo derivative has been shown to be effective.[17]
IV. Summary of Synthetic Strategies and Comparative Analysis
To facilitate the selection of an appropriate synthetic route, the following table summarizes the key features of the discussed methodologies.
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Intramolecular Pd-Mediated Arylation | Palladium-catalyzed C-C bond formation. | Good functional group tolerance; well-established. | Requires pre-functionalized substrates; potential for catalyst deactivation. |
| Indanone Dianion Annulation | Rapid construction of the benzo[b]fluorenone core. | Convergent synthesis; efficient for specific targets. | Requires strong bases; may have limited substrate scope. |
| Thermal Cyclization of Diaryldiynones | High-temperature cyclization of alkyne precursors. | Can be a straightforward thermal process. | Can lead to mixtures of isomers; harsh reaction conditions. |
| Tandem Isomerization/Cyclodehydration | Acid-catalyzed, metal-free cyclization. | Mild conditions; avoids transition metals. | Substrate scope may be limited by the stability of intermediates. |
| Direct Photochemical Synthesis | UV-A light-induced cyclization of chalcones. | Reagent-free; scalable with flow chemistry; mild conditions. | Requires specialized photochemical equipment. |
| Metal-Catalyzed Rearrangement | Rearrangement of spirocyclic precursors. | Provides a unique disconnection approach. | The synthesis of the spirocyclic precursor can be multi-step. |
V. Conclusion and Future Outlook
The synthesis of benzo[b]fluorene derivatives has evolved significantly, with a clear trend towards the development of more efficient, milder, and sustainable methodologies. While classical annulation and cyclization strategies remain valuable tools in the synthetic chemist's arsenal, modern approaches such as photochemical synthesis are paving the way for the rapid and scalable production of these important compounds. The continued exploration of novel catalytic systems and reaction pathways will undoubtedly lead to even more elegant and practical syntheses of benzo[b]fluorene derivatives, further enabling their application in drug discovery and materials science. The ability to functionalize the benzo[b]fluorene core with a wide range of substituents will be crucial for fine-tuning their biological and photophysical properties, and future research will likely focus on developing regioselective functionalization strategies.
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physical and chemical characteristics of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
An In-Depth Technical Guide to 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene: Properties, Synthesis, and Applications
Introduction
This compound is a specialized polycyclic aromatic hydrocarbon that has garnered significant interest as a key intermediate in the fields of materials science and medicinal chemistry. Its rigid, planar benzo[b]fluorene core provides a platform for high charge mobility and strong intermolecular π-π stacking, making it a valuable building block for organic electronic materials. The strategic placement of a bromine atom offers a versatile handle for further chemical modifications through cross-coupling reactions, while the gem-dimethyl group enhances solubility and prevents aggregation-induced quenching in luminescent applications.
This guide provides a comprehensive overview of the known , its synthesis and reactivity, and its current and potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Characteristics
While specific experimental data for this compound is not extensively reported in public literature, its properties can be inferred from computational predictions and data from its isomers and parent compounds.
Core Physical Properties
The introduction of the bromo and dimethyl groups significantly influences the physical properties of the parent benzo[b]fluorene scaffold. The increased molecular weight and polarity due to the bromine atom are expected to raise the melting and boiling points compared to the unsubstituted core. The dimethyl groups, while increasing the mass, also introduce steric hindrance that can affect crystal packing and solubility.
| Property | Value | Source/Comment |
| CAS Number | 1674334-59-8 | [1][2][3] |
| Molecular Formula | C₁₉H₁₅Br | [4][5] |
| Molecular Weight | 323.23 g/mol | [4][6] |
| Appearance | Off-white to light yellow powder | Based on supplier data for related isomers.[7] |
| Melting Point | Data not available | For comparison, the parent 11H-benzo[a]fluorene has a melting point of 189-190 °C.[8] |
| Boiling Point | Predicted: 445.0 ± 24.0 °C | This prediction is for the isomeric 2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene.[9] |
| Density | Predicted: 1.363 ± 0.06 g/cm³ | This prediction is for the isomeric 2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene.[9] |
| Solubility | Data not available | Expected to be soluble in common organic solvents like toluene, xylene, and dichloromethane, and poorly soluble in water. |
| Purity | Commercially available up to 99.5% | [1] |
Spectroscopic Data
Detailed experimental NMR data for this compound is not publicly available. However, the expected ¹H NMR spectrum would feature signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the benzo[b]fluorene core, and a characteristic singlet in the aliphatic region (approximately 1.5-2.0 ppm) for the six protons of the two methyl groups. The ¹³C NMR would show a series of signals in the aromatic region and distinct signals for the quaternary C11 carbon and the methyl carbons.
Chemical Structure
Caption: A plausible synthetic pathway for this compound.
Chemical Reactivity and Experimental Workflows
The key to the synthetic utility of this compound lies in the reactivity of its carbon-bromine bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for reactions such as Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling. These reactions enable the straightforward synthesis of more complex derivatives for applications in organic electronics and medicinal chemistry.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a representative protocol for the coupling of an amine with this compound, based on literature examples. [1]
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon), add this compound (1.0 eq), the desired amine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.015 eq), a phosphine ligand like SPhos or tri-tert-butylphosphine (0.03 eq), and a base such as sodium tert-butoxide (2.0 eq) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous toluene or xylene to the vessel.
-
Reaction Execution: Seal the vessel and heat the mixture to reflux (typically 100-120 °C) for 1 to 8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-arylated product.
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Applications in Materials Science
The primary application of this compound is as a precursor for the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). [2]
-
Enhanced Charge Transport: The rigid and planar benzo[b]fluorene core possesses excellent π-conjugation, which facilitates efficient charge (hole) transport. This is a critical property for the hole transport layers (HTLs) and emissive layers (EMLs) in OLED devices. [2]* Reduced Aggregation Quenching: The two methyl groups at the C11 position act as bulky substituents that create steric hindrance. This prevents the planar aromatic cores from stacking too closely, thereby reducing aggregation-induced quenching (ACQ) and improving the luminescence efficiency of the final material in the solid state. [2]* Tunable Emissive Properties: The bromo group allows for the introduction of various other luminescent units through cross-coupling reactions. This enables the synthesis of a wide range of materials with tailored emission colors (red, green, blue) and other optoelectronic properties. [2]
Potential Applications in Drug Development
While this specific compound is not documented as a therapeutic agent, the broader class of fluorene and benzo[b]fluorene derivatives has shown significant promise in medicinal chemistry. [10][11]The structural features of this compound make it an interesting scaffold for further exploration in drug discovery.
-
Anticancer Activity: The planar structure of the fluorene ring system allows for potential intercalation with DNA, a mechanism that is often associated with the antitumor activity of polycyclic aromatic compounds. [10]* Antifungal and Antibacterial Properties: Certain fluorene derivatives have demonstrated potent antifungal activity, particularly against resistant strains of Candida albicans, by disrupting microbial membranes and inhibiting biofilm formation. [12]* Neuroprotective and Anti-inflammatory Effects: The fluorene scaffold is present in compounds that have been investigated for neuroprotective and anti-inflammatory properties. [11] The bromo substituent on the 3-position provides a convenient point for diversification, allowing for the synthesis of a library of derivatives that could be screened for various biological activities.
Conclusion
This compound is a highly valuable and versatile organic intermediate. Its unique combination of a charge-transporting benzo[b]fluorene core, solubility-enhancing and aggregation-preventing dimethyl groups, and a reactive bromo handle makes it a compound of significant interest, particularly in the field of materials science for the development of next-generation OLEDs. While its direct application in drug development has yet to be explored, the known biological activities of the fluorene family of compounds suggest that it is a promising scaffold for the synthesis of novel therapeutic agents. Further research into the specific physical properties and biological activities of this compound and its derivatives is warranted to fully unlock its potential.
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A Technical Guide to the Strategic Functionalization of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene: Reactivity and Synthetic Protocols
Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of the bromine atom in 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. Designed for researchers, chemists, and professionals in drug development and materials science, this document explores the primary synthetic pathways for the functionalization of this versatile building block. We delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for palladium-catalyzed cross-coupling reactions and lithium-bromine exchange. The guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.
Introduction: The this compound Scaffold
Structure and Significance
This compound is a key organic intermediate prized for its utility in the synthesis of advanced functional materials.[1][2] Its rigid, planar benzo[b]fluorene core provides a robust π-conjugated system, which is highly desirable for applications in organic electronics.[2] Specifically, fluorene-based compounds are widely employed as luminescent materials in Organic Light-Emitting Diodes (OLEDs).[2]
The structure possesses two key features that dictate its utility:
-
The C11-gem-dimethyl Group: This bulky substitution serves a critical role in materials science. It introduces steric hindrance that disrupts intermolecular π-π stacking. This separation of chromophores mitigates aggregation-caused quenching (ACQ), a phenomenon that often diminishes the luminescent efficiency of materials in the solid state.[2][3]
-
The C3-Bromine Atom: This halogen atom is the primary reactive handle for synthetic diversification. Its position on the aromatic core allows for the strategic introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's electronic and photophysical properties.[2] The electron-withdrawing nature of the bromine at the C3 position can influence the molecule's Lowest Unoccupied Molecular Orbital (LUMO), which is a key parameter in designing electron-transporting or emissive materials.[3]
Overview of the C-Br Bond Reactivity
The carbon-bromine bond in this compound is the gateway to a host of chemical transformations. Its reactivity is dominated by reactions that proceed via organometallic intermediates. This guide will focus on the most synthetically potent and reliable of these pathways:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, represent the most robust methods for forming new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the C3 position.
-
Lithium-Bromine Exchange: This powerful transformation rapidly converts the aryl bromide into a highly nucleophilic aryllithium species, which can then be trapped with a wide range of electrophiles.
We will also briefly assess the viability of Nucleophilic Aromatic Substitution (SNAr) to provide a comprehensive understanding of the molecule's reactivity profile.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic organic chemistry, offering unparalleled efficiency and functional group tolerance for the construction of complex molecules from aryl halides.
Mechanistic Principles
These reactions operate via a catalytic cycle that typically involves a Pd(0) active species. The fundamental steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling): The second coupling partner is delivered to the palladium center.
-
Reductive Elimination: The newly formed C-C or C-N bond is created as the product is expelled from the coordination sphere, regenerating the Pd(0) catalyst.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing aryl-nitrogen bonds, which are ubiquitous in pharmaceuticals and organic electronic materials.[4] The reaction's development provided a milder and more general alternative to classical methods like the Ullmann condensation.[4]
Expertise & Experience: The success of this reaction hinges on the correct choice of catalyst, ligand, and base. For an aryl bromide like our substrate, the oxidative addition step is generally facile. The critical challenge is promoting the efficient coupling of the amine and subsequent reductive elimination.
-
Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source.[1] It is stable to air but readily releases Pd(0) in solution in the presence of phosphine ligands.
-
Ligands: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H adduct on the palladium center) to generate the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice for this purpose.[1]
Data Presentation: Reported Buchwald-Hartwig Aminations
| Amine Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Various Amines | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (8.4) | NaOt-Bu (2.5) | Toluene | 100 | 24 | N/A | [1] |
| Various Amines | Pd₂(dba)₃ (3.0) | P(t-Bu)₃ (6.0) | NaOt-Bu (1.5) | Toluene | Reflux | 1 | 20 | [1] |
| Various Amines | Pd₂(dba)₃ (1.5) | P(t-Bu)₃BF₄ (3.0) | NaOt-Bu (2.0) | Xylene | Reflux | 8 | 66 | [1] |
| Various Amines | Pd₂(dba)₃ (5.0) | SPhos (10.0) | NaOt-Bu (2.6) | Toluene | Reflux | 1 | 75 | [1] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative synthesis based on reported procedures.[1]
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.1 equiv.), and sodium tert-butoxide (2.0 equiv.).
-
Reagent Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., Tri-tert-butylphosphine tetrafluoroborate, 3.0 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., xylene, ~0.2 M concentration relative to the aryl bromide).
-
Reaction: Fit the flask with a reflux condenser, and heat the mixture under an inert atmosphere (Argon or Nitrogen) at reflux for the required time (monitor by TLC or LC-MS, typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming cross-coupling reaction, celebrated for its mild conditions, commercial availability of a vast library of boronic acids, and tolerance of diverse functional groups.[5]
Expertise & Experience: For a standard aryl bromide substrate, a wide range of palladium catalysts are effective. The key is to select a system that balances activity with stability.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, highly effective catalyst that can be used directly. Alternatively, a Pd(II) source like PdCl₂(dppf) can be used, which is reduced in situ to the active Pd(0) species.
-
Boronic Acid/Ester: The coupling partner is typically an aryl or vinyl boronic acid or a more stable boronate ester (e.g., a pinacol ester). These reagents are generally stable to air and moisture.
-
Base: A base is crucial for the transmetalation step. It activates the boronic acid, forming a more nucleophilic boronate species. Aqueous solutions of inorganic bases like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are common. The choice of base can influence reaction rate and prevent side reactions like protodeboronation.
-
Solvent: The reaction is often run in a two-phase solvent system, such as toluene/water or dioxane/water, which helps to dissolve both the organic-soluble aryl bromide and catalyst and the water-soluble inorganic base.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a flask, dissolve this compound (1.0 equiv.) and the desired arylboronic acid (1.2-1.5 equiv.) in a suitable solvent (e.g., toluene or dioxane).
-
Base Addition: Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2-3 equiv.).
-
Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the degassed mixture.
-
Reaction: Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.
Organolithium Chemistry: The Lithium-Bromine Exchange
Lithium-halogen exchange is an exceptionally fast and efficient method for generating organolithium reagents from organic halides.[6] This transformation converts the relatively unreactive C-Br bond into a highly nucleophilic and basic C-Li bond.
Mechanistic Overview
The reaction is believed to proceed through an "ate-complex" intermediate, where the alkyllithium reagent coordinates to the bromine atom before the exchange occurs.[6][7] The equilibrium of the reaction is driven by the formation of the more stable organolithium species; aryllithiums are generally more stable than the primary alkyllithiums (like n-BuLi) used to initiate the exchange.
Key characteristics of this reaction include:
-
Speed: It is one of the fastest known reactions in organic chemistry, often out-competing other potential side reactions like proton abstraction if performed correctly.[6]
-
Low Temperature: The reaction is typically conducted at very low temperatures (-78 °C) to prevent the resulting highly reactive aryllithium from undergoing side reactions with the solvent (e.g., THF) or other species in the flask.
Synthetic Utility and Considerations
The aryllithium species generated is a powerful synthetic intermediate that can react with a wide variety of electrophiles to form new C-C, C-O, C-N, or C-Si bonds.
Expertise & Experience:
-
Reagent Choice: n-Butyllithium (n-BuLi) is commonly used for aryl bromides. tert-Butyllithium (t-BuLi) is more reactive and can be used if the exchange with n-BuLi is sluggish, but it is also more prone to side reactions.[6]
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture and protic sources. All glassware must be rigorously flame-dried, and all solvents and reagents must be strictly anhydrous.
-
Electrophilic Quench: The choice of electrophile determines the final product. Common electrophiles include CO₂ (to form a carboxylic acid), DMF (to form an aldehyde), ketones/aldehydes (to form alcohols), and chlorosilanes (to form silylated arenes).
Experimental Protocol: Lithium-Bromine Exchange and Electrophilic Quench
-
Inert Setup: Place a solution of this compound (1.0 equiv.) in anhydrous THF or diethyl ether in a flame-dried, three-neck flask under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv., solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete exchange.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2-1.5 equiv.) in THF dropwise to the aryllithium solution at -78 °C.
-
Warming & Quench: After stirring for an appropriate time (e.g., 1-2 hours) at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Workup and Purification: Perform a standard aqueous workup, extraction with an organic solvent, drying, and concentration. Purify the crude product by column chromatography or recrystallization.
Assessing Alternative Pathways: Nucleophilic Aromatic Substitution (SNAr)
While powerful for some substrates, Nucleophilic Aromatic Substitution (SNAr) is generally not a viable pathway for functionalizing this compound.
Mechanistic Hurdles
The classical SNAr mechanism proceeds in a two-step, addition-elimination sequence via a discrete, negatively charged intermediate known as a Meisenheimer complex.[8] The formation and stabilization of this complex are critical for the reaction to proceed. This requires:
-
Electron-Deficient Ring: The aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) to stabilize the buildup of negative charge in the Meisenheimer intermediate. The benzo[b]fluorene core is electron-rich and lacks such activating groups.
-
Good Leaving Group: While bromide is a reasonable leaving group, its departure is the second, often rate-determining, step.
Given the electron-rich nature of the substrate, the energy barrier to form the Meisenheimer complex would be prohibitively high under standard nucleophilic conditions. Consequently, reactions with common nucleophiles (e.g., alkoxides, amines) would require extremely harsh conditions and would likely result in low yields and significant side products.
Summary and Outlook
The bromine atom at the C3 position of this compound serves as a versatile and reliable synthetic handle. Its reactivity is dominated by organometallic transformations that offer predictable and high-yielding outcomes.
-
Palladium-catalyzed cross-coupling reactions , especially Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are the premier methods for constructing C-N and C-C bonds with high functional group tolerance.
-
Lithium-bromine exchange provides rapid access to a potent aryllithium nucleophile, enabling the introduction of a diverse range of functional groups through reaction with various electrophiles.
-
Nucleophilic aromatic substitution is not considered a synthetically viable pathway due to the electron-rich nature of the aromatic scaffold.
A thorough understanding of these reactive pathways empowers researchers to strategically design and synthesize novel benzo[b]fluorene derivatives for advanced applications in materials science, medicinal chemistry, and beyond.
References
- Vertex AI Search. (2019).
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
ResearchGate. “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. [Link]
-
Wiley Online Library. (2024). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. [Link]
-
University of Wisconsin-Madison. lithium halogen exchange #1 revised. [Link]
-
Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]
Sources
- 1. This compound - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Novel Benzo[b]fluorene Derivatives: A Methodological Guide Featuring 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene as a Case Study
An In-Depth Technical Guide
Preamble: The Significance of Benzo[b]fluorenes
The benzo[b]fluorene scaffold is a privileged structure in materials science and medicinal chemistry. Its rigid, planar, and electron-rich aromatic system imparts unique photophysical properties, making its derivatives promising candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. The introduction of specific substituents, such as a bromine atom at the 3-position and gem-dimethyl groups at the 11-position, can profoundly modulate these properties.
The bromine atom, via the "heavy-atom effect," is known to influence intersystem crossing (ISC) rates, potentially enhancing phosphorescence at the expense of fluorescence. The gem-dimethyl group at the C11 position serves a crucial role in improving the solubility and processability of the molecule, preventing aggregation-caused quenching (ACQ) and ensuring that the intrinsic spectroscopic properties of the core chromophore can be accurately measured in solution.
This guide provides the requisite experimental and theoretical framework to fully elucidate the spectroscopic signature of such a derivative.
Theoretical Foundation: Absorption and Emission in Polycyclic Aromatic Hydrocarbons
The photophysical behavior of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene is governed by the transitions of π-electrons within its extended aromatic system.
-
UV-Vis Absorption: The absorption of ultraviolet or visible light promotes a π-electron from a lower-energy bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a higher-energy anti-bonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). This process, known as a π → π* transition, is highly efficient and gives rise to strong absorption bands. The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these bands are dictated by the energy gap between the orbitals and the probability of the transition.
-
Fluorescence: Following excitation, the molecule rapidly relaxes vibrationally to the lowest vibrational level of the first excited singlet state (S₁). From here, it can return to the ground state (S₀) via the emission of a photon. This radiative decay process is known as fluorescence. Due to the initial vibrational relaxation, the emitted photon has lower energy (a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.
The relationship between these processes is elegantly captured by the Jablonski diagram.
Caption: Jablonski diagram illustrating electronic state transitions.
Experimental Workflow: A Self-Validating Protocol
A robust characterization requires careful execution and built-in validation steps. The following workflow is designed to ensure data integrity and reproducibility.
Caption: Experimental workflow for spectroscopic characterization.
Part A: Rigorous Sample Preparation
The quality of spectroscopic data is critically dependent on the sample preparation.
Protocol:
-
Solvent Selection:
-
Rationale: The solvent must not absorb in the same region as the analyte and must fully solubilize it. For nonpolar benzo[b]fluorenes, solvents like cyclohexane, dichloromethane (DCM), or toluene are excellent starting points. Cyclohexane is often preferred for fundamental studies due to its lack of significant intermolecular interactions.
-
Action: Choose a spectroscopy-grade solvent with a high UV cutoff wavelength.
-
-
Stock Solution Preparation:
-
Rationale: A concentrated stock solution allows for precise serial dilutions. A 1 mM concentration is a standard starting point.
-
Action: Accurately weigh a small quantity (e.g., 1-2 mg) of this compound using an analytical balance. Dissolve it in a precise volume (e.g., 1 or 2 mL) of the chosen solvent in a volumetric flask.
-
-
Serial Dilutions:
-
Rationale: A series of dilutions is required for Beer-Lambert analysis (UV-Vis) and to find a concentration that avoids inner-filter effects in fluorescence.
-
Action: Using the stock solution, prepare a series of dilutions in the range of 1 µM to 20 µM.
-
Part B: UV-Vis Absorption Spectroscopy
This experiment determines the wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the compound absorbs light.
Protocol:
-
Instrument Setup:
-
Action: Use a dual-beam spectrophotometer. Warm up the lamp for at least 30 minutes to ensure stable output.
-
-
Blanking (Self-Validation):
-
Rationale: This step electronically subtracts the absorbance of the solvent and the cuvette, ensuring the final spectrum is solely that of the analyte.
-
Action: Fill a quartz cuvette with the pure solvent. Place it in the reference and sample holders and run a baseline correction across the desired wavelength range (e.g., 250-600 nm).
-
-
Data Acquisition:
-
Action: Measure the absorbance of each prepared dilution, starting from the least concentrated. Ensure the maximum absorbance falls within the reliable range of the instrument (typically 0.1 - 1.0).
-
-
Data Analysis (Beer-Lambert Law):
-
Rationale: The Beer-Lambert law (A = εbc) states that absorbance (A) is linearly proportional to concentration (c). Plotting A vs. c at a specific λmax yields a straight line whose slope is the molar absorptivity (ε), assuming the path length (b) is known (typically 1 cm). This plot validates the data; a non-linear plot may indicate aggregation or other concentration-dependent phenomena.
-
Action: For the most prominent absorption peak, plot absorbance versus concentration. Perform a linear regression to obtain the slope (ε).
-
Part C: Fluorescence Spectroscopy
This series of experiments characterizes the emission properties of the molecule.
Protocol:
-
Sample Selection:
-
Rationale: To avoid inner-filter effects where emitted light is re-absorbed by other molecules, a dilute solution with a peak absorbance of < 0.1 at the excitation wavelength is required.
-
Action: Select a dilution from your series that meets this criterion (typically 1-5 µM).
-
-
Blanking (Self-Validation):
-
Rationale: The solvent itself produces a Raman scattering peak. Measuring the blank allows for the identification and subsequent subtraction of this artifact from the analyte's spectrum.
-
Action: Record an emission scan of the pure solvent using the intended excitation wavelength.
-
-
Acquisition of Emission Spectrum:
-
Rationale: This scan reveals the emission profile and the wavelength of maximum emission intensity (λem).
-
Action: Set the excitation wavelength (λex) to the main absorption maximum (λmax) determined from the UV-Vis experiment. Scan the emission monochromator over a range starting ~10 nm above λex to a longer wavelength (e.g., 350-700 nm).
-
-
Acquisition of Excitation Spectrum:
-
Rationale: This experiment validates the purity of the sample. The resulting spectrum should be identical in shape to the absorption spectrum.
-
Action: Set the emission monochromator to the λem found in the previous step. Scan the excitation monochromator over the same range as the absorption spectrum (e.g., 250-600 nm). A match between the excitation and absorption spectra confirms that the observed fluorescence originates from the primary absorbing species.
-
-
Fluorescence Quantum Yield (ΦF) Determination:
-
Rationale: The quantum yield is a critical measure of emission efficiency. It is typically measured relative to a well-characterized standard. For blue-emitting compounds like benzo[b]fluorenes, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.546) is a common standard.
-
Protocol: a. Prepare the standard solution with an absorbance matched to the sample at the excitation wavelength. b. Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. c. Calculate ΦF using the comparative method equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) Where I is the integrated intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Expected Results & Data Presentation
For this compound, one would anticipate results characteristic of a substituted polycyclic aromatic hydrocarbon. The data should be tabulated for clarity.
Table 1: UV-Vis Absorption Data
| Parameter | Value | Unit |
|---|---|---|
| Solvent | Cyclohexane | - |
| λmax, 1 | e.g., ~340 | nm |
| ε at λmax, 1 | e.g., ~15,000 | M⁻¹cm⁻¹ |
| λmax, 2 | e.g., ~280 | nm |
| ε at λmax, 2 | e.g., ~45,000 | M⁻¹cm⁻¹ |
Table 2: Fluorescence Emission Data
| Parameter | Value | Unit |
|---|---|---|
| Solvent | Cyclohexane | - |
| Excitation Wavelength (λex) | Value from λmax, 1 | nm |
| Emission Maximum (λem) | e.g., ~385 | nm |
| Stokes Shift (λem - λex) | Calculated value | nm |
| Fluorescence Quantum Yield (ΦF) | e.g., 0.1 - 0.4 | - |
| Fluorescence Lifetime (τF) | Requires TCSPC measurement | ns |
Interpretation Notes:
-
The absorption spectrum is expected to show multiple sharp bands (vibronic fine structure), characteristic of rigid aromatic systems.
-
The fluorescence spectrum is expected to be a near mirror image of the lowest energy absorption band.
-
The bromine atom, due to the heavy-atom effect, is predicted to decrease the fluorescence quantum yield compared to a non-brominated analogue by promoting intersystem crossing to the triplet state. This makes the compound a potential candidate for phosphorescence studies at low temperatures.
Conclusion
This guide provides a comprehensive and methodologically sound approach to characterizing the fundamental spectroscopic properties of novel derivatives like this compound. By integrating rigorous experimental protocols with a solid theoretical understanding, researchers can generate high-quality, reproducible data essential for advancing the fields of materials science and drug discovery. The self-validating steps, such as Beer-Lambert analysis and the comparison of excitation and absorption spectra, are critical for ensuring the scientific integrity of the findings.
References
-
Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. [Link]
-
Zhang, Y., et al. (2012). A C11-Bridged Benzo[b]fluorene Trimer: A Propeller-Shaped Blue Emitter for Nondoped Organic Light-Emitting Diodes. Organic Letters, 14(12), 3036–3039. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]
Methodological & Application
Application Notes and Protocols: 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene as a Key Building Block for Advanced Organic Electronic Materials
An in-depth guide for researchers, scientists, and drug development professionals on the applications of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene in the field of organic electronics.
Introduction: The Strategic Importance of the Benzo[b]fluorene Scaffold
In the rapidly advancing field of organic electronics, the design and synthesis of novel π-conjugated materials are paramount for achieving higher efficiency, stability, and new functionalities in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). Among the myriad of molecular scaffolds, fluorene and its derivatives have garnered significant attention due to their excellent thermal stability, high photoluminescence quantum yields, and versatile charge transport properties[1][2].
The subject of this guide, this compound, represents a strategically functionalized building block that leverages the beneficial properties of the fluorene core, extended by an annulated benzene ring to form the benzo[b]fluorene system. The key features of this molecule include:
-
An Extended π-Conjugated System: The benzo[b]fluorene core offers a larger, more rigid, and planar aromatic system compared to fluorene, which can lead to desirable shifts in absorption and emission spectra, as well as enhanced charge carrier mobility.
-
The Dimethyl Substituent: The gem-dimethyl group at the C11 position serves a crucial role in improving the solubility of the molecule and its derivatives in common organic solvents. This is a critical aspect for solution-based processing of organic electronic devices. Furthermore, this bulky group can suppress intermolecular aggregation, which often leads to luminescence quenching (ACQ effect)[3].
-
A Reactive Bromine Handle: The bromine atom at the C3 position is the key to the versatility of this molecule. It provides a reactive site for a variety of cross-coupling reactions, allowing for the facile introduction of a wide range of functional groups. This enables the precise tuning of the electronic and optical properties of the final materials[3][4].
This document provides a comprehensive overview of the synthetic utility of this compound and outlines protocols for its use in the synthesis of advanced materials for organic electronics, with a primary focus on OLED applications.
Synthetic Utility: A Gateway to Novel Functional Molecules
This compound is not typically used as an active material in its own right. Instead, it is a valuable intermediate for the synthesis of more complex, functional molecules. The carbon-bromine bond is readily transformed via transition-metal-catalyzed cross-coupling reactions.
Key Cross-Coupling Reactions:
| Reaction Type | Reagents/Catalyst System | Purpose |
| Suzuki Coupling | Aryl/heteroaryl boronic acids or esters, Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃) | Formation of C-C bonds to introduce aromatic or heteroaromatic moieties. |
| Buchwald-Hartwig Amination | Amines (primary or secondary), Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃), strong base (e.g., NaOt-Bu) | Formation of C-N bonds to introduce hole-transporting amine groups.[5] |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N, piperidine) | Formation of C-C triple bonds to extend π-conjugation.[1][6] |
| Stille Coupling | Organostannanes (e.g., aryl-Sn(Bu)₃), Pd catalyst | Formation of C-C bonds, often used when boronic acids are unstable. |
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a typical procedure for coupling an aromatic amine to the 3-position of the benzo[b]fluorene core, a common strategy for creating hole-transport materials or emissive dopants for OLEDs.
Objective: To synthesize a triphenylamine-substituted benzo[b]fluorene derivative.
Materials:
-
This compound
-
Diphenylamine (or other desired amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or SPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or xylene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the amine (1.1-1.2 eq), NaOt-Bu (1.4-2.0 eq), Pd₂(dba)₃ (1-3 mol%), and the phosphine ligand (2-6 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene or xylene to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the bromo-compound.
-
Reaction: Fit the flask with a reflux condenser, and heat the mixture to reflux (typically 100-120 °C) under an inert atmosphere.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-24 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a solvent like dichloromethane or ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity material required for electronic applications.
Causality Behind Choices:
-
Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxygen, especially at high temperatures. An inert atmosphere is crucial to prevent catalyst deactivation.
-
Strong Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Bulky Phosphine Ligands: Ligands like P(t-Bu)₃ or SPhos are electron-rich and sterically hindered, which promotes the reductive elimination step in the catalytic cycle and improves reaction efficiency for sterically demanding substrates.
Application in OLED Material Synthesis and Device Fabrication
The true value of this compound is realized in the materials synthesized from it. By carefully selecting the moieties to be coupled at the 3-position, one can design materials for specific functions within an OLED device.
Workflow for OLED Material Development
Caption: Workflow from precursor to OLED device performance evaluation.
Hypothetical Material Design:
-
Blue Emitting Dopant: Coupling a bulky aromatic amine, such as a carbazole or triphenylamine derivative, can lead to a molecule with a high-energy triplet state and efficient blue emission. The benzo[b]fluorene core provides the blue-emitting chromophore, while the amine moiety enhances hole injection and transport.
-
Host Material: By coupling a charge-transporting moiety with a wide bandgap, a host material can be synthesized. The goal is to have a material with a higher triplet energy than the phosphorescent dopant it will host, ensuring efficient energy transfer.
-
Hole Transport Layer (HTL) Material: Attaching multiple hole-transporting groups (like triarylamines) can create a material with excellent hole mobility and suitable energy levels to facilitate charge injection from the anode.
Protocol 2: Fabrication of a Simplified OLED Device by Thermal Evaporation
This protocol outlines the fabrication of a simple multi-layer OLED to test a newly synthesized material (e.g., as the emissive layer) derived from our precursor.
Device Structure: ITO / HTL / EML / EBL / ETL / Cathode
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (the synthesized benzo[b]fluorene derivative, possibly doped into a host)
-
Electron Blocking Layer (EBL) material (e.g., TCTA)
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum. The deposition rate should be controlled using a quartz crystal monitor.
-
HTL (e.g., NPB, 40 nm) at a rate of ~1-2 Å/s.
-
EML (e.g., Host: 5-10% Synthesized Dopant, 20 nm) at a co-deposition rate of ~1-2 Å/s.
-
EBL (e.g., TCTA, 10 nm) at a rate of ~1 Å/s.
-
ETL (e.g., Alq₃, 30 nm) at a rate of ~1-2 Å/s.
-
-
-
Cathode Deposition:
-
Deposit a thin layer of LiF (1 nm) at a rate of ~0.1-0.2 Å/s.
-
Deposit a thicker layer of Al (100 nm) at a rate of ~2-5 Å/s to form the cathode.
-
-
Encapsulation:
-
Without exposure to air and moisture, transfer the device to a glovebox.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to prevent degradation from atmospheric species.
-
-
Characterization:
-
Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the device performance metrics: current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).
-
Logical Relationship in OLED Device Architecture
Caption: Charge injection and transport in a standard OLED structure.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced functional materials for organic electronics. Its rigid, extended π-system, combined with solubilizing groups and a reactive bromine handle, provides an excellent platform for developing novel host materials, emitters, and charge transporters. The protocols and workflows detailed in this guide offer a starting point for researchers to harness the potential of this compound in creating next-generation OLEDs and other organic electronic devices. The key to success lies in the rational design of target molecules and the meticulous purification of both intermediates and final products.
References
- Reaction / Application on synthetic works for this compound. (2019). Vertex AI Search.
- Cas No.1674334-59-8 this compound. (n.d.). Arborpharmchem.
- Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applic
- 3-bromo-9,9-dimethyl-9H-fluorene - Properties, Applications, and Uses. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (2024).
- 9-(10-phenylanthracen-9-yl)-Benzo[b]Fluoreno[3,4-d] Thiophene Derivatives for Blue Organic Light-Emitting Diodes. (2021). Ingenta Connect.
- New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene. (2025).
- 2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene. (n.d.). Benchchem.
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Application Notes and Protocols: 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene as a Versatile Precursor for Advanced OLED Materials
Introduction: The Quest for Superior OLED Materials
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering unparalleled contrast, color fidelity, and form factor flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within their emissive and charge-transport layers. Among the vast landscape of organic molecules, fluorene derivatives are celebrated for their exceptional thermal stability, efficient charge transport capabilities, and high photoluminescence quantum yields.[1][2]
This document focuses on a pivotal building block, 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene (CAS: 1674334-59-8). This precursor is strategically designed for the synthesis of high-performance OLED materials. The benzo[b]fluorene core provides a rigid, planar structure with an extended π-conjugation system, which is fundamental for efficient charge transport.[3] The key features of this precursor are:
-
The Bromo Functional Group: Positioned at the 3-position, the bromine atom serves as a highly versatile reactive site for cornerstone synthetic transformations like palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of various functional moieties to tune the material's optoelectronic properties.[3]
-
The Gem-dimethyl Group: The two methyl groups at the C11 position are not merely incidental. They serve a critical role in enhancing the solubility of the resulting materials in common organic solvents, which is vital for purification and device fabrication. Furthermore, this steric bulk helps to disrupt intermolecular packing in the solid state, mitigating the detrimental effects of aggregation-induced quenching (ACQ) and thereby preserving high emission efficiency in thin films.[3]
This guide provides detailed protocols for leveraging this compound to synthesize advanced materials for OLED applications, focusing on the widely employed Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions.
Part 1: Synthesis of Functional Derivatives via Cross-Coupling
The true utility of this compound is realized through its conversion into more complex molecular structures. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose.
Buchwald-Hartwig Amination: Crafting Hole-Transporting Materials
The introduction of aromatic amine functionalities is a proven strategy for creating materials with excellent hole-transporting properties.[4] The Buchwald-Hartwig amination is the premier method for forming these crucial carbon-nitrogen (C-N) bonds.[5] This reaction couples the aryl bromide precursor with a primary or secondary amine.
Causality and Rationale:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Conducting the reaction under an inert atmosphere (Argon or Nitrogen) is essential to prevent catalyst oxidation and deactivation.
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, P(t-Bu)₃) is used. The bulky ligand facilitates the crucial reductive elimination step and stabilizes the catalytic species, proving especially effective for challenging substrates.[6][7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required. Its role is to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle, which is necessary for its reaction with the palladium complex.[5][8]
Caption: Buchwald-Hartwig Amination Workflow.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and sodium tert-butoxide (1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired amine coupling partner (1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene or xylene via syringe to achieve a concentration of 0.1-0.2 M with respect to the bromo-precursor.[6]
-
Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 24 hours.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired N-arylated product.[6]
Suzuki-Miyaura Coupling: Tuning Optoelectronic Properties
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, enabling the attachment of various aryl or heteroaryl groups to the benzo[b]fluorene core.[9] This structural modification is a primary strategy for tuning the HOMO/LUMO energy levels, which in turn controls the emission color and charge injection properties of the material. It is commonly used to create emissive host or dopant materials.
Causality and Rationale:
-
Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
-
Base Activation: The base (e.g., potassium carbonate) is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9]
-
Solvent System: A two-phase solvent system, often toluene and water, is common. The water is necessary to dissolve the inorganic base, while the organic reactants and catalyst reside in the toluene phase.
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add toluene, followed by an aqueous solution of a base (e.g., 2M potassium carbonate, K₂CO₃, 3-4 equivalents). The mixture should be thoroughly degassed by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring to ensure adequate mixing between the phases. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate the desired biaryl product. For high-purity materials required for OLEDs, a final purification step via temperature-gradient sublimation is often necessary.
Part 2: Material Characterization
Once synthesized, the new benzo[b]fluorene derivative must be thoroughly characterized to confirm its structure and evaluate its properties for OLED applications.
| Property | Technique | Purpose | Typical Result for a Blue Emitter |
| Identity & Purity | ¹H NMR, ¹³C NMR, HRMS | Confirms the molecular structure and assesses purity. | Spectra consistent with the proposed structure; >99.5% purity. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature (Td), indicating suitability for vacuum deposition. | Td (5% weight loss) > 400 °C |
| Phase Transitions | Differential Scanning Calorimetry (DSC) | Identifies the glass transition temperature (Tg), which relates to the morphological stability of the amorphous film. | Tg > 120 °C |
| Optical Absorption | UV-Visible Spectroscopy | Determines the absorption spectrum and optical bandgap (Eg). | λ_abs_max ~375 nm |
| Emission Properties | Photoluminescence (PL) Spectroscopy | Measures the emission spectrum, color, and photoluminescence quantum yield (PLQY). | λ_em_max ~460 nm (blue emission); PLQY > 80% |
| Energy Levels | Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels, which are critical for charge injection and device architecture design. | HOMO: ~5.8 eV; LUMO: ~2.7 eV |
Part 3: OLED Device Fabrication and Testing
The final validation of a new material is its performance in a functional OLED device. The following is a generalized protocol for the fabrication of a multilayer OLED via thermal evaporation.
Caption: OLED Fabrication Workflow and Device Structure.
Protocol 3: Fabrication of a Multilayer OLED
-
Substrate Preparation: Clean Indium Tin Oxide (ITO)-coated glass substrates by sonicating sequentially in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.[4]
-
Substrate Treatment: Treat the cleaned ITO surface with UV-ozone for 10-15 minutes to increase its work function and improve hole injection.[4]
-
Layer Deposition: Immediately transfer the substrates into a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber. Deposit the organic and metal layers sequentially at controlled rates (typically 0.5-2.0 Å/s for organics, 5-10 Å/s for metals). A typical device stack might be:
-
Hole Injection Layer (HIL): 10 nm of a suitable material like HAT-CN.
-
Hole Transport Layer (HTL): 40 nm of a standard material like NPB or the amine-functionalized benzo[b]fluorene synthesized in Protocol 1.
-
Emissive Layer (EML): 20 nm of a host material doped with an emissive dopant. The aryl-functionalized benzo[b]fluorene from Protocol 2 could serve as a blue-emitting host.
-
Electron Transport Layer (ETL): 30 nm of a material like TPBi or TmPyPB.[4]
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).[4]
-
Cathode: 100 nm of Aluminum (Al).[4]
-
-
Encapsulation: Without breaking vacuum, or in a nitrogen-filled glovebox, encapsulate the completed device using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.[4]
-
Device Testing: Characterize the device's performance by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, external quantum efficiency (EQE), and operational stability.
Conclusion
This compound stands out as a strategically designed and highly effective precursor for developing bespoke OLED materials. Its robust core structure, combined with the versatile reactivity of the bromo group and the solubility-enhancing dimethyl substituents, provides chemists with a powerful platform. Through well-established synthetic routes like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, this building block can be readily transformed into a diverse array of hole-transporting and emissive materials, paving the way for more efficient, stable, and color-pure OLED displays and lighting solutions.
References
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Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Introduction: The Strategic Importance of Benzo[b]fluorene Scaffolds and the Suzuki Coupling Reaction
In the landscape of modern drug discovery and materials science, the benzo[b]fluorene scaffold has emerged as a privileged structural motif. Its rigid, planar, and extended π-conjugated system imparts unique photophysical and electronic properties, making it a cornerstone for the development of advanced Organic Light-Emitting Diodes (OLEDs) and fluorescent probes.[1] The dimethyl substitution at the C11 position enhances solubility and prevents aggregation-induced quenching, further augmenting its utility.[1] 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene is a key synthetic intermediate, allowing for the strategic introduction of diverse functionalities at the 3-position through carbon-carbon bond-forming reactions.[2]
Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3][4][5] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool for the synthesis of biaryls, styrenes, and polyolefins.[3] This application note provides a detailed protocol and in-depth scientific rationale for performing Suzuki coupling reactions with the sterically demanding substrate, this compound.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 2. General experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.01 - 0.05 eq)
-
SPhos (0.02 - 0.10 eq)
-
K₃PO₄ (2.0 - 3.0 eq)
-
Anhydrous toluene (or dioxane)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
-
Stirring and heating apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, and the base (K₃PO₄).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (SPhos) and add them to the reaction vessel.
-
Solvent Addition: Add anhydrous toluene to the reaction vessel via a syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired coupled product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate ligand | Screen other bulky, electron-rich phosphine ligands like XPhos or P(t-Bu)₃. | |
| Protodeborylation of boronic acid | Presence of water or protic solvents | Use anhydrous solvents and reagents. |
| Prolonged reaction times at high temperatures | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Homocoupling of boronic acid | Presence of oxygen | Maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation of the aryl bromide | Presence of a hydride source | Ensure the solvent is free of alcohols or other potential hydride donors. |
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the functionalization of this compound. By carefully selecting the appropriate palladium catalyst, phosphine ligand, base, and solvent, researchers can efficiently synthesize a wide array of novel benzo[b]fluorene derivatives for applications in drug discovery and materials science. The protocol and guidelines presented in this application note provide a robust starting point for the successful execution of these challenging yet rewarding transformations.
References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Accounts of Chemical Research, 15(6), 178-184. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemical Synthesis. (2019). This compound - Reaction / Application on synthetic works. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2845–2852. [Link]
-
Caliò, B., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 9(10), 2479-2495. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?[Link]
-
Chan, K. S., et al. (1996). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 61(10), 3457–3460. [Link]
-
Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8415–8420. [Link]
-
Reddy, B. V. S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3469–3477. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...[Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Masyita, A., Yulianty, R., & Rifai, Y. (2019). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. International Journal of Applied Pharmaceutics, 11(5), 133-135. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
-
Kwong, F. Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2896-2898. [Link]
Sources
Application Notes & Protocols: Experimental Setup for the Derivatization of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Abstract
This technical guide provides detailed experimental protocols for the chemical derivatization of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene (CAS: 1674334-59-8). This versatile building block is a crucial precursor for the synthesis of advanced organic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs), and as a scaffold in medicinal chemistry. The fluorene core offers excellent π-conjugation and charge transport properties, while the gem-dimethyl substitution enhances solubility and prevents aggregation-induced quenching, thereby improving luminescence efficiency.[1] This document outlines field-proven, step-by-step methodologies for achieving C-N and C-C bond formations through palladium-catalyzed cross-coupling reactions, as well as functionalization via lithium-halogen exchange. Each protocol is designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of the Benzo[b]fluorene Scaffold
The 11,11-dimethyl-11H-benzo[b]fluorene moiety is a privileged scaffold in materials science. Its rigid, planar structure facilitates efficient π-orbital overlap, which is essential for charge transport in semiconductor applications.[1] The bromine atom at the 3-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through modern cross-coupling chemistry. By strategically modifying this position, researchers can fine-tune the electronic and photophysical properties of the molecule, designing materials with specific emission colors (red, green, or blue) for OLED displays or creating novel compounds for biological screening.[1]
This guide details four robust methods for the derivatization of this compound:
-
Buchwald-Hartwig Amination: For the synthesis of arylamine derivatives.
-
Suzuki-Miyaura Coupling: For the creation of biaryl structures.
-
Sonogashira Coupling: For the introduction of alkynyl moieties.
-
Lithiation and Electrophilic Quench: For accessing a broad range of functional groups.
Palladium-Catalyzed Derivatization Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild conditions and broad functional group tolerance. For the derivatization of this compound, these methods are indispensable.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful reaction for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide.[2] Its development has been critical for synthesizing the aryl amines ubiquitous in pharmaceuticals and OLED hole-transport materials.[3]
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by deprotonation of the amine by a base, association of the resulting amide to the palladium center, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[2] The choice of a sterically hindered phosphine ligand is crucial to promote the reductive elimination step and prevent the formation of undesired side products.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Exemplary Protocol: Synthesis of a Diarylamine Derivative
This protocol is a representative synthesis based on common conditions reported for the amination of this compound.[4]
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (e.g., 1.0 mmol, 323 mg), the desired amine (1.1 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Catalyst Loading: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg). Add this catalyst/ligand mixture to the Schlenk flask.
-
Expert Insight: Pre-mixing the catalyst and ligand can improve reaction consistency. The choice of ligand is critical; bulky, electron-rich phosphines like SPhos or XPhos often give superior results for aryl bromides.[3]
-
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 1-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.[4]
Table 1: Representative Conditions for Buchwald-Hartwig Amination [4]
| Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Generic Amine | Pd₂(dba)₃ (2) | SPhos (4) | NaOt-Bu (1.4) | Toluene | 110 | 1 | ~79 |
| Generic Amine | Pd₂(dba)₃ (3) | P(t-Bu)₃ (6) | NaOt-Bu (1.5) | Toluene | 110 | 1 | ~20 |
| Generic Amine | Pd₂(dba)₃ (1.5) | t-Bu₃P·HBF₄ (3) | NaOt-Bu (2.0) | Xylene | 140 | 8 | ~66 |
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most versatile methods for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[5] It is widely used to synthesize biaryls, which are common structures in liquid crystals, polymers, and pharmaceuticals.
Causality and Mechanistic Insight: The key steps are the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation where the organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron compound. Reductive elimination then forms the new C-C bond and regenerates the catalyst.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Exemplary Protocol: Synthesis of a Biaryl Derivative
Step-by-Step Methodology:
-
Inert Atmosphere: In a Schlenk flask, combine this compound (1.0 mmol, 323 mg), the desired arylboronic acid (1.2-1.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 34.7 mg) or a combination of Pd(OAc)₂ and a ligand.
-
Base and Solvent: Add an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 2.0 mL) and a solvent such as toluene or 1,4-dioxane (10 mL).
-
Expert Insight: A biphasic solvent system (organic/aqueous) is common for Suzuki couplings. The base is crucial for activating the boronic acid for the transmetalation step.
-
-
Reaction: De-gas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Sonogashira Coupling for C-C (sp²-sp) Bond Formation
The Sonogashira coupling enables the formation of a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. This reaction is invaluable for creating conjugated systems used in molecular electronics and functional polymers.[6]
Causality and Mechanistic Insight: This reaction uniquely employs a dual catalytic system. A palladium complex undergoes oxidative addition with the aryl bromide. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[6]
Exemplary Protocol: Synthesis of an Alkynyl-Benzo[b]fluorene
Step-by-Step Methodology:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 mmol, 323 mg), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 9.5 mg).
-
Reagents and Solvent: Evacuate and backfill the flask with argon. Add a solvent such as THF or DMF (10 mL), followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 mmol, 0.42 mL). Finally, add the terminal alkyne (1.2 mmol).
-
Expert Insight: The amine base acts as both a solvent and an acid scavenger for the HBr generated during the reaction.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Derivatization via Lithium-Halogen Exchange
For functional groups that are not easily introduced via cross-coupling, a lithium-halogen exchange followed by an electrophilic quench offers a powerful alternative. This method provides access to a reactive organolithium intermediate that can react with a wide variety of electrophiles.
Causality and Mechanistic Insight: An organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), rapidly exchanges with the bromine atom at very low temperatures (-78 °C). This forms the 3-lithio-11,11-dimethyl-11H-benzo[b]fluorene intermediate. This potent nucleophile can then be trapped by adding an electrophile. Maintaining a low temperature is critical to prevent side reactions or decomposition of the organolithium species.[7]
Caption: Workflow for derivatization via lithiation-quench.
General Protocol: Lithiation and Electrophilic Quench
Step-by-Step Methodology:
-
Setup: Place a solution of this compound (1.0 mmol, 323 mg) in anhydrous THF (15 mL) in a flame-dried, three-neck flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe. Stir the solution at -78 °C for 30-60 minutes.
-
Trustworthiness: A successful lithiation is often indicated by a color change. It is critical to use anhydrous solvent and maintain a strictly inert atmosphere.
-
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2 mmol) in THF dropwise at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Table 2: Potential Electrophiles and Resulting Functional Groups
| Electrophile | Reagent | Resulting Functional Group |
| Formyl | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Carboxyl | CO₂ (gas or dry ice) | Carboxylic Acid (-COOH) |
| Boronic Ester | Isopropyl pinacol borate (iPrOBPin) | Boronic Ester (-B(pin)) |
| Silyl | Trimethylsilyl chloride (TMSCl) | Silyl (-SiMe₃) |
| Hydroxymethyl | Paraformaldehyde | Alcohol (-CH₂OH) |
Summary and Outlook
This compound is a highly valuable and adaptable starting material. The palladium-catalyzed and organolithium-based protocols detailed in this guide provide researchers with a robust toolkit for synthesizing a diverse library of derivatives. These methods are foundational for the rational design of novel materials for advanced electronic applications and for the exploration of new chemical entities in drug discovery. Careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and purity, enabling the next generation of benzo[b]fluorene-based innovations.
References
- Vertex AI Search. (2019).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Crawford, R., Ortin, Y., Twamley, B., & Baumann, M. (2024). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters, 26(48), 10364–10368. [Link]
-
PubMed. (2024). Direct Photochemical Synthesis of Substituted Benzo[ b]fluorenes. [Link]
- Elsevier. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ChemRxiv. (n.d.). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. [Link]
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Unlocking the Potential of the Benzo[b]fluorene Core: A Guide to the Functionalization of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Introduction: The 11,11-dimethyl-11H-benzo[b]fluorene Scaffold - A Privileged Core for Advanced Materials
The 11,11-dimethyl-11H-benzo[b]fluorene core represents a class of polycyclic aromatic hydrocarbons (PAHs) that has garnered significant attention in the fields of materials science and medicinal chemistry. Its rigid, planar structure, combined with excellent thermal stability and inherent photophysical properties, makes it an ideal building block for organic electronic materials.[1] The gem-dimethyl substitution at the C11 position enhances solubility and prevents aggregation-induced quenching, further augmenting its utility in solution-processed devices.[1]
This guide provides a comprehensive overview of the synthetic strategies for the functionalization of the 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene intermediate. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through modern cross-coupling methodologies. This allows for the fine-tuning of the electronic and photophysical properties of the benzo[b]fluorene core, paving the way for the development of novel materials for Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and other advanced applications. We present detailed, field-proven protocols for the synthesis of the brominated starting material and its subsequent transformation via Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and cyanation reactions.
I. Synthesis of the Starting Material: this compound
The most direct route to this compound is through the electrophilic aromatic substitution of the parent 11,11-dimethyl-11H-benzo[b]fluorene. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.[2] The reaction proceeds with regioselectivity for the positions most activated by the fused aromatic system.
Protocol 1: Bromination of 11,11-dimethyl-11H-benzo[b]fluorene
This protocol describes a general procedure for the synthesis of this compound using N-bromosuccinimide.
Materials:
-
11,11-dimethyl-11H-benzo[b]fluorene
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (96%)[2]
-
Chloroform[2]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Dichloromethane for elution
Procedure:
-
In a round-bottom flask, dissolve 11,11-dimethyl-11H-benzo[b]fluorene (1.0 equiv) in a minimal amount of chloroform.
-
Carefully add concentrated sulfuric acid (a catalytic amount) to the solution at room temperature with stirring.[2]
-
Add N-Bromosuccinimide (1.05 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into an ice-water mixture.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and dichloromethane to afford this compound as a solid.
II. Functionalization of the this compound Core
The C-Br bond at the 3-position is amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions, providing access to a diverse range of functionalized derivatives.
A. C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamine derivatives. These compounds are particularly valuable as hole-transporting materials in OLEDs and perovskite solar cells.[3][4] Several protocols have been successfully applied to the amination of this compound.[5]
This protocol provides a general procedure for the Buchwald-Hartwig amination, which can be adapted for various primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1.5 mol%)
-
Tri-tert-butylphosphine tetrafluoroborate or SPhos (e.g., 3-6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (e.g., 2.0 equiv)[5]
-
Anhydrous toluene or xylene[5]
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound, the amine coupling partner, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.[5]
-
Add anhydrous toluene or xylene via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for the required time (typically 8-24 hours), with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional diethyl ether.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., toluene/hexanes) to yield the desired 3-amino-11,11-dimethyl-11H-benzo[b]fluorene derivative.
dot
Caption: Workflow for Buchwald-Hartwig Amination.
B. C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures.[6][7] This reaction is particularly useful for extending the π-conjugation of the benzo[b]fluorene core, which can red-shift its emission and improve charge transport properties.[8]
This protocol outlines a general procedure for the Suzuki-Miyaura coupling with arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 3-aryl-11,11-dimethyl-11H-benzo[b]fluorene derivative.
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the benzo[b]fluorene core. This functionalization is valuable for creating highly conjugated systems and for further synthetic transformations of the alkyne group.[9]
This protocol provides a general method for the Sonogashira coupling with terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or Toluene)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the palladium catalyst and CuI.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-alkynyl-11,11-dimethyl-11H-benzo[b]fluorene derivative.
dot
Caption: Key Cross-Coupling Reactions.
C. C-CN Bond Formation: Cyanation
The introduction of a nitrile group via cyanation of the aryl bromide provides a versatile intermediate that can be further transformed into amides, carboxylic acids, or amines.
This protocol describes a general procedure for the cyanation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], or CuCN) (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand) or Copper(I) iodide (CuI)
-
Base (if required, e.g., for Pd-catalyzed reactions)
-
Anhydrous solvent (e.g., DMF, DMAc, or Toluene)
-
Aqueous workup solutions (e.g., ethyl acetate, water, brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound, the cyanide source, and the catalyst system.
-
Evacuate and backfill the flask with argon.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the required temperature (typically 100-140 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and perform an appropriate aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 3-Cyano-11,11-dimethyl-11H-benzo[b]fluorene.
III. Application Notes: Leveraging Functionalized Benzo[b]fluorenes in Organic Electronics
The functionalization of the this compound core allows for the systematic tuning of its optoelectronic properties, making these derivatives highly promising for applications in organic electronics.
-
Hole-Transporting Materials (HTMs): Amine-functionalized derivatives, synthesized via Buchwald-Hartwig amination, often exhibit excellent hole mobility and appropriate HOMO energy levels for efficient hole injection and transport in OLEDs and perovskite solar cells.[3][4] The bulky benzo[b]fluorene core can also contribute to the formation of stable amorphous films, which is crucial for device longevity.
-
Emissive Materials: By introducing fluorescent or phosphorescent moieties through Suzuki or Sonogashira coupling, the benzo[b]fluorene core can be transformed into highly efficient light emitters for OLEDs. The extended π-conjugation allows for tuning the emission color from blue to green and even red.[1]
-
Host Materials: The wide bandgap and high triplet energy of the benzo[b]fluorene scaffold make it a suitable host material for phosphorescent emitters in PhOLEDs, facilitating efficient energy transfer to the dopant.
Table 1: Representative Performance of Optoelectronic Devices Incorporating Functionalized Fluorene Derivatives
| Device Type | Functional Group at 3-Position | Role of Derivative | Key Performance Metrics | Reference |
| Perovskite Solar Cell | Fluorene-terminated arylamine | Hole-Transporting Material | Power Conversion Efficiency (PCE): up to 23.2% (reverse scan) | [3] |
| Perovskite Solar Cell | Fluorene-based D-A-D HTM | Hole-Transporting Material | Power Conversion Efficiency (PCE): 21.10% | [4] |
| Green PhOLED | Spiro[fluorene-9,9'-xanthene] | Host Material | Max. External Quantum Efficiency (EQE): 24.1% | [4] |
| Blue PhOLED | Spiro[fluorene-9,9'-xanthene] | Host Material | Max. External Quantum Efficiency (EQE): 18.5% | [4] |
| Yellow OLED | Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole | Host Material | Max. External Quantum Efficiency (EQE): 27.1% | [10] |
Note: The data presented are for representative high-performance fluorene derivatives and serve as a benchmark for the potential of functionalized 11,11-dimethyl-11H-benzo[b]fluorene systems.
IV. Conclusion
The this compound core is a highly valuable and versatile platform for the synthesis of advanced organic materials. The protocols detailed in this guide provide robust and reproducible methods for its synthesis and functionalization through key cross-coupling reactions. The ability to systematically modify the electronic properties of this scaffold opens up a vast chemical space for the design and development of next-generation materials for high-performance organic electronic devices. As research in this area continues to evolve, the principles and techniques outlined herein will serve as a foundational resource for scientists and engineers working at the forefront of materials innovation.
References
- Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(33), 5843-5848.
- Facile fluorene-based hole-transporting materials and their dual application toward inverted and regular perovskite solar cells. Sustainable Energy & Fuels.
- A fluorene-terminated hole-transporting material for highly efficient and stable perovskite solar cells.
-
LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]
- A hole-transporting material with substituted fluorene as end groups for high-performance perovskite solar cells. Journal of Materials Chemistry A, 8(34), 17555-17562.
-
Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. MDPI. Available at: [Link]
- Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Indian Journal of Chemistry - Section B, 48B(1), 127-132.
- High‐Performance Narrowband Pure‐Red OLEDs with External Quantum Efficiencies up to 36.1% and Ultralow Efficiency Roll‐Off.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
- Polyfluorene Derivatives are High-Performance Organic Hole-Transporting Materials for Inorganic−Organic Hybrid Perovskite Solar Cells. Journal of the American Chemical Society, 137(24), 7843-7851.
- Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile: A convenient method for aromatic bromination. Canadian Journal of Chemistry, 87(3), 440-447.
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]
- Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. Journal of Materials Chemistry C, 8(41), 14491-14500.
- ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. ChemInform, 45(44).
- Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling.
- Analysis of the external and internal quantum efficiency of multi-emitter, white organic light emitting diodes. Journal of Applied Physics, 106(7), 074512.
- Synthesis of 3-bromo derivatives of flavones. Tetrahedron Letters, 44(21), 4085-4087.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 62(15), 152945.
- Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. Beilstein Journal of Organic Chemistry, 20, 3290-3301.
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]
- Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. AIP Conference Proceedings, 1927(1), 020010.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 17(5), 5672-5707.
- Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ChemRxiv.
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Application Notes & Protocols: Leveraging 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene for Advanced Hole-Transport Materials
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Superior Hole-Transport Materials
In the landscape of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole-Transport Layer (HTL) is a critical component governing device efficiency, stability, and operational lifetime. An ideal Hole-Transport Material (HTM) must possess a trifecta of properties: high hole mobility for efficient charge extraction and transport, appropriate energy levels (specifically the Highest Occupied Molecular Orbital, HOMO) for seamless charge injection and transfer, and excellent thermal and morphological stability to ensure long-term device performance.[1]
Fluorene-based compounds have emerged as a premier class of materials for HTLs, prized for their high photoluminescence efficiency, excellent charge transport capabilities, and robust thermal stability.[2] This guide focuses on a particularly promising building block: 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene . We will explore the distinct structural and electronic advantages of this scaffold and provide detailed protocols for its application in synthesizing high-performance, amorphous HTMs.
Part 1: The Rationale - Why this compound?
The selection of a molecular core is the most critical decision in designing a new HTM. The this compound scaffold is not arbitrary; its architecture is deliberately suited to address the core challenges of HTM design.
The Structural Trifecta
-
Extended π-Conjugated Core: The benzo[b]fluorene unit provides a rigid, planar, and highly conjugated aromatic system. This inherent planarity facilitates intermolecular orbital overlap, which is fundamental for efficient charge hopping and achieving high hole mobility.[3][4]
-
The Crucial gem-Dimethyl Group: The two methyl groups at the C11 position act as "solubility and stability enhancers." They create steric hindrance that disrupts intermolecular π-π stacking, which is a primary cause of crystallization. By forcing an amorphous morphology, the dimethyl group ensures the formation of uniform, stable thin films, a prerequisite for reliable and long-lasting devices.[5][6] Furthermore, this substitution significantly improves solubility in common organic solvents, making the resulting HTMs ideal for cost-effective solution-processing techniques like spin-coating.[7]
-
A Versatile Synthetic Handle: The bromine atom at the C3 position is a key functional site. It is perfectly positioned for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, allowing for the straightforward attachment of various hole-transporting moieties such as triarylamines.[8][9] This modularity enables fine-tuning of the final HTM's electronic properties.
Inherent Electronic & Thermal Advantages
-
High Thermal Stability: The rigidity of the fluorene core inherently leads to materials with high glass-transition temperatures (Tg) and thermal decomposition temperatures (Td).[3][4][10] A high Tg is a direct indicator of a stable amorphous state, preventing morphological changes in the HTL under the thermal stress of device operation.[5]
-
Tunable Energetics: While the benzo[b]fluorene core sets the foundational electronic properties, the final HOMO and LUMO energy levels can be precisely tuned by selecting the appropriate arylamine to couple at the C3 position. This allows for meticulous energy-level alignment with adjacent layers (the anode and the active perovskite or emissive layer) to minimize hole injection barriers and maximize device efficiency.[1]
-
Superior Hole Mobility: Fluorene-based HTMs are renowned for their high hole mobility.[7][11] The extended conjugation of the benzo[b]fluorene scaffold, combined with the amorphous film-forming properties, creates an ideal environment for charge transport, often resulting in mobilities that significantly exceed those of standard materials.
Part 2: Synthesis Protocol - Buchwald-Hartwig Amination
The most effective method to functionalize the 3-bromo-benzo[b]fluorene core is the Buchwald-Hartwig C-N cross-coupling reaction. This palladium-catalyzed method provides a robust and high-yielding route to connect the fluorene core with a desired arylamine.[8][12]
Below is a representative protocol for the synthesis of a novel HTM, coupling this compound with bis(4-methoxyphenyl)amine.
General Reaction Scheme
Caption: General Buchwald-Hartwig amination reaction scheme.
Step-by-Step Experimental Procedure
Materials & Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Stoichiometric Eq. |
| This compound | 1674334-59-8 | 337.25 | 1.0 |
| Bis(4-methoxyphenyl)amine | 101-67-7 | 229.28 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 0.08 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 2.0 |
| Anhydrous Toluene | 108-88-3 | - | Solvent |
Protocol:
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with high-purity argon or nitrogen. Causality: The palladium(0) catalyst and phosphine ligand are sensitive to oxygen and moisture; an inert atmosphere is critical to prevent catalyst degradation and ensure reproducible results.
-
Charging the Flask: To the Schlenk flask, add this compound (1.0 eq), bis(4-methoxyphenyl)amine (1.1 eq), sodium tert-butoxide (2.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq).
-
Solvent Addition: Degas anhydrous toluene by bubbling with argon for 30 minutes. Add the degassed toluene to the reaction flask via cannula transfer to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously under a positive pressure of argon. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours.[9]
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x). Combine the organic layers.
-
Purification - Step 1 (Washing): Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification - Step 2 (Chromatography): Purify the crude residue by column chromatography on silica gel. A gradient eluent system (e.g., hexane/dichloromethane) is typically effective. Causality: High purity (>99.9%) is non-negotiable for optoelectronic applications, as impurities can act as charge traps or quenching sites, severely degrading device performance.
-
Purification - Step 3 (Recrystallization): Further purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the final product as a crystalline solid.
Workflow Diagram
Caption: Experimental workflow from setup to final product.
Part 3: Material Characterization & Performance Benchmarking
A synthesized HTM is only as good as its verified properties. This section outlines the essential characterization techniques to validate the material's structure, purity, and performance characteristics.
Essential Characterization Suite
-
Structural Verification:
-
¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure and successful C-N bond formation.
-
Mass Spectrometry (MS): Verifies the correct molecular weight of the final product.
-
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): Measures the decomposition temperature (Td), indicating the upper limit of thermal stability. Materials based on the benzo[b]fluorene core are expected to have Td values well above 350 °C.[10]
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), a key indicator of morphological stability. A high Tg (>120 °C) is desirable to maintain an amorphous state during device operation.[5]
-
-
Optoelectronic Properties:
-
Charge Transport:
Performance Data Table (Hypothetical HTM vs. Standard)
The table below presents hypothetical but realistic data for an HTM synthesized from this compound ("BF-HTM") compared to the widely used Spiro-OMeTAD.
| Property | Spiro-OMeTAD (Reference) | BF-HTM (Synthesized) | Advantage of BF-HTM |
| Glass Transition (Tg) | ~125 °C | > 160 °C | Enhanced morphological and thermal stability.[5] |
| HOMO Energy Level | -5.1 to -5.2 eV | -5.2 to -5.3 eV | Tunable for optimal alignment with perovskite valence band. |
| Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | ~2 x 10⁻⁴ (doped) | > 5 x 10⁻⁴ (doped) | Faster hole extraction, reducing recombination losses.[10] |
| Synthesis Complexity | Multi-step, costly | Facile, 3-step route | Lower manufacturing cost.[5][11] |
| PSC Power Conversion Efficiency (PCE) | ~18.9% | > 18.3% | Comparable or superior device performance.[5] |
Part 4: Application in a Perovskite Solar Cell
The superior properties of HTMs derived from this compound make them excellent candidates for n-i-p planar perovskite solar cells.
Device Architecture and Fabrication
The HTM is typically dissolved in a solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP to enhance conductivity. This solution is then spin-coated onto the perovskite active layer to form the HTL, followed by the thermal evaporation of a metal contact (e.g., Gold or Silver).
Caption: Typical n-i-p perovskite solar cell device stack.
Conclusion
This compound stands out as a premier building block for the next generation of hole-transport materials. Its unique combination of a rigid, extended π-system, solubilizing/stabilizing dimethyl groups, and a versatile synthetic handle allows for the rational design of HTMs with high mobility, excellent thermal stability, and tunable energy levels. The straightforward synthesis via Buchwald-Hartwig amination further enhances its appeal, paving the way for lower-cost, high-performance optoelectronic devices. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to harness the potential of this exceptional molecular scaffold.
References
- Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. (2024). MDPI.
- Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. (2024). MDPI.
- Electron and hole transport in poly(fluorene-benzothiadiazole). (2011). AIP Publishing.
- Thermally Stable Hole‐Transporting Materials Based upon a Fluorene Core. (2002). Wiley Online Library.
- Thermally Stable Hole-Transporting Materials Based upon a Fluorene Core. (2002). ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Nonspiro, Fluorene‐Based, Amorphous Hole Transporting Materials for Efficient and Stable Perovskite Solar Cells. (2018). PubMed Central.
- Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. ACS Publications.
- Less Is More: Simplified Fluorene-Based Dopant-Free Hole Transport Materials Promote the Long-Term Ambient Stability of Perovskite Solar Cells. (2023). ACS Publications.
- This compound - Reaction / Application on synthetic works. (2019). X-Mol.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health.
- Fluorene-based enamines as low-cost and dopant-free hole transporting materials for high performance and stable perovskite solar cells. RSC Publishing.
- Molecular Engineering of Fluorene‐Based Hole‐Transporting Materials for Efficient Perovskite Solar Cells. ResearchGate.
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Application Notes and Protocols for Photophysical Studies of Materials Derived from 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Introduction: The Strategic Importance of the Benzo[b]fluorene Scaffold
The 11,11-dimethyl-11H-benzo[b]fluorene core is a privileged scaffold in the design of advanced organic materials for optoelectronic applications. Its rigid, planar, and extended π-conjugated system provides a robust foundation for molecules with desirable photophysical and charge-transporting properties. The gem-dimethyl substitution at the C11 position is a critical design element, serving to enhance the solubility and processability of derived materials while simultaneously inhibiting intermolecular π-π stacking. This steric hindrance is crucial for mitigating aggregation-caused quenching (ACQ) of fluorescence in the solid state, thereby preserving high emission efficiencies in thin-film devices.[1]
The introduction of a bromine atom at the C3 position, yielding 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene, transforms this scaffold into a versatile building block for the synthesis of a diverse library of functional materials. The bromo-substituent serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the straightforward installation of a wide range of electron-donating or -accepting moieties, enabling the precise tuning of the resulting materials' electronic and photophysical properties. Consequently, derivatives of this compound are of significant interest for applications in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and fluorescent sensors.
This guide provides a comprehensive overview of the photophysical characterization of materials derived from this key intermediate, with a focus on a case study of a high-performance hole-transporting material (HTM) for PSCs. Detailed experimental protocols for key photophysical measurements are provided to enable researchers to effectively evaluate their own synthesized materials.
Case Study: "p-BM" - A High-Performance Hole-Transporting Material
A prominent example of a material derived from this compound is the hole-transporting material designated as p-BM . This material has demonstrated exceptional performance in perovskite solar cells, showcasing the potential of the benzo[b]fluorene scaffold.[1]
Synthesis of p-BM
The synthesis of p-BM is achieved through a two-step process involving a Buchwald-Hartwig amination reaction, highlighting the utility of the bromo-precursor.
Step 1: Synthesis of N-(4-methoxyphenyl)-11,11-dimethyl-11H-benzo[b]fluoren-3-amine
A mixture of this compound (7.08 g, 22.00 mmol), 4-methoxyaniline (2.46 g, 20.00 mmol), tri-tert-butylphosphonium tetrafluoroborate (P(tBu)₂HBF₄) (0.17 g, 0.60 mmol), and sodium tert-butoxide (NaOtBu) (3.84 g, 40.00 mmol) are dissolved in 60 mL of anhydrous toluene in a two-neck round-bottomed flask under an argon atmosphere. The reaction mixture is heated to reflux and stirred overnight. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate (10:1, v/v) eluent to yield the product as a white powder.[2]
Step 2: Synthesis of p-BM
The intermediate from Step 1 is then coupled with a spirobifluorene core via another Buchwald-Hartwig reaction to yield the final p-BM product. The detailed procedure for this second step can be found in the supporting information of the source publication.[2]
Caption: Synthetic workflow for the p-BM hole-transporting material.
Performance and Key Properties of p-BM
The incorporation of the benzo[b]fluorene moiety in p-BM leads to excellent performance in perovskite solar cells and favorable physical properties.
| Property | Value | Reference |
| Power Conversion Efficiency (PCE) | 25.49% (0.0625 cm²) | [1] |
| Open-Circuit Voltage (VOC) | 1.184 V | [1] |
| Short-Circuit Current (JSC) | 25.77 mA cm-2 | [1] |
| Fill Factor (FF) | 83.56% | [1] |
| Hole Mobility | 3.01 x 10-4 cm² V-1 s-1 | [1] |
| Glass Transition Temperature (Tg) | 211.8 °C | [1] |
Protocols for Photophysical Characterization
A thorough understanding of the photophysical properties of materials derived from this compound is essential for optimizing their performance in devices. The following protocols outline the standard procedures for these measurements.
UV-Visible Absorption Spectroscopy
This technique provides information about the electronic transitions within the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the material in a suitable spectroscopic-grade solvent (e.g., dichloromethane, THF, or toluene) in a 1 cm path length quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing the pure solvent.
-
Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax). The onset of the absorption spectrum can be used to estimate the optical bandgap of the material.
Data Presentation: The UV-Vis absorption spectrum of p-BM in dichloromethane solution shows a maximum absorption peak that is characteristic of its extended π-conjugated system.[1]
Photoluminescence (PL) Spectroscopy
PL spectroscopy reveals the emission properties of the material after photoexcitation.
Protocol:
-
Sample Preparation: Use the same solution prepared for UV-Vis absorption measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrument Setup: Use a spectrofluorometer. The emitted light is typically collected at a 90° angle to the excitation source.
-
Measurement: Excite the sample at its λmax (determined from the UV-Vis spectrum). Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Data Analysis: Determine the wavelength of maximum emission (λem).
Data Presentation: The photoluminescence spectrum of p-BM is expected to show a distinct emission peak, the position of which is dependent on the electronic structure and the solvent polarity.
Photoluminescence Quantum Yield (PLQY)
PLQY is a measure of the efficiency of the emission process. The relative method, using a well-characterized standard, is commonly employed.
Protocol:
-
Standard Selection: Choose a quantum yield standard with an emission range that overlaps with the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (PLQY = 0.546) or Rhodamine 6G in ethanol (PLQY = 0.95).
-
Sample and Standard Preparation: Prepare solutions of the sample and the standard in the same solvent, if possible. The absorbance of both solutions at the excitation wavelength must be measured accurately and kept below 0.1.
-
Measurement: Record the absorption and emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, detector settings).
-
Calculation: The PLQY (Φs) of the sample is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' denote the sample and the reference standard, respectively.
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy
TRPL measures the decay of the excited state, providing the excited-state lifetime (τ).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the material as for PL measurements.
-
Instrument Setup: Use a time-correlated single-photon counting (TCSPC) system. The sample is excited with a pulsed laser source.
-
Measurement: Record the decay of the photoluminescence intensity over time.
-
Data Analysis: Fit the decay curve to an exponential function to determine the excited-state lifetime (τ). For p-BM, the TRPL decay shows a shorter lifetime when in contact with a perovskite film, indicating efficient hole transfer.[1]
Caption: Standard workflow for photophysical characterization.
Structure-Property Relationships and Causality
The photophysical properties of materials derived from this compound are intrinsically linked to their molecular structure.
-
Extended Conjugation: The benzo[b]fluorene core provides a large, rigid, and planar π-system. Further extension of this conjugation through the addition of aryl or other unsaturated groups at the 3-position typically leads to a red-shift in both the absorption and emission spectra, a desirable feature for tuning the color of emitted light in OLEDs or for matching the absorption profile of a solar cell.[1]
-
Donor-Acceptor Character: The introduction of electron-donating groups (like the methoxy-substituted arylamine in p-BM) or electron-withdrawing groups allows for the creation of donor-acceptor type molecules. This can induce intramolecular charge transfer (ICT) upon photoexcitation, often resulting in large Stokes shifts and emission that is sensitive to the polarity of the surrounding environment.
-
Steric Hindrance: The gem-dimethyl groups at the C11 position are crucial for preventing aggregation in the solid state. This ensures that the photophysical properties observed in dilute solution are largely retained in thin films, which is a critical requirement for high-performance optoelectronic devices.[1]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced organic materials. Its robust, conjugated core, combined with the synthetic handle provided by the bromo-substituent and the solubility-enhancing gem-dimethyl groups, allows for the creation of materials with tailored photophysical and charge-transport properties. The case study of the p-BM hole-transporting material demonstrates the successful application of this scaffold in achieving high-performance perovskite solar cells. The detailed protocols provided herein offer a standardized approach for the comprehensive photophysical characterization of novel materials derived from this important precursor, enabling researchers to rationally design and evaluate the next generation of organic electronic materials.
References
-
Li, M., et al. (2025). Fluorene-Terminated π-Conjugated Spiro-Type Hole Transport Materials for Perovskite Solar Cells. ACS Energy Letters, 10(2), 915-924. [Link]
-
Li, M., et al. (2025). Supporting Information Fluorene-terminated π-Conjugated Spiro-type Hole Transport Materials for Perovskite Solar Cells. ACS Energy Letters. [Link]
-
WorldOfChemicals. (2019). This compound - Reaction / Application on synthetic works. Retrieved from [Link]
Sources
Application Notes and Protocols: 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene as a pivotal intermediate in the synthesis of novel therapeutic agents. This document outlines the significance of the benzo[b]fluorene scaffold, the strategic importance of the 3-bromo-11,11-dimethyl derivative, and detailed protocols for its derivatization.
Introduction: The Benzo[b]fluorene Scaffold in Drug Discovery
The fluorene ring system and its annulated derivatives, such as benzo[b]fluorenes, are privileged structures in medicinal chemistry and materials science.[1] The rigid, planar, and lipophilic nature of the benzo[b]fluorene core allows it to participate in π-stacking and hydrophobic interactions within biological targets. This scaffold is a key component of several natural products with significant biological activity, including the kinafluorenone and WS-5995 families of antibiotics, which have demonstrated antitumoral properties.[2] The development of synthetic routes to functionalized benzo[b]fluorenes is therefore of high interest for the exploration of new chemical space in drug discovery.[2][3]
The subject of this guide, this compound, is a strategically designed synthetic intermediate. The key features that underscore its utility are:
-
The Bromine Handle: The bromine atom at the 3-position serves as a versatile functional handle for a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR).
-
The Gem-Dimethyl Group: The 11,11-dimethyl substitution provides several advantages. Sterically, it can influence the conformation of derivatives and prevent undesirable molecular aggregation.[4] This modification can also enhance solubility and metabolic stability, which are critical parameters in drug design.
-
The Polycyclic Aromatic Core: The extended π-system of the benzo[b]fluorene core contributes to the molecule's photophysical properties and its ability to interact with biological macromolecules.[4]
Core Application: A Versatile Building Block for Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of libraries of novel compounds for biological screening. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of C-C, C-N, and C-O bonds.
The workflow for utilizing this intermediate in a drug discovery program can be visualized as follows:
Caption: Workflow for Drug Discovery using the title compound.
Synthetic Protocols: Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a ubiquitous transformation in the synthesis of pharmaceutical agents. The following protocols provide detailed, step-by-step methodologies for the coupling of this compound with various amines.
General Considerations for Buchwald-Hartwig Amination
-
Inert Atmosphere: These reactions are sensitive to oxygen and moisture. It is crucial to perform the reaction under an inert atmosphere of argon or nitrogen.
-
Solvent: Anhydrous toluene or xylene are commonly used solvents.[5]
-
Palladium Catalyst: A variety of palladium catalysts can be employed. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common precatalyst.[5]
-
Ligand: A phosphine ligand is essential for the catalytic cycle. Tri-tert-butylphosphine (P(t-Bu)₃) or bulky biarylphosphine ligands like SPhos are effective.[5]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[5]
Protocol 1: Coupling with a Primary Amine
This protocol describes a general procedure for the coupling of this compound with a generic primary amine (R-NH₂).
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Eq. |
| This compound | 1674334-59-8 | 323.23 | 1.0 | 1.0 |
| Primary Amine (R-NH₂) | Varies | Varies | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.03 | 0.03 |
| Tri-tert-butylphosphine tetrafluoroborate | 131274-22-1 | 290.18 | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 2.0 | 2.0 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
To a dry reaction vessel, add this compound (323 mg, 1.0 mmol), the primary amine (1.2 mmol), sodium tert-butoxide (192 mg, 2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the vessel with argon three times.
-
In a separate vial, dissolve Pd₂(dba)₃ (27.5 mg, 0.03 mmol) and tri-tert-butylphosphine tetrafluoroborate (17.4 mg, 0.06 mmol) in anhydrous toluene (5 mL) under argon.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add an additional 5 mL of anhydrous toluene to the reaction vessel.
-
Heat the reaction mixture to 100 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite/silica gel to remove inorganic salts and the catalyst.[5]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-amino-11,11-dimethyl-11H-benzo[b]fluorene derivative.[5]
Protocol 2: Coupling with a Secondary Amine using SPhos Ligand
This protocol is adapted for coupling with a secondary amine (R₂NH) and utilizes the SPhos ligand, which is often more effective for this type of transformation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Eq. |
| This compound | 1674334-59-8 | 323.23 | 1.0 | 1.0 |
| Secondary Amine (R₂NH) | Varies | Varies | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.05 | 0.05 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 0.1 | 0.1 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 2.5 | 2.5 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
In a glovebox or under a stream of argon, add this compound (323 mg, 1.0 mmol), the secondary amine (1.2 mmol), sodium tert-butoxide (240 mg, 2.5 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and SPhos (41 mg, 0.1 mmol) to a dry reaction vessel equipped with a stir bar.
-
Add anhydrous toluene (10 mL).
-
Seal the vessel and heat the mixture with stirring at 100-110 °C for 1-4 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent using a rotary evaporator.[5]
-
Purify the residue by column chromatography on silica gel to yield the desired product.[5]
Characterization of Products
The synthesized derivatives should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemistry. Its utility lies in the ability to readily introduce a wide range of functional groups at the 3-position through robust and well-established cross-coupling methodologies. The protocols provided herein serve as a starting point for the synthesis of novel benzo[b]fluorene derivatives. The exploration of these derivatives against various biological targets, such as kinases, GPCRs, and ion channels, may lead to the discovery of new therapeutic agents for a range of diseases. The inherent properties of the benzo[b]fluorene scaffold, combined with the synthetic accessibility provided by the 3-bromo derivative, make it an attractive starting point for innovative drug discovery campaigns.
References
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This compound - Reaction / Application on synthetic works. (2019, November 27). synthetic-works.com. Retrieved from [Link]
-
Atienza, C., Mateo, C., de Frutos, O., & Echavarren, A. M. (2001). Formation of benzo[b]fluorenes and the benzo[a]fluorene core of the fluostatins by cyclization of diaryldiynones. Organic Letters, 3(2), 153–155. Retrieved from [Link]
-
Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. National Institutes of Health. Retrieved from [Link]
-
Annulation Strategies for Benzo[ b ]fluorene Synthesis: Efficient Routes to the Kinafluorenone and WS5995 Antibiotics. ResearchGate. Retrieved from [Link]
-
Access to functionalized benzo[b]fluorene/benzo[a]anthracene derivatives through TfOH-promoted tandem isomerization/cyclodehydration. Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene Derivatives: A Comprehensive Guide for Advanced Material Development
Introduction: The Significance of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene in Organic Electronics
The landscape of organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs), is perpetually driven by the quest for novel materials with enhanced performance, efficiency, and stability.[1][2] Within this dynamic field, fluorene derivatives have established themselves as a cornerstone class of compounds, prized for their exceptional luminescent properties and robust thermal stability.[1] The specific scaffold of 11,11-dimethyl-11H-benzo[b]fluorene offers a unique combination of a broad π-conjugated system, essential for efficient charge transport, and dimensional stability imparted by the fused ring structure.
The introduction of a bromine atom at the 3-position of this scaffold transforms it into a versatile and highly valuable intermediate for the synthesis of a diverse array of advanced materials.[3] This bromo-functionalization provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the strategic incorporation of a wide range of functional moieties.[3] This, in turn, allows for the fine-tuning of the optoelectronic properties of the final molecules, such as their emission color, charge carrier mobility, and energy levels, to meet the specific demands of next-generation OLEDs and other organic electronic devices.[2][4] The gem-dimethyl group at the 11-position plays a crucial role in enhancing the solubility of these typically large, planar molecules and in mitigating intermolecular aggregation, a phenomenon that can lead to detrimental luminescence quenching.
This guide provides a detailed, step-by-step exploration of the key synthetic pathways for the derivatization of this compound. We will delve into the practical application of cornerstone palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. Furthermore, we will discuss the potential for derivatization through organometallic intermediates such as organolithium and Grignard reagents. Each section is designed to provide not only a reproducible protocol but also the underlying scientific rationale for the selection of reagents and conditions, empowering researchers to adapt and innovate upon these foundational methods.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools in the development of materials for organic electronics.[5][6] These reactions offer a highly efficient and selective means of forming new carbon-carbon and carbon-heteroatom bonds. For the derivatization of this compound, three key reactions are of paramount importance:
-
Buchwald-Hartwig Amination: For the synthesis of arylamines, which are fundamental components of hole-transporting layers (HTLs) and emissive layers (EMLs) in OLEDs.[7][8]
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures, extending the π-conjugation of the benzo[b]fluorene core to tune the emission wavelength and enhance charge transport.[9][10]
-
Sonogashira Coupling: For the introduction of alkyne linkages, creating highly conjugated and rigid molecular wires with unique electronic and photophysical properties.[11][12]
The general workflow for these reactions is conceptually similar, involving the careful assembly of the aryl bromide, coupling partner, palladium catalyst, ligand, and base in an inert atmosphere.
Buchwald-Hartwig Amination: Crafting Hole-Transporting Materials
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamine derivatives.[13][14] In the context of OLED materials, this reaction is frequently employed to couple aromatic amines to the benzo[b]fluorene core, thereby creating molecules with excellent hole-transporting capabilities.[15]
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source that is readily activated under the reaction conditions.[3]
-
Ligand: Sterically hindered biarylphosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are crucial for promoting the reductive elimination step and preventing catalyst decomposition, especially with challenging substrates.[3] The bulky nature of the ligand facilitates the formation of the active monoligated palladium species.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is a common choice for this purpose.[3]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or xylene are typically used to ensure the stability of the catalyst and reagents.
Detailed Experimental Protocol: Synthesis of a Diarylamine Derivative
This protocol is a representative example for the coupling of a diarylamine with this compound.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired diarylamine (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and SPhos (0.04 equiv.).
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the catalyst and ligand mixture to the Schlenk flask.
-
Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via a syringe.
-
-
Reaction:
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
-
| Component | Role | Typical Reagents/Conditions |
| Aryl Halide | Electrophile | This compound |
| Nucleophile | Amine | Diarylamines, primary amines, carbazoles |
| Pd Precatalyst | Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes catalyst | SPhos, XPhos, t-Bu₃P |
| Base | Activates amine | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction medium | Toluene, Xylene, Dioxane |
| Temperature | Reaction rate | 80-120 °C |
| Atmosphere | Prevents catalyst oxidation | Argon or Nitrogen |
Suzuki-Miyaura Coupling: Building Biaryl Architectures
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon single bonds, typically between an aryl or vinyl halide and an organoboron compound.[16][17] This reaction is instrumental in extending the π-conjugated system of the benzo[b]fluorene core, which is a key strategy for tuning the emission color of OLED emitters from blue to green and red.[4]
Causality Behind Experimental Choices:
-
Organoboron Reagent: Arylboronic acids or their corresponding pinacol esters are the most common coupling partners. They are generally stable, commercially available, and have low toxicity.[18]
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. Pd(OAc)₂ is often used in conjunction with a phosphine ligand, forming the active Pd(0) species in situ.[19]
-
Ligand: Triphenylphosphine (PPh₃) is a classic and effective ligand for many Suzuki couplings. For more challenging substrates, more electron-rich and bulky ligands like SPhos or XPhos can be employed to improve catalytic activity.
-
Base: An aqueous solution of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[20]
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic-soluble and water-soluble reagents.
Detailed Experimental Protocol: Synthesis of a Biaryl Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
-
Solvent Addition:
-
Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Component | Role | Typical Reagents/Conditions |
| Aryl Halide | Electrophile | This compound |
| Organoboron | Nucleophile | Arylboronic acids, Arylboronic acid pinacol esters |
| Pd Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | Stabilizes catalyst | PPh₃, SPhos, XPhos |
| Base | Activates boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄ (aqueous solution) |
| Solvent | Reaction medium | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |
| Temperature | Reaction rate | 80-110 °C |
| Atmosphere | Prevents catalyst oxidation | Argon or Nitrogen |
Sonogashira Coupling: Introducing Alkyne Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.[21][22] This reaction is particularly valuable for creating rigid, linear, and highly conjugated molecular structures, which can be used as molecular wires or as building blocks for more complex, extended π-systems in organic electronic materials.[23]
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex (e.g., bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., copper(I) iodide, CuI).[24] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and also acts as the solvent in many cases.
-
Solvent: While the amine base can often serve as the solvent, other co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can be used, particularly for less soluble substrates.
Detailed Experimental Protocol: Synthesis of an Arylalkyne Derivative
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
-
Reagent Addition:
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (e.g., 2:1 v/v) via syringe.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
-
| Component | Role | Typical Reagents/Conditions |
| Aryl Halide | Electrophile | This compound |
| Alkyne | Nucleophile | Terminal alkynes (aryl, alkyl, silyl) |
| Pd Catalyst | Main catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Cu Co-catalyst | Activates alkyne | CuI |
| Base | Activates alkyne | Et₃N, i-Pr₂NH |
| Solvent | Reaction medium | THF, DMF, Et₃N |
| Temperature | Reaction rate | Room temperature to 80 °C |
| Atmosphere | Prevents catalyst oxidation | Argon or Nitrogen |
Part 2: Derivatization via Organometallic Intermediates
Beyond palladium-catalyzed cross-coupling, the bromine atom on the benzo[b]fluorene scaffold can be exploited to form highly reactive organometallic intermediates, which can then be reacted with a wide range of electrophiles. This approach offers a powerful and versatile alternative for introducing diverse functional groups.
Lithium-Halogen Exchange
Treatment of an aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures can induce a lithium-halogen exchange, forming a highly nucleophilic aryllithium species.[1][25] This intermediate can then be quenched with various electrophiles to introduce new functional groups.
Key Considerations:
-
Temperature: This reaction must be carried out at very low temperatures (typically -78 °C) to prevent side reactions, such as the attack of n-BuLi on other parts of the molecule.[25]
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.
-
Electrophiles: A wide variety of electrophiles can be used, including aldehydes, ketones, esters, carbon dioxide (to form a carboxylic acid), and silyl chlorides.
Grignard Reagent Formation
The reaction of an aryl bromide with magnesium metal in an anhydrous ether solvent (such as THF or diethyl ether) leads to the formation of a Grignard reagent (ArMgBr).[26] Grignard reagents are powerful nucleophiles and strong bases, and they react with a similar range of electrophiles as organolithium reagents.
Key Considerations:
-
Initiation: The formation of a Grignard reagent can sometimes be difficult to initiate. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.
-
Anhydrous Conditions: Like organolithium reagents, Grignard reagents are highly sensitive to water.
-
Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for the formation of aryl Grignard reagents due to its higher boiling point and better solvating properties for the Grignard reagent.[20]
Conclusion
This compound is a pivotal building block for the synthesis of advanced materials for organic electronics. The strategic application of palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, provides a robust and versatile toolkit for the creation of novel hole-transporting materials, emitters, and other functional organic molecules. Furthermore, the potential for derivatization via organometallic intermediates opens up even broader avenues for molecular design and innovation. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers and scientists in the field, enabling the development of the next generation of high-performance organic electronic devices.
References
-
Negishi, E.-i. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons, Inc. [Link]
-
Negishi, E.-i. (n.d.). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley Online Library. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Retrieved from [Link]
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Scribd. (n.d.). Handbook of Organopalladium Chemistry For Organic Synthesis Vol 1 - Negishi-0041 - 42. Retrieved from [Link]
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Ahmad, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1956. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
SciSpace. (n.d.). Handbook of Organopalladium Chemistry for Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7483. [Link]
-
The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Schnyder Safety Chemistry. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
OpenStax. (2023, September 20). 10.6 Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch23: Aryl Grignards. Retrieved from [Link]
-
Thieme. (2021). Halogen–Lithium Exchange on Isothiocyanate-Substituted Aryl Halides. Synfacts, 17(04), 0471. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Evans, D. A. (n.d.). Lithium-Halogen Exchange. Harvard University. Retrieved from [Link]
-
Handa, S., et al. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 9(12), 11036-11042. [Link]
-
Narasimhan, N. S., & Joshi, R. R. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 98(3), 205-212. [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]
-
Vaitukaityte, D., et al. (2020). Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells. Journal of Materials Chemistry C, 8(3), 1013-1022. [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2023, January 17). Literature Review on Photoredox/Radical Cross-Coupling Reactions. r/AdvancedOrganic. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Molbase. (2019, November 27). This compound - Reaction / Application on synthetic works. Retrieved from [Link]
-
Molecules Editorial Office. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]
-
Semantic Scholar. (n.d.). Cross coupling reactions in organic synthesis themed issue. Retrieved from [Link]
-
ACS Publications. (2021). Fluorene-Terminated π-Conjugated Spiro-Type Hole Transport Materials for Perovskite Solar Cells. ACS Energy Letters, 6(1), 239-247. [Link]
-
UFOP. (n.d.). New Boron(III) Blue Emitters for All-Solution Processed OLEDs: Molecular Design Assisted by Theoretical Modeling. Retrieved from [Link]
-
Dossin, E., et al. (2019). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C, 7(20), 5875-5904. [Link]
-
Kim, M., et al. (2022). Thermally activated delayed fluorescence emitters with a LUMO-extended boron-containing acceptor for high-efficiency and long-lifetime blue OLEDs. Journal of Materials Chemistry C, 10(32), 11598-11606. [Link]
-
ResearchGate. (2018). New Boron(III) Blue Emitters for All-Solution Processed OLEDs: Molecular Design Assisted by Theoretical Modeling. Retrieved from [Link]
-
ResearchGate. (2018). New Boron(III) Blue Emitters for All-Solution Processed OLEDs: Molecular Design Assisted by Theoretical Modeling. Retrieved from [Link]
-
ResearchGate. (2018). Molecular Engineering of Fluorene-Based Hole-Transporting Materials for Efficient Perovskite Solar Cells. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Welcome to the technical support center for the synthesis of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Introduction
This compound is a key intermediate in the synthesis of advanced organic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs).[1] Its fluorene core provides excellent charge transport properties, while the dimethyl substitution helps to reduce intermolecular aggregation, thereby enhancing luminescence efficiency.[1] The bromine atom serves as a versatile handle for introducing various functional groups through cross-coupling reactions.
However, the synthesis of this specific regioisomer presents a significant challenge: controlling the regioselectivity of the bromination reaction. Direct electrophilic bromination of the parent 11,11-dimethyl-11H-benzo[b]fluorene often leads to a mixture of isomers, with the 2-bromo derivative being a major product. This guide provides in-depth troubleshooting strategies to favor the formation of the desired 3-bromo isomer and maximize your yield.
Troubleshooting Guide & FAQs
Synthesis of the Precursor: 11,11-dimethyl-11H-benzo[b]fluorene
A reliable synthesis of the starting material is crucial. A modern and efficient method for constructing the benzo[b]fluorene scaffold is through the photochemical conversion of alkynylated chalcones.[2][3]
Q1: My yield of 11,11-dimethyl-11H-benzo[b]fluorene is low. What are the critical parameters for the photochemical cyclization of alkynylated chalcones?
A1: Low yields in this photochemical transformation can often be attributed to suboptimal reaction conditions. Here are the key parameters to investigate:
-
Light Source and Wavelength: This reaction is typically initiated by UV-A light (around 365 nm).[2][3] Ensure your light source has the correct wavelength and sufficient power. The original report specifies a high-power LED.
-
Solvent: The reaction is generally performed in an alcoholic solvent. The choice of alcohol can influence the reaction rate and yield.
-
Reaction Time: While the reaction can be rapid (as short as 5 minutes), optimizing the irradiation time is crucial to prevent potential photodegradation of the product.[2][3]
-
Flow Chemistry: For improved reproducibility and scalability, consider a continuous flow reactor setup. This ensures uniform irradiation of the reaction mixture and can lead to higher yields compared to batch processes.[2][3]
The Bromination Step: Achieving 3-Bromo Regioselectivity
The primary challenge in the synthesis of this compound is directing the electrophilic attack of bromine to the C3 position.
Q2: Why is the 2-bromo isomer the major product in the direct bromination of 11,11-dimethyl-11H-benzo[b]fluorene?
A2: The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric properties of the substrate. In the case of 11,11-dimethyl-11H-benzo[b]fluorene, the electron-donating effect of the dimethyl group at the 11-position activates the aromatic rings towards electrophilic attack.[4] The 2-position is electronically favored, leading to the formation of the 2-bromo isomer as the major product when using common brominating agents like bromine in acetic acid.[4]
Q3: How can I improve the regioselectivity to favor the formation of the 3-bromo isomer?
A3: To overcome the inherent electronic preference for the 2-position, you can explore several strategies:
-
Choice of Brominating Agent: Different brominating agents have varying steric demands and reactivity, which can influence regioselectivity. Consider moving away from molecular bromine to bulkier or less reactive brominating agents. N-Bromosuccinimide (NBS) is a common alternative that can sometimes offer different selectivity profiles.[5]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can alter the nature of the electrophile and the transition state of the reaction, thereby influencing the position of attack. Experiment with different Lewis acids (e.g., FeCl₃, AlCl₃, ZnCl₂) and optimize the catalyst loading.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the reactivity of the brominating agent and the stability of the reaction intermediates. A solvent screen is recommended.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of kinetically controlled reactions by favoring the pathway with the lower activation energy, which may not necessarily lead to the thermodynamically most stable product.
Q4: I am observing significant amounts of di-brominated products. How can I minimize this side reaction?
A4: The formation of di-bromo derivatives is a common issue when the product is of similar or higher reactivity than the starting material.[4] To minimize this:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can help reduce over-bromination, though this will result in some unreacted starting material.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can favor mono-substitution.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired mono-brominated product is maximized and before significant di-bromination occurs.
Purification and Characterization
Q5: What is the best way to purify this compound from the reaction mixture?
A5: Given the potential for isomeric and poly-brominated impurities, purification is critical.
-
Column Chromatography: This is the most effective method for separating the 3-bromo isomer from the 2-bromo isomer and any di-brominated byproducts.[4] A systematic approach to solvent system selection (e.g., using a gradient of hexane and ethyl acetate) is recommended.
-
Recrystallization: If a reasonably pure solid can be obtained after chromatography, recrystallization can be an excellent final purification step to obtain a highly pure product. Toluene is a solvent that has been used for the recrystallization of derivatives of this compound.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using this compound
This protocol is provided as a general guideline and may require optimization for specific substrates.
| Parameter | Condition | Remarks |
| Starting Material | This compound | 1.0 equivalent |
| Amine | Amine coupling partner | 1.1 - 1.2 equivalents |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.01 - 0.05 equivalents |
| Ligand | Tri-tert-butylphosphine or SPhos | 0.02 - 0.10 equivalents |
| Base | Sodium tert-butoxide (NaOt-Bu) | 1.5 - 2.0 equivalents |
| Solvent | Anhydrous Toluene or Xylene | --- |
| Temperature | 100 °C to reflux | --- |
| Reaction Time | 1 - 24 hours | Monitor by TLC or GC-MS |
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound, the amine, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress. Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Yields for this type of reaction can vary significantly (from 20% to 75%) depending on the specific coupling partners and reaction conditions.[6]
Visualizing the Synthesis and Challenges
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from precursor to final product.
Regioselectivity in Bromination
Caption: Competing pathways in the bromination of the precursor.
References
-
Molbase. (2019). This compound - Reaction / Application on synthetic works. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Ingenta Connect. (2021). 9-(10-phenylanthracen-9-yl)-Benzo[b]Fluoreno[3,4-d] Thiophene Derivatives for. Retrieved from [Link]
-
Crawford, R., Ortin, Y., Twamley, B., & Baumann, M. (2024). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters, 26(48), 10364–10368. [Link]
-
PubMed. (2024). Direct Photochemical Synthesis of Substituted Benzo[ b]fluorenes. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Video]. YouTube. [Link]
-
Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications. [Link]
-
ResearchGate. (2019). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. Retrieved from [Link]
-
ResearchGate. (2010). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 3-bromo derivatives of flavones. Retrieved from [Link]
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- 2. Direct Photochemical Synthesis of Substituted Benzo[ b]fluorenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Welcome to the technical support center for the purification of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important organic intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs). Its synthesis, typically via electrophilic bromination of 11,11-dimethyl-11H-benzo[b]fluorene, often results in a mixture of the desired monobrominated product, unreacted starting material, and polybrominated, primarily dibrominated, byproducts. The structural similarity of these compounds presents a significant purification challenge. This guide provides detailed troubleshooting for the most common issues encountered during purification.
Troubleshooting Guide
Column Chromatography Issues
Question 1: My TLC analysis of the crude reaction mixture shows three spots with very close Rf values. How can I optimize the separation by column chromatography?
Answer:
This is a classic challenge in the purification of this compound. The three spots likely correspond to the non-polar starting material (11,11-dimethyl-11H-benzo[b]fluorene), the desired monobrominated product, and the slightly more polar dibrominated byproduct.
Causality: The polarity difference between these three compounds is subtle. The starting material is the least polar, followed by the monobrominated product, and then the dibrominated product. A standard eluent system may not provide sufficient resolution.
Troubleshooting Protocol:
-
TLC Optimization:
-
Eluent System: Start with a very non-polar eluent system and gradually increase the polarity. A good starting point is pure hexane or petroleum ether. If the spots remain at the baseline, add a slightly more polar solvent like dichloromethane or toluene in small increments (e.g., 1-5%). The goal is to achieve an Rf value of approximately 0.2-0.3 for the desired product, with clear separation from the other two spots.
-
Visualization: Use a UV lamp (254 nm) for visualization as these compounds are UV active.
-
-
Column Chromatography Protocol:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Column Packing: A long, narrow column will provide better separation than a short, wide one. Ensure the column is packed uniformly to prevent channeling.
-
Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of dichloromethane to aid solubility) and load it onto the column.
-
Elution: Begin with a non-polar eluent (e.g., pure hexane). This will elute the least polar compound, the unreacted starting material, first.
-
Gradient Elution: Gradually increase the polarity of the eluent by slowly adding dichloromethane or toluene. This will allow for the sequential elution of the monobrominated product and then the dibrominated byproduct.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.
-
| Compound | Relative Polarity | Expected Elution Order (Normal Phase) | Approximate Rf (Hexane:DCM 98:2) |
| 11,11-dimethyl-11H-benzo[b]fluorene | Least Polar | 1st | ~0.4 |
| This compound | Intermediate | 2nd | ~0.3 |
| Dibromo-11,11-dimethyl-11H-benzo[b]fluorene | Most Polar | 3rd | ~0.2 |
Question 2: After column chromatography, my "pure" fractions of the monobrominated product are still contaminated with either the starting material or the dibrominated byproduct upon NMR analysis. What went wrong?
Answer:
This issue typically arises from suboptimal column chromatography technique or overloading the column.
Causality: Overlapping elution bands are the primary cause. If the column is overloaded, the separation capacity of the stationary phase is exceeded, leading to broader elution profiles and incomplete separation. Inefficient packing can also lead to channeling, where the sample does not interact uniformly with the stationary phase.
Troubleshooting Protocol:
-
Reduce Sample Load: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 50:1 for challenging separations.
-
Improve Column Packing: Ensure a homogenous slurry of silica gel in the initial eluent and pack the column carefully to avoid air bubbles and cracks.
-
Shallow Gradient: Employ a very shallow gradient of the more polar solvent. A slow, gradual increase in polarity will provide better resolution between closely eluting compounds.
-
Re-chromatography: If contamination persists, it may be necessary to combine the slightly impure fractions and perform a second round of column chromatography with an even shallower gradient.
Recrystallization Issues
Question 3: I have isolated the monobrominated product by column chromatography, but I am struggling to improve its purity further by recrystallization. What is the best approach?
Answer:
Recrystallization is an excellent technique for final polishing, but its success is highly dependent on the solvent system and the nature of the remaining impurities. Toluene is a commonly used solvent for the recrystallization of this compound.[1]
Causality: For effective purification by recrystallization, the desired compound should have high solubility in the hot solvent and low solubility in the cold solvent, while the impurities should either be highly soluble in both hot and cold solvent (to remain in the mother liquor) or sparingly soluble in the hot solvent (to be removed by hot filtration).
Troubleshooting Protocol for Recrystallization from Toluene:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot toluene to your product. Heat the mixture with stirring until the solid completely dissolves. Avoid using an excessive amount of solvent, as this will reduce the yield.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold toluene.
-
Drying: Dry the crystals under vacuum.
Alternative Solvents: If toluene does not provide adequate purification, consider a mixed solvent system. For example, dissolve the compound in a good solvent (e.g., dichloromethane or toluene) at room temperature and then slowly add a poor solvent (e.g., hexane or methanol) until the solution becomes slightly turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
Pure this compound is typically a white to off-white solid.
Q2: How can I confirm the purity of my final product?
Purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of the brominated compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: Are there any specific safety precautions I should take when working with this compound and its synthesis?
Yes, standard laboratory safety procedures should be followed. Bromine is highly corrosive and toxic; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The solvents used in purification, such as hexane and dichloromethane, are flammable and/or toxic, so they should also be handled in a fume hood.
Experimental Workflows
Workflow for Purification of Crude this compound
Caption: A typical workflow for the purification of this compound.
Decision Tree for Troubleshooting Poor Separation in Column Chromatography
Caption: A decision-making guide for resolving common issues in column chromatography.
References
-
Chemical Synthesis. (2019). This compound - Reaction / Application on synthetic works. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges presented by this sterically demanding substrate in palladium-catalyzed cross-coupling reactions. Our focus is on providing causal explanations and actionable protocols to streamline your synthetic efforts.
Understanding the Substrate: this compound
This compound is a valuable building block, particularly in the synthesis of materials for organic light-emitting diodes (OLEDs), owing to its rigid, planar benzo[b]fluorene core which imparts excellent charge transport properties.[1] However, its structure presents a significant challenge for cross-coupling reactions. The bulky fluorenyl system, combined with the gem-dimethyl group at the C11 position, creates substantial steric hindrance around the C3-bromo reaction site. This necessitates carefully optimized reaction conditions, particularly in the choice of catalyst, ligand, and base, to achieve efficient coupling.
General Troubleshooting for Cross-Coupling Reactions
Before diving into reaction-specific issues, several universal factors can lead to low or no product yield in any palladium-catalyzed reaction.[2]
Q: My cross-coupling reaction is showing very low or no conversion. What are the first things I should check?
A: A systematic check of your setup and reagents is the first crucial step.[2]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via three vacuum/inert gas cycles) and maintained under a positive pressure of argon or nitrogen.
-
Reagent Purity & Anhydrous Conditions: Moisture can deactivate the catalyst and quench organometallic reagents. Ensure all solvents are anhydrous and reagents are pure. Solvents should be freshly purified or from a reliable commercial source.[2]
-
Catalyst Activity: The generation of the active Pd(0) species is critical.[3] If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) may be inefficient.[4] Consider using modern, air-stable Pd(0) precatalysts (e.g., Buchwald G3 or G4 precatalysts) which generate the active catalyst more reliably.[3][5]
Caption: Initial troubleshooting workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for forming biaryl structures. However, the steric bulk of this compound makes this transformation challenging.
Q: My Suzuki coupling with this compound is sluggish and gives low yields. How can I improve it?
A: The primary challenge is overcoming the steric hindrance that impedes both the oxidative addition and reductive elimination steps of the catalytic cycle. The solution lies in selecting a catalyst system specifically designed for hindered substrates.[6][7]
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You need bulky and electron-rich phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is the active catalyst for hindered substrates, and their steric bulk promotes the final reductive elimination step.[8]
-
Base and Solvent Choice: A suitable base is required to activate the boronic acid. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The solvent must solubilize the reagents and is typically an ether (dioxane, THF, 2-MeTHF) or an aromatic hydrocarbon (toluene).[9][10] Water is often added to help dissolve the base and facilitate transmetalation.[9]
| Ligand | Type | Key Features | Reference |
| SPhos / XPhos | Dialkylbiaryl Phosphine | Very bulky and electron-rich. Excellent for hindered aryl bromides. | [11] |
| RuPhos | Dialkylbiaryl Phosphine | Similar to XPhos, often used for challenging couplings. | [11] |
| AntPhos | Anthracenyl-based | Unique rigid structure helps inhibit β-hydride elimination side reactions, which can be an issue with sterically demanding couplings. | [7] |
| P(t-Bu)₃ | Trialkylphosphine | Highly electron-donating and bulky. Effective for activating unreactive aryl halides. | [12] |
Q: Can you provide a reliable starting protocol for a Suzuki coupling with this substrate?
A: Absolutely. This protocol is a robust starting point based on methods developed for sterically hindered aryl bromides.[7][10] Optimization may still be required for your specific coupling partner.
Representative Protocol: Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or AntPhos, 2-4 mol%). Using a pre-formed precatalyst like SPhos Pd G3 (1-2 mol%) is often more reliable.[3]
-
Inert Atmosphere: Cap the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Under the inert atmosphere, add degassed solvent (e.g., Toluene/H₂O 10:1) to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is essential for synthesizing arylamines. With our substrate, success again hinges on overcoming steric repulsion.
Q: My Buchwald-Hartwig amination is failing. I see starting material decomposition and/or no product. What's wrong?
A: This often points to an issue with the base or ligand.[13]
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective, but they can cause decomposition of sensitive functional groups.[14][15] For this bulky system, a strong base is often necessary to facilitate the reaction. If decomposition is observed, consider screening other strong bases like LHMDS or slightly weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures.[13]
-
Ligand Choice: As with Suzuki coupling, bulky, electron-rich dialkylbiaryl phosphine ligands are required. Ligands like XPhos, RuPhos, or BrettPhos are excellent choices.[16] Literature examples show successful coupling of this compound using Pd₂(dba)₃ with SPhos or P(t-Bu)₃.[17]
-
Solvent: Aprotic, non-polar solvents like toluene, xylene, or dioxane are standard.[13] Ethereal solvents like 2-MeTHF are considered greener alternatives and can show excellent performance.[18]
| Base | Type | pKaH (approx.) | Notes | Reference |
| NaOtBu | Strong Alkoxide | 19 | Very common and effective, but can be too harsh for sensitive substrates. | [14][15] |
| LHMDS | Strong Amide | 26 | Very strong, non-nucleophilic base. | [14] |
| K₃PO₄ | Weaker Inorganic | 12.3 | Good for substrates with base-sensitive functional groups. Often requires higher temperatures. | [13] |
| Cs₂CO₃ | Weaker Inorganic | 10.2 | A milder alternative, often used with sensitive substrates. | [15] |
Representative Protocol: Buchwald-Hartwig Amination
This protocol is adapted from successful literature preparations using the target substrate.[17]
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%).
-
Inert Atmosphere: Cap the vial, and purge with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (NaOtBu, 1.5-2.0 equiv.), and degassed toluene (~0.2 M).
-
Reaction: Heat the reaction mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Workup: Quench the reaction carefully with water, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the synthesis of arylalkynes. The steric hindrance of our substrate can significantly affect the reaction rate.
Q: My Sonogashira coupling is giving low yields and I'm observing significant alkyne homocoupling (Glaser coupling). What can I do?
A: This is a classic challenge in Sonogashira chemistry. The key is to balance the rates of the palladium and copper catalytic cycles.
-
Ligand Choice: The rate of a Sonogashira reaction depends on a combination of the steric bulk of the phosphine ligand and the substrate.[19] For very bulky substrates, ligands with extremely large cone angles can sometimes retard the reaction. It may be beneficial to screen ligands of intermediate steric bulk (e.g., tBuPCy₂, cone angle ~174°) in addition to very bulky ones (e.g., tBu₃P, cone angle ~182°).[19][20] Electron-rich ligands are still preferred to promote oxidative addition.[21]
-
Copper-Free Conditions: The copper(I) co-catalyst, while accelerating the reaction, is also responsible for the undesired Glaser-Hay homocoupling of the terminal alkyne.[22] For challenging substrates where the desired cross-coupling is slow, this side reaction can dominate. Consider running the reaction under copper-free conditions. This typically requires a stronger base (e.g., Cs₂CO₃ or an amine base like DBU) and may require higher temperatures, but it completely eliminates the Glaser side product.[22]
-
Base/Solvent System: A common system is an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which can often serve as both the base and part of the solvent system, typically with a co-solvent like THF or toluene.[23]
Representative Protocol: Sonogashira Coupling (Copper-Catalyzed)
-
Preparation: To an oven-dried, sealable tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (CuI, 4-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Under the inert atmosphere, add a degassed solvent (e.g., THF or Toluene) followed by a degassed amine base (e.g., TEA or DIPEA, 2-3 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Heat the reaction to 50-80 °C, shielding from light if necessary. Monitor by TLC or LC-MS. Note that higher temperatures may be required for this hindered substrate but can also increase side reactions.[23]
Caption: Interlinked catalytic cycles in the Sonogashira reaction.
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
- Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Rutgers University.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
- Leadbeater, N. E. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 1646-1649.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
- BenchChem. (2025). optimizing base and solvent for Buchwald-Hartwig amination. BenchChem Technical Support.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Royal Society of Chemistry. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. RSC Publishing.
- BenchChem. (2025). effect of base selection on Buchwald-Hartwig amination with 4-dibenzofuranamine. BenchChem Technical Support.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- LookChem. (2019). This compound - Reaction / Application on synthetic works. LookChem.
-
American Chemical Society. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
NRO Chemistry. (2020). Sonogashira Coupling. YouTube. [Link]
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science.
- ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. ResearchGate.
-
Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
- ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Arborpharmchem. (n.d.). Cas No.1674334-59-8 this compound. Arborpharmchem.
- ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate.
-
American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
American Chemical Society. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2024). Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed. [Link]
- Good-Deal-Chemicals. (n.d.). This compound, 99%. Good-Deal-Chemicals.
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link]
- ResearchGate. (2025). Development of novel Alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. ResearchGate.
- ChemRxiv. (n.d.). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ChemRxiv.
- ResearchGate. (n.d.). Synthesis of 3-bromo derivatives of flavones. ResearchGate.
-
National Center for Biotechnology Information. (n.d.). 11H-Benzo(a)fluorene. PubChem. [Link]
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common side products in the synthesis of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene, a key intermediate in the development of advanced materials for applications such as Organic Light-Emitting Diodes (OLEDs).[1][2] As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the complexities of this synthesis, troubleshoot common issues, and optimize your experimental outcomes.
I. Understanding the Synthesis: An Overview
The primary route to this compound is through the electrophilic aromatic substitution (EAS) of the parent molecule, 11,11-dimethyl-11H-benzo[b]fluorene. This reaction, while straightforward in principle, is often complicated by the formation of various side products due to the complex electronics and sterics of the polycyclic aromatic hydrocarbon (PAH) core.
The regioselectivity of the bromination is a critical factor. The benzo[b]fluorene system has multiple non-equivalent positions susceptible to electrophilic attack. The directing effects of the fused benzene ring and the gem-dimethyl group on the fluorene moiety, along with the reaction conditions, will dictate the final product distribution.
II. Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses the most frequently encountered side products in the synthesis of this compound and provides actionable strategies to minimize their formation.
Issue 1: Formation of Positional Isomers (e.g., 2-Bromo, 4-Bromo, etc.)
Question: My post-reaction analysis (TLC, LC-MS, ¹H NMR) indicates the presence of multiple monobrominated isomers in addition to the desired 3-bromo product. How can I improve the regioselectivity of the bromination?
Answer: The formation of a mixture of positional isomers is a common challenge in the electrophilic bromination of polycyclic aromatic hydrocarbons. The electronic and steric environment of each position on the benzo[b]fluorene core influences its reactivity. For instance, direct bromination of 11,11-dimethylbenzo[b]fluorene has been reported to yield a mixture of 2-bromo and 2,11-dibromo derivatives, necessitating purification.
Root Cause Analysis & Mitigation Strategies:
| Factor | Explanation | Troubleshooting & Optimization |
| Brominating Agent | The reactivity of the brominating agent plays a crucial role. Highly reactive sources of Br⁺ can be less selective. | Recommendation: Use a milder brominating agent. N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or THF is often a good starting point for controlled monobromination. Avoid using neat bromine (Br₂) if you are observing poor selectivity. |
| Lewis Acid Catalyst | Lewis acids like FeBr₃ or AlCl₃ activate the brominating agent but can also lead to over-reactivity and reduced selectivity. | Recommendation: Carefully screen the Lewis acid and its stoichiometry. In some cases, a less active catalyst or performing the reaction without a catalyst (with a more reactive brominating agent) might yield better results. |
| Reaction Temperature | Higher temperatures can overcome the activation energy for substitution at less reactive sites, leading to a mixture of isomers. | Recommendation: Perform the reaction at a lower temperature. Start at 0°C or even -78°C and slowly warm the reaction to room temperature while monitoring its progress. |
| Solvent Effects | The polarity of the solvent can influence the stability of the intermediate carbocation (sigma complex) and thus the regioselectivity. | Recommendation: Experiment with a range of solvents. Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) may offer different selectivity compared to more polar options. |
Visualizing the Challenge: Regioselectivity in Bromination
Caption: Factors influencing the formation of positional isomers.
Issue 2: Over-bromination Resulting in Polybrominated Byproducts
Question: My mass spectrometry analysis shows significant peaks corresponding to dibromo- and even tribromo-11,11-dimethyl-11H-benzo[b]fluorene. How can I prevent this?
Answer: The formation of polybrominated species is a classic example of a consecutive reaction where the desired monobrominated product reacts further with the brominating agent. The electron-donating nature of the alkyl groups and the extended π-system of the benzo[b]fluorene core make the initial product still susceptible to further electrophilic attack.
Root Cause Analysis & Mitigation Strategies:
| Factor | Explanation | Troubleshooting & Optimization |
| Stoichiometry of Brominating Agent | Using an excess of the brominating agent is the most common cause of over-bromination. | Recommendation: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. It is often better to have some unreacted starting material, which is easier to separate, than to have polybrominated impurities. |
| Reaction Time | Allowing the reaction to proceed for an extended period after the starting material is consumed will favor the formation of polybrominated products. | Recommendation: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized. |
| Rate of Addition | A rapid addition of the brominating agent can create localized high concentrations, leading to over-reaction. | Recommendation: Add the brominating agent slowly and dropwise to the reaction mixture, especially if the reaction is exothermic. |
Visualizing the Reaction Pathway:
Caption: Sequential bromination leading to side products.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound from its isomers and polybrominated impurities?
A1: Column chromatography is the most effective method for purification.[3] A silica gel stationary phase with a non-polar eluent system, such as a gradient of hexane and ethyl acetate or hexane and dichloromethane, is typically successful. The polarity differences between the isomers are often small, so a long column and a slow, shallow gradient may be necessary for optimal separation. Recrystallization from a suitable solvent system (e.g., toluene, or a mixture of hexane and ethyl acetate) can be an effective final purification step to obtain highly pure material.[3]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure and regiochemistry of the bromine substitution. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. The gem-dimethyl groups typically appear as a characteristic singlet in the ¹H NMR spectrum.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight and provide the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units). It is also crucial for identifying polybrominated impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product and for tracking the progress of the purification.
Q3: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I do?
A3: If the reaction is sluggish, consider the following:
-
Increase the reaction temperature: Gradually increase the temperature in small increments while monitoring the reaction.
-
Increase the amount of catalyst: If you are using a Lewis acid, a slight increase in its stoichiometry might be necessary.
-
Use a more reactive brominating agent: If you are using a mild reagent like NBS, switching to a more reactive one like Br₂ might be required, but be mindful of the potential for reduced selectivity.
-
Check the quality of your reagents: Ensure that your solvent is anhydrous and your reagents are of high purity.
Q4: Are there any alternative synthetic routes to this compound that might offer better selectivity?
A4: While direct bromination is the most common approach, other strategies could be explored, such as:
-
Directed ortho-metalation (DoM): If a suitable directing group can be installed on the benzo[b]fluorene core, it could be used to direct lithiation or borylation to the 3-position, followed by quenching with an electrophilic bromine source.
-
Synthesis from a pre-functionalized precursor: It may be possible to construct the benzo[b]fluorene skeleton from starting materials that already contain a bromine atom at the desired position.
These alternative routes are generally more complex and may involve more synthetic steps but can offer superior control over regioselectivity.
IV. References
-
Vertex AI Search. (2019). This compound - Reaction / Application on synthetic works. Retrieved from
-
Benchchem. (n.d.). 2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene | 1198396-39-2. Retrieved from
-
Taylor & Francis eBooks. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Retrieved from
-
Arborpharmchem. (n.d.). Cas No.1674334-59-8 this compound. Retrieved from
Sources
stability issues and degradation of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Technical Support Center: 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive compound. Here, we address common stability issues and degradation pathways, offering practical troubleshooting advice and in-depth scientific explanations to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: The stability of this compound, a polycyclic aromatic hydrocarbon (PAH), is primarily influenced by three factors:
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Light Exposure: Similar to other fluorene derivatives, this compound is susceptible to photodegradation, particularly under UV irradiation.[1][2] This can lead to the formation of fluorenone-like species through oxidation at the C-9 position, even with the dimethyl substitution.
-
Oxidizing Agents: Exposure to atmospheric oxygen and other oxidizing agents can lead to the formation of various oxidized byproducts.[3][4][5] The presence of the bromine atom can also influence the electron density of the aromatic system, potentially affecting its susceptibility to oxidation.
-
Elevated Temperatures: While many fluorene derivatives exhibit good thermal stability, prolonged exposure to high temperatures can promote degradation.[6][7] This is particularly relevant during reaction workups, purification (e.g., distillation or sublimation), and long-term storage at ambient temperatures.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To minimize degradation, adhere to the following storage protocols:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light.
-
Low Temperature: For long-term storage, keep the compound at low temperatures, preferably at -20°C or below.[8]
-
Solvent Choice: If storing in solution, use a degassed, anhydrous, and non-polar aprotic solvent. Toluene is a common choice for dissolving PAHs.[8] However, for extended storage, it is best to store the compound as a solid.
Q3: I am observing a color change in my sample of this compound. What could be the cause?
A3: A color change, typically to a yellowish or brownish hue from an initially colorless or off-white solid, is a common indicator of degradation.[9] This is often due to the formation of oxidized species or other chromophoric impurities. The likely culprits are photo-oxidation or reaction with atmospheric oxygen. We recommend re-purifying a small sample and comparing its analytical data (e.g., NMR, LC-MS) with the bulk material to confirm degradation.
Q4: Can the bromine atom be cleaved during reactions?
A4: Yes, cleavage of the carbon-bromine bond is a potential side reaction, particularly under certain conditions. This can occur in the presence of strong reducing agents, certain transition metal catalysts (especially at elevated temperatures), or upon prolonged exposure to UV light. If you suspect debromination, analyze your reaction mixture by mass spectrometry to look for the presence of 11,11-dimethyl-11H-benzo[b]fluorene.
II. Troubleshooting Guides
This section provides detailed troubleshooting for common experimental challenges encountered with this compound.
Guide 1: Inconsistent Reaction Yields in Cross-Coupling Reactions
Issue: You are experiencing inconsistent or low yields in Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions using this compound as a substrate.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Degraded Starting Material | The presence of oxidized impurities can interfere with the catalytic cycle of the cross-coupling reaction, leading to lower yields. | Before use, check the purity of your this compound by ¹H NMR and LC-MS. If impurities are detected, purify the material by column chromatography or recrystallization.[10] |
| Suboptimal Reaction Conditions | The bulky dimethyl groups on the fluorene core can create steric hindrance, requiring carefully optimized reaction conditions for efficient coupling. | Screen different palladium catalysts, ligands, bases, and solvents. For example, bulky phosphine ligands like SPhos or XPhos are often effective for coupling sterically hindered substrates.[10] |
| Debromination Side Reaction | Under harsh reaction conditions (e.g., high temperature, prolonged reaction time), reductive debromination can compete with the desired cross-coupling reaction. | Monitor the reaction progress by TLC or LC-MS to identify the formation of the debrominated byproduct. If observed, try using milder reaction conditions (lower temperature, shorter reaction time) or a different catalyst/ligand combination. |
| Poor Solubility | Like many PAHs, this compound has limited solubility in some common organic solvents, which can hinder reaction kinetics.[11] | Choose a solvent system in which all reactants are fully soluble at the reaction temperature. Toluene, xylene, or dioxane are often good choices for these types of reactions.[10] |
Guide 2: Purity Issues After Synthesis and Workup
Issue: After synthesizing this compound, you are struggling to obtain a pure product after standard workup and purification procedures.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted starting materials. | Monitor the reaction closely using TLC or LC-MS until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
| Formation of Byproducts | Side reactions, such as over-bromination or dimerization, can lead to the formation of impurities that are difficult to separate. | Carefully control the stoichiometry of the reactants. For bromination reactions, slow, dropwise addition of the brominating agent at a controlled temperature is crucial.[12] |
| Degradation During Workup | Exposure to light, air, or acidic/basic conditions during the workup can cause degradation of the product. | Perform the workup as quickly as possible, protecting the reaction mixture from light. Use degassed solvents and consider working under an inert atmosphere. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
| Ineffective Purification | The product and impurities may have similar polarities, making separation by standard column chromatography challenging. | Optimize your column chromatography conditions. A shallow solvent gradient and a high-quality silica gel can improve separation. Alternatively, consider recrystallization from a suitable solvent system (e.g., toluene/heptane or dichloromethane/methanol) to achieve high purity.[10] |
III. Experimental Protocols & Workflows
Protocol 1: Purity Assessment by HPLC-UV
This protocol outlines a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~50 µg/mL with acetonitrile.
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 70% B, ramp to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
-
Injection and Analysis: Inject 10 µL of the sample and analyze the chromatogram. The purity can be estimated by the relative peak area of the main component.
Workflow Diagram: Troubleshooting Inconsistent Reaction Yields
Below is a Graphviz diagram illustrating a logical workflow for troubleshooting inconsistent yields in cross-coupling reactions.
Caption: Troubleshooting workflow for inconsistent cross-coupling reaction yields.
IV. Mechanistic Insights: Degradation Pathways
Understanding the potential degradation pathways is crucial for preventing them. The primary degradation mechanisms for this compound are photo-oxidation and radical-mediated decomposition.
Diagram: Postulated Photo-oxidation Pathway
The following diagram illustrates a plausible photo-oxidation pathway.
Caption: A simplified proposed pathway for the photo-oxidation of this compound.
This guide is intended to be a living document. As new research and insights become available, we will continue to update and expand this resource. We encourage you to contact our technical support team with any further questions or to share your own experiences with this compound.
V. References
-
Enhanced degradation of polycyclic aromatic hydrocarbons in soil treated with an advanced oxidative process — Fenton's Reagent. (2008). Taylor & Francis Online. [Link]
-
Partially oxidized polycyclic aromatic hydrocarbons show an increased bioavailability and biodegradability. (n.d.). FEMS Microbiology Letters | Oxford Academic. [Link]
-
The Degradation of Polycyclic Aromatic Hydrocarbons (PAHs) by Ozone-Based Advanced Oxidation Processes: A Review. (n.d.). Taylor & Francis Online. [Link]
-
Oxidation of Polycyclic Aromatic Hydrocarbons under Sulfate-Reducing Conditions. (n.d.). Applied and Environmental Microbiology. [Link]
-
Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia. [Link]
-
Benzo‐Extended Cyclohepta[def]fluorene Derivatives with Very Low‐Lying Triplet States. (2022). Angewandte Chemie International Edition. [Link]
-
Thermodynamic properties of bromine fluorene derivatives: An experimental and computational study. (2015). INIS-IAEA. [Link]
-
Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. (n.d.). Macromolecules. [Link]
-
Cas No.1674334-59-8 this compound. (n.d.). Arborpharm. [Link]
-
Bromine-Substituted Fluorene: Molecular Structure, Br-Br Interactions, Room-Temperature Phosphorescence, and Tricolor Triboluminescence. (2018). PubMed. [Link]
-
Bromine‐Substituted Fluorene: Molecular Structure, Br–Br Interactions, Room‐Temperature Phosphorescence, and Tricolor Triboluminescence. (2018). Scilit. [Link]
-
Photostability of a series of two-photon absorbing fluorene derivatives. (2004). ElectronicsAndBooks. [Link]
-
BN-Benzo[b]fluoranthenes: facile synthesis, characterization, and optoelectronic properties. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Photodegradation of polyfluorene and fluorene oligomers with alkyl and aromatic disubstitutions. (2006). PubMed. [Link]
-
Evaluation of thermal stability and decomposition behavior of fluorene crystal using TG/DTA. (n.d.). ResearchGate. [Link]
-
4-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. (n.d.). PubChem. [Link]
-
Stability of PAHs standards. (n.d.). DTU Research Database. [Link]
-
POLYCYCLIC AROMATIC HYDROCARBONS (PAHs). (n.d.). AFIRM Group. [Link]
-
11H-Benzo(a)fluorene. (n.d.). PubChem. [Link]
-
3-bromothiophene. (n.d.). Organic Syntheses Procedure. [Link]
-
11H-Benzo[b]fluorene. (n.d.). National Institute of Standards and Technology. [Link]
-
Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. (2020). PMC. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI. [Link]
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- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
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- 6. 20.210.105.67 [20.210.105.67]
- 7. researchgate.net [researchgate.net]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. 11H-Benzo(a)fluorene | C17H12 | CID 9195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 11. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
troubleshooting guide for low reactivity of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Answering the user's request.## Technical Support Center: 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Welcome to the specialized troubleshooting resource for this compound. This guide is tailored for researchers, chemists, and drug development professionals who are encountering reactivity challenges with this sterically demanding building block. Our goal is to provide a clear, mechanistically-grounded framework for diagnosing and overcoming common synthetic hurdles.
The core challenge with this substrate arises from the significant steric hindrance imposed by the gem-dimethyl group at the C11 position. This structural feature shields the C3-bromo position, significantly impeding the crucial oxidative addition step in many standard palladium-catalyzed cross-coupling reactions. This guide offers advanced strategies to mitigate these steric effects and achieve successful couplings.
Troubleshooting Guides & FAQs
Q1: My Suzuki-Miyaura cross-coupling with this compound is resulting in low conversion and/or slow reaction rates. Where should I begin troubleshooting?
This is the most frequently encountered issue. The low reactivity is a direct consequence of steric hindrance slowing the rate-determining oxidative addition of the aryl bromide to the palladium(0) center. A systematic optimization of the catalyst system is required.
The Suzuki-Miyaura Catalytic Cycle and Steric Impact
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The bulky gem-dimethyl group on your substrate primarily inhibits the initial oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond.
Caption: A decision-making workflow for troubleshooting debromination side reactions.
Key Prevention Strategies:
-
Rigorous Anhydrous Technique: Water is a primary proton source. Ensure all solvents, reagents, and glassware are scrupulously dried. Perform reactions under a dry, inert atmosphere (Argon or Nitrogen).
-
Assess Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially if impure. Use high-purity, freshly opened boronic acids or consider converting them to more stable pinacol boronate esters (BPin), which are less susceptible to this side reaction. [2]3. Avoid Protic Solvents: Alcohols can serve as proton sources. If higher temperatures are needed, consider high-boiling aprotic solvents like CPME or t-amyl alcohol over ethylene glycol.
Q3: Are Heck and Sonogashira couplings feasible with this compound? What modifications are necessary?
Yes, both reactions are possible, but they require tailored conditions to overcome the substrate's steric bulk.
Heck Reaction Modifications:
The Heck reaction often benefits from catalyst systems designed for challenging substrates. [3][4]* Catalyst System: Bulky, electron-rich ligands are again beneficial. [3]Alternatively, phosphine-free conditions using a catalyst like Pd(OAc)₂ with a phase-transfer agent (e.g., TBAB) can be effective, sometimes avoiding ligand-based steric clashes. [5]* Base: A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically required to achieve the necessary temperatures (120-150 °C). [6] Sonogashira Coupling Modifications:
The Sonogashira coupling is a powerful tool for installing alkynes. [7]* Catalyst System: A standard Sonogashira system of a palladium(II) source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is the starting point. [7][8]For this hindered substrate, adding a more advanced phosphine ligand may be beneficial.
-
Base/Solvent: An amine base, such as triethylamine or diisopropylamine, is required and often serves as both the base and part of the solvent system (e.g., in a THF/Et₃N mixture). [7]* Copper-Free Conditions: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), consider a copper-free protocol. [7]This often requires a higher catalyst loading and a stronger base.
Comparative Overview of Cross-Coupling Reactions
| Reaction | Key Catalyst Components | Typical Base | Typical Solvent | Critical Consideration for This Substrate |
| Suzuki-Miyaura | Pd Precatalyst + Bulky Biarylphosphine Ligand | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene | Ligand choice is paramount to accelerate oxidative addition. [9][10] |
| Heck | Pd(OAc)₂ or Pd Precatalyst + Ligand | Et₃N, DIPEA | DMF, DMAc | High temperatures are almost always necessary. [6] |
| Sonogashira | Pd(II) source + CuI (optional) + Ligand | Et₃N, Diisopropylamine | THF, Amine | Reactivity follows I > OTf > Br >> Cl; heating will likely be required for this bromide. [7] |
References
-
Suzuki Reaction Mechanism. (2023). Wikipedia. [Link]
-
Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters. [Link]
-
Reddit Chemistry Community. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Reddit. [Link]
-
Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Li, G., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Do, J. L., & Hazari, N. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Matos, M. J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
-
Leitch, D. C., et al. (2021). Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts. ChemRxiv. [Link]
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters. [Link]
-
Chan, K. S. (2022). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
ResearchGate. (2016). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
LookChem. (2019). This compound - Reaction / Application on synthetic works. LookChem. [Link]
-
University of Rochester. Cross-Coupling Chemistry. University of Rochester Chemistry Department. [Link]
-
de Vries, J. G. (2001). Heck Reaction—State of the Art. MDPI. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Boruah, M., & Prajapati, D. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
ResearchGate. (2019). Debromination reaction. ResearchGate. [Link]
-
ResearchGate. Approaches to the Heck reaction on challenging substrates. ResearchGate. [Link]
-
Narasimhulu, M., & Reddy, B. V. S. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Optimization of Heck reaction conditions. ResearchGate. [Link]
-
Scafato, P., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Kaabel, S., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]
-
Arborpharm. (2024). Cas No.1674334-59-8 this compound. Arborpharm. [Link]
-
Sharma, A., & Kumar, K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]
-
Reddit Chempros Community. (2025). Reaction Conditions for Selective Debromination. Reddit. [Link]
-
ResearchGate. (2014). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. ResearchGate. [Link]
-
Yada, A., et al. (2021). Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. Chemical Science. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
-
ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
Technical Support Center: Purification of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. This guide is structured in a question-and-answer format to directly address common challenges encountered during experimental work.
I. Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. The primary route to this compound is the direct electrophilic bromination of 11,11-dimethyl-11H-benzo[b]fluorene. This reaction can lead to several common impurities.
Frequently Asked Questions: Identifying Impurities
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most prevalent impurities typically include:
-
Unreacted Starting Material: 11,11-dimethyl-11H-benzo[b]fluorene.
-
Over-brominated Byproducts: Primarily dibromo-11,11-dimethyl-11H-benzo[b]fluorene isomers.
-
Positional Isomers: Bromination at other positions on the aromatic scaffold, such as 2-bromo or 9-bromo derivatives, can occur.[1]
-
Residual Brominating Reagent: Traces of reagents like N-bromosuccinimide (NBS) or bromine.
-
Solvent Residues: Solvents used in the reaction and initial work-up.
Q2: How can I use ¹H NMR to identify these impurities?
A2: While specific, publicly available, fully assigned ¹H and ¹³C NMR spectra for this compound and its isomers are not readily found in common databases, general principles of NMR spectroscopy can be applied for identification.
-
Unreacted Starting Material: The presence of unreacted 11,11-dimethyl-11H-benzo[b]fluorene will be indicated by a simpler aromatic region in the ¹H NMR spectrum compared to the brominated product. The integration of the aromatic protons relative to the dimethyl protons at the 11-position will be higher than expected for the monobrominated product. The parent fluorene molecule shows aromatic protons in the range of 7.3-7.8 ppm and a singlet for the C9 protons (equivalent to the C11 protons in the target molecule's scaffold) at approximately 3.9 ppm.[2]
-
Dibromo- byproducts: These will exhibit a more complex and typically more downfield-shifted aromatic region in the ¹H NMR spectrum due to the presence of two electron-withdrawing bromine atoms. The integration of the aromatic protons will be lower relative to the dimethyl protons compared to the desired monobrominated product.
-
Positional Isomers: The splitting patterns and chemical shifts of the aromatic protons will differ between isomers. For example, the protons adjacent to the bromine atom will experience a downfield shift. Detailed 2D NMR experiments (like COSY and HMBC) may be necessary to definitively assign the structure of an unknown isomer.
Q3: Can HPLC be used to assess the purity of my sample?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of this compound. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for separating polycyclic aromatic hydrocarbons (PAHs) and their brominated derivatives.[3][4][5] Impurities will present as separate peaks, and their relative peak areas can be used to estimate the purity of the main product.
II. Troubleshooting Purification Procedures
This section provides detailed troubleshooting guides for the most common purification techniques for this compound.
General Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: General workflow for the purification of this compound.
Guide 1: Column Chromatography
Column chromatography is a highly effective method for separating the desired product from both more and less polar impurities.[6]
Q: My column is not separating the product from a close-running impurity. What can I do?
A: This is a common issue. Here are several strategies to improve separation:
-
Optimize the Solvent System:
-
Principle: The key to good separation is finding a solvent system that provides a significant difference in the retention factors (Rf) of your product and the impurity.
-
Action: Use thin-layer chromatography (TLC) to screen different solvent systems. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Pro-Tip: For aromatic compounds, sometimes a solvent system containing toluene can improve separation due to π-π interactions with the stationary phase and the analytes.
-
-
Use a Gradient Elution:
-
Principle: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can effectively separate compounds with similar polarities.
-
Action: Start with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the percentage of a more polar solvent (e.g., ethyl acetate). A slow, shallow gradient is often more effective for difficult separations.
-
-
Improve Column Packing:
-
Principle: A well-packed column is crucial for good separation. Channels or cracks in the stationary phase will lead to band broadening and poor resolution.
-
Action: Pack the column using a slurry method to ensure a homogenous stationary phase. Gently tap the column as you add the slurry to dislodge any air bubbles.
-
Detailed Protocol: Gradient Elution Column Chromatography
This protocol provides a starting point for the purification of crude this compound.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexanes and carefully pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Wash the column with several column volumes of hexanes, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or toluene.
-
Add a small amount of silica gel to the solution and evaporate the solvent to create a dry powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with 100% hexanes, collecting fractions.
-
Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate. A suggested gradient is shown in the table below.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
| Gradient Elution Parameters for Column Chromatography | |
| Step | Solvent System (Hexanes:Ethyl Acetate) |
| 1 | 100:0 |
| 2 | 99:1 |
| 3 | 98:2 |
| 4 | 95:5 |
| 5 | 90:10 |
Guide 2: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid product.[6] Toluene has been reported as a suitable solvent for the recrystallization of this compound.[6]
Q: My product is not crystallizing from toluene. What should I do?
A: Several factors can inhibit crystallization:
-
Solution is not Saturated:
-
Principle: Crystallization occurs from a supersaturated solution.
-
Action: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the product.
-
-
Presence of Impurities:
-
Principle: High levels of impurities can interfere with crystal lattice formation.
-
Action: If the crude product is very impure, it is best to first perform column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
-
Cooling Rate is too Fast:
-
Principle: Slow cooling allows for the formation of larger, purer crystals.
-
Action: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
No Nucleation Sites:
-
Principle: Crystals need a surface to begin growing.
-
Action: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.
-
III. Advanced Purification Techniques
For particularly challenging separations, more advanced techniques may be necessary.
Guide 3: Preparative Thin-Layer Chromatography (Prep TLC)
Q: I have a very small amount of product with a closely related impurity. Is column chromatography the best option?
A: For small-scale purifications (typically <100 mg) where impurities have very similar Rf values, preparative TLC can be a more efficient option than a full-scale column.[7]
Workflow for Preparative TLC:
-
Dissolve the crude sample in a minimal amount of a volatile solvent.
-
Carefully apply the solution as a thin line onto the origin of a preparative TLC plate.
-
Develop the plate in a chamber with the optimized solvent system.
-
Visualize the separated bands under UV light.
-
Carefully scrape the silica band corresponding to the desired product.
-
Extract the product from the silica using a polar solvent like ethyl acetate or a mixture of dichloromethane and methanol.
-
Filter the silica and evaporate the solvent to obtain the pure product.
Guide 4: Fractional Crystallization
Q: How can I separate positional isomers of this compound?
A: Positional isomers often have very similar polarities, making them difficult to separate by chromatography. Fractional crystallization, which separates compounds based on differences in their solubility, can be an effective method for isomer separation.[7][8][9]
Principle of Fractional Crystallization: This technique relies on the slight differences in the solubility of isomers in a particular solvent at a given temperature. By carefully controlling the temperature and concentration, it is possible to selectively crystallize one isomer while the others remain in solution. This process may need to be repeated multiple times to achieve high purity.
IV. References
-
GEA. (n.d.). Fractional Crystallization. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000524 Fluorene. Retrieved from [Link]
-
Hayward, J. J., Mader, L., & Trant, J. F. (2021). Giving preparative thin layer chromatography some tender loving care. ChemRxiv. [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]
-
Separation Methods Technologies Inc. (1996). HPLC SEPARATION GUIDE. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Run a Prep TLC. Retrieved from [Link]
-
Winthrop University Department of Chemistry. (2012). Column Chromatography. Retrieved from [Link]
-
YouTube. (2020, August 28). Column Chromatography. Retrieved from [Link]
-
DiVA portal. (2016, May 27). Development of a Liquid Chromatography method to separate and fractionate EPA's 16 priority Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional crystallization (chemistry). Retrieved from [Link]
-
Prime Scholars. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Retrieved from [Link]
-
ResearchGate. (n.d.). Time table of the gradient elution used for HPLC separation. Retrieved from [Link]
-
ResearchGate. (n.d.). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Retrieved from [Link]
-
Mol-Instincts. (2019, November 27). This compound - Reaction / Application on synthetic works. Retrieved from [Link]
Sources
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. bmse000524 Fluorene at BMRB [bmrb.io]
- 3. separationmethods.com [separationmethods.com]
- 4. diva-portal.org [diva-portal.org]
- 5. primescholars.com [primescholars.com]
- 6. This compound - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 7. rcprocess.se [rcprocess.se]
- 8. rsc.org [rsc.org]
- 9. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection & Troubleshooting for Reactions Involving 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Welcome to the technical support resource for researchers utilizing 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene in synthetic applications. This guide is structured to provide direct, actionable answers to common challenges encountered during catalytic cross-coupling reactions. The inherent steric bulk and electronic properties of the benzo[b]fluorene scaffold necessitate careful consideration of catalyst systems to achieve optimal results.
Frequently Asked Questions (FAQs): Understanding the Substrate
Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?
A1: The reactivity of this substrate is primarily governed by two features:
-
Steric Hindrance: The bulky 11,11-dimethyl-11H-benzo[b]fluorene core presents significant steric hindrance around the C-Br bond at the 3-position. This bulk can impede the approach of the palladium catalyst, particularly the oxidative addition step, which is often rate-determining.[1]
-
Electronic Nature: The polycyclic aromatic system is electron-rich. Electron-donating groups or systems on an aryl halide increase the electron density of the carbon-halogen bond, making it more difficult for the Pd(0) catalyst to oxidatively add across it.[1]
These factors mean that standard, general-purpose catalysts like Pd(PPh₃)₄ may prove ineffective, necessitating the use of more specialized and highly active catalyst systems.[1]
Q2: I am planning a multi-step synthesis. Which common cross-coupling reactions are most suitable for functionalizing this aryl bromide?
A2: The most robust and widely applied palladium-catalyzed cross-coupling reactions for this type of substrate are:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters. It is highly versatile and tolerant of many functional groups.[2]
-
Buchwald-Hartwig Amination: For C-N bond formation with a wide range of primary and secondary amines, anilines, and heterocycles.[3] Several successful couplings of this compound with various amines have been reported.[4]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes, creating valuable internal alkyne structures.[5]
The choice depends on the desired final structure, but all three are feasible with the correct catalyst system.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The primary challenge in Suzuki coupling of this substrate is the slow oxidative addition step.[1] The following guide addresses common failure points.
Q3: My Suzuki-Miyaura reaction shows low or no conversion. What is the most likely cause and how do I fix it?
A3: The most probable cause is an insufficiently active catalyst system that cannot overcome the steric and electronic hurdles of the substrate.
Causality: Standard ligands like triphenylphosphine (PPh₃) are often not bulky or electron-donating enough to promote the difficult oxidative addition step with hindered, electron-rich aryl bromides.[1] A highly active catalyst is required.
Solutions:
-
Ligand Selection: Switch to bulky, electron-rich biaryl phosphine ligands. These are the industry standard for challenging substrates.[1] Ligands such as SPhos and XPhos are particularly effective.[1]
-
Palladium Precatalyst: Use a well-defined palladium precatalyst (e.g., SPhos Pd G3) or generate the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃.[6][7]
-
Base and Solvent: Use a strong base like K₃PO₄ or Cs₂CO₃.[1] Aprotic polar solvents (e.g., Dioxane, Toluene) with a small amount of water are often effective.[1][8]
-
Temperature: Ensure the reaction is heated sufficiently (e.g., 80-110 °C) to drive the reaction forward.[1]
Catalyst System Screening: Suzuki-Miyaura Coupling
For a challenging substrate like this compound, screening a few robust catalyst systems is a prudent first step.
| Catalyst System (Palladium Source + Ligand) | Recommended Base | Solvent System | Typical Temp. (°C) | Key Insight |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene / H₂O (e.g., 10:1) | 100-110 | Excellent starting point for electron-rich and sterically hindered aryl bromides.[8] |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | 1,4-Dioxane | 100 | XPhos is another highly active Buchwald ligand, often successful where others fail.[9] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O (4:1) | 90-110 | A classical choice, but may show low efficacy with this specific substrate due to its bulk.[8][9] |
| PdCl₂(dppf) | Cs₂CO₃ | THF / H₂O | 80-90 | The bidentate dppf ligand can be effective, particularly if side reactions are an issue with monodentate ligands.[3] |
Q4: I'm observing significant formation of a homocoupled biaryl product from my boronic acid. How can I minimize this?
A4: Boronic acid homocoupling is typically caused by the presence of oxygen in the reaction mixture.
Causality: Oxygen can participate in a side-reaction pathway that leads to the oxidative coupling of two boronic acid molecules.
Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[10]
-
Inert Atmosphere: The reaction must be set up and run under a strictly inert atmosphere. Evacuate and backfill the reaction vessel with Argon or Nitrogen at least three times before adding reagents.[1][10]
-
Reagent Purity: Use high-purity boronic acid. Some impurities can promote side reactions. Consider using the corresponding boronate ester, which can be more stable.[11]
Troubleshooting Workflow: Suzuki-Miyaura Coupling
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} enddot Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is well-documented for the this compound substrate, but catalyst choice remains critical.[4]
Q5: I am attempting a Buchwald-Hartwig amination and getting poor yields. Which catalyst system is proven to work for this specific substrate?
A5: Published procedures have demonstrated successful coupling of this compound with various amines using catalyst systems based on bulky, electron-rich phosphine ligands.[4]
Causality: As with Suzuki coupling, the steric and electronic properties of the substrate demand a highly active catalyst. Bulky phosphine ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle.[3][12]
Proven Catalyst Systems:
-
System 1: Pd₂(dba)₃ with Tri-tert-butylphosphine (P(t-Bu)₃) and Sodium tert-butoxide (NaOt-Bu) in toluene or xylene.[4]
-
System 2: Pd₂(dba)₃ with SPhos and Sodium tert-butoxide (NaOt-Bu) in toluene.[4]
The choice between P(t-Bu)₃ and a biaryl phosphine like SPhos can depend on the specific amine coupling partner. Screening both is recommended if one provides suboptimal results.
Q6: My reaction is sluggish and incomplete, even with a recommended catalyst system. What else can I check?
A6: Beyond the catalyst itself, several factors can inhibit the reaction.
-
Base Quality: The base, typically sodium tert-butoxide, is highly hygroscopic. Using old or improperly stored base can completely shut down the reaction. Use freshly opened, high-purity NaOt-Bu stored in a glovebox or desiccator.[6]
-
Solvent Purity: Ensure solvents are anhydrous. Water can hydrolyze the base and interfere with the catalytic cycle.[13]
-
Amine Purity: Impurities in the amine coupling partner can act as catalyst poisons. If the amine is a liquid, consider distilling it or passing it through a plug of activated alumina.[6]
-
Catalyst Degradation: If the reaction mixture turns black, it indicates the precipitation of palladium black, a sign of catalyst decomposition.[14] This is often caused by oxygen. Ensure the reaction is run under a strictly inert atmosphere.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol adapted from successful literature preparations involving this compound.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 - 1.2 equiv)
-
Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Ligand: Tri-tert-butylphosphine (P(t-Bu)₃, 2-4 mol%) or SPhos (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu, 1.4 - 2.0 equiv)
-
Solvent: Anhydrous Toluene
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the this compound, amine, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and the phosphine ligand.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like diethyl ether or ethyl acetate, and filter through a pad of Celite to remove palladium residues. The filtrate can then be washed with water and brine, dried, and concentrated for purification by column chromatography.[4]
Troubleshooting Guide: Sonogashira Coupling
Q7: My Sonogashira coupling is failing. The starting material is consumed, but I see a complex mixture of byproducts, including a significant amount of what appears to be a homocoupled alkyne (Glaser coupling). How can I prevent this?
A7: The formation of alkyne dimers (Glaser-Hay coupling) is a common side reaction in copper-mediated Sonogashira couplings, and it is almost always promoted by the presence of oxygen.[14]
Causality: The copper(I) co-catalyst, essential for the standard Sonogashira mechanism, can be oxidized by O₂ to copper(II), which then catalyzes the dimerization of the terminal alkyne.
Solutions:
-
Strictly Anaerobic Conditions: This is the most critical factor. Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas (Argon or Nitrogen) at all times.[14]
-
Amine Base Quality: The amine base (e.g., Triethylamine, Diisopropylamine) should be anhydrous and free of peroxides. Consider distilling it before use.[14]
-
Copper-Free Conditions: If Glaser coupling persists, consider a copper-free Sonogashira protocol. These reactions often require a higher catalyst loading or a more specialized ligand but completely eliminate the Glaser pathway.[14]
Q8: What is the best catalyst system for Sonogashira coupling of a bulky aryl bromide like this one?
A8: For sterically demanding aryl bromides, the choice of phosphine ligand is paramount. The steric and electronic properties of the ligand significantly influence the outcome.
Causality: The nature of the active Pd/PR₃ complex is determined by the steric bulk of both the aryl bromide and the alkyne. For extremely bulky substrates, larger and more electron-rich phosphines are required to facilitate the catalytic cycle.[15]
Recommended Ligand Screening:
-
For less bulky alkynes (e.g., phenylacetylene): Start with Pd/P(t-Bu)₃.[15]
-
For more hindered alkynes or if the first option fails: Progress to more sterically demanding ligands like Pd/t-BuPCy₂ or Pd/PCy₃.[15] The increased steric bulk can promote the dissociation of the palladium catalyst and accelerate the reaction.[5]
Catalyst Selection Logic: Sonogashira Coupling
References
-
Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
-
Buchwald–Hartwig amination. Wikipedia.
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.
-
Catalytic C-H Activation. Chemistry Letters, Oxford Academic.
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, ACS Publications.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, ACS Publications.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
-
Sonogashira Coupling. Chemistry LibreTexts.
-
Sonogashira troubleshooting help needed. Reddit.
-
Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. Benchchem.
-
Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI.
-
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene. Benchchem.
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
This compound - Reaction / Application on synthetic works. X-Mol.
-
Annulation Strategies for Benzo[b]fluorene Synthesis: Efficient Routes to the Kinafluorenone and WS-5995 Antibiotics. The Journal of Organic Chemistry, ACS Publications.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
-
Access to functionalized benzo[b]fluorene/benzo[a]anthracene derivatives through TfOH-promoted tandem isomerization/cyclodehydration. Organic & Biomolecular Chemistry, RSC Publishing.
-
Access to Functionalized Benzo[b]fluorene/Benzo[a]anthracene Derivatives Through TfOH-Promoted Tandem Isomerization/Cyclodehydration. ResearchGate.
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit.
-
Suzuki reaction. Wikipedia.
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
-
comparing the efficacy of different catalysts for 3-bromoquinoline coupling. Benchchem.
-
A new approach towards synthesis of benzo[b]fluorene core. Arkivoc.
-
Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate.
-
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
-
Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, ACS Publications.
-
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. Inorganic Chemistry, ACS Publications.
-
ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. ResearchGate.
-
Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. ResearchGate.
-
11,11-Dimethyl-11H-benzo[b]fluorene. BLDpharm.
-
Annulation Strategies for Benzo[ b ]fluorene Synthesis: Efficient Routes to the Kinafluorenone and WS5995 Antibiotics. ResearchGate.
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules.
-
A new approach towards the synthesis of benzo[b]fluorene core. ResearchGate.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
-
Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society.
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
-
Development of optimized conditions for Glaser-Hay bioconjugations. NIH.
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central.
-
Development of novel Alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. ResearchGate.
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. PubMed.
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. This guide is designed to provide in-depth insights and practical troubleshooting advice to navigate the nuances of this multi-step synthesis, with a particular focus on the critical role of solvent selection. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you achieve optimal yields and purity.
I. Understanding the Synthetic Strategy: A Two-Act Play
The synthesis of this compound is best approached as a two-part process:
-
Act I: Construction of the Core Scaffold. The formation of the 11,11-dimethyl-11H-benzo[b]fluorene backbone.
-
Act II: Regioselective Bromination. The specific introduction of a bromine atom at the C3 position.
The choice of solvent is a pivotal parameter in both stages, influencing reaction rates, selectivity, and the impurity profile of the final product.
II. FAQs: Synthesis of the 11,11-dimethyl-11H-benzo[b]fluorene Core
A common and effective method for constructing the tetracyclic core of benzo[b]fluorene derivatives is through an intramolecular Friedel-Crafts reaction.[1] This typically involves the cyclization of a suitably designed precursor under acidic conditions.
Q1: I'm experiencing low yields during the Friedel-Crafts cyclization to form the benzo[b]fluorene core. Could my solvent choice be the issue?
A1: Absolutely. The solvent in a Friedel-Crafts reaction plays a multifaceted role, primarily in dissolving the reactants and catalyst, and in stabilizing the charged intermediates.
-
For traditional Lewis acid catalysis (e.g., AlCl₃, FeCl₃): Non-polar, aprotic solvents are generally preferred.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent choices as they are relatively inert and effectively solvate the Lewis acid-acyl/alkyl halide complex.
-
Carbon Disulfide (CS₂): Historically used, it is effective but highly flammable and toxic.
-
Nitrobenzene: While it can be used, its polarity can sometimes lead to the formation of a highly soluble catalyst-product complex, which may hinder product isolation and favor the formation of the thermodynamic product over the kinetic one.
-
-
For Brønsted acid catalysis (e.g., TfOH, PPA): The choice is often substrate-dependent.
-
Nitromethane: Can be an effective solvent for triflic acid (TfOH) catalyzed cyclizations, as it is polar enough to facilitate the reaction while being relatively unreactive.[1]
-
Troubleshooting Tip: If you are observing low yields, consider switching to a less polar solvent like DCM or DCE. Ensure your solvent is strictly anhydrous, as water will deactivate the Lewis acid catalyst.
Q2: I'm seeing a significant amount of polymeric byproduct in my Friedel-Crafts reaction. What's the cause and how can I mitigate it?
A2: Polymerization is a common side reaction in Friedel-Crafts alkylations, arising from intermolecular reactions competing with the desired intramolecular cyclization.
-
Solvent's Role: A solvent that poorly solvates the starting material at the reaction temperature can lead to localized high concentrations of reactants, favoring intermolecular polymerization.
-
Solution:
-
Increase Solvent Volume: Running the reaction at a higher dilution can favor the intramolecular pathway.
-
Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of polymerization more than the rate of cyclization.
-
Solvent Choice: Ensure your chosen solvent provides good solubility for your specific precursor at the reaction temperature. A solubility test prior to the reaction is recommended.
-
III. FAQs: Electrophilic Bromination of 11,11-dimethyl-11H-benzo[b]fluorene
The final step is the regioselective bromination of the prepared core. The electron-donating nature of the alkyl groups and the inherent reactivity of the polycyclic aromatic system guide the position of the incoming electrophile.
Q3: Why does bromination occur at the 3-position? I was expecting it at a different site.
A3: The regioselectivity of electrophilic aromatic substitution on 11,11-dimethyl-11H-benzo[b]fluorene is a result of both electronic and steric effects. The fused benzene ring system directs the substitution pattern. The dimethyl group at the 11-position is an electron-donating group, which activates the aromatic rings towards electrophilic attack. In the benzo[b]fluorene system, the positions most activated for electrophilic attack are typically in the terminal benzene rings. The 3-position is electronically activated and relatively sterically accessible, making it a favorable site for bromination. While other positions are also activated, the 3-position often represents a good balance of electronic activation and steric accessibility.
Q4: I'm getting a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?
A4: Over-bromination is a common issue in electrophilic aromatic substitution. The solvent can influence this by affecting the reactivity of the brominating agent and the solubility of the product.
-
Solvent Polarity: More polar solvents can sometimes enhance the electrophilicity of the brominating agent, potentially leading to over-bromination.
-
Recommended Solvents for Selective Mono-bromination:
-
Acetic Acid: A common solvent for bromination with elemental bromine (Br₂), as it provides moderate polarity and can help to control the reaction rate.[2]
-
Dichloromethane (DCM) or Chloroform (CHCl₃): These are good choices when using N-Bromosuccinimide (NBS) as the brominating agent. They are relatively inert and facilitate a controlled reaction.
-
Carbon Tetrachloride (CCl₄): Traditionally used for NBS brominations, but its use is now restricted due to toxicity and environmental concerns.
-
Troubleshooting Tip: To favor mono-bromination, add the brominating agent slowly and at a low temperature to control the reaction. Using a 1:1 stoichiometry of the substrate to the brominating agent is also crucial. If over-bromination persists, consider using a less reactive brominating agent or a more dilute reaction mixture.
Q5: My bromination reaction is sluggish and gives a low yield. What are the likely causes related to the solvent?
A5: A slow or incomplete reaction can often be traced back to issues with the solvent or the reaction setup.
-
Solvent Purity: Ensure your solvent is free of impurities that could react with the brominating agent, such as water or alcohols.
-
Solubility: If your starting material, 11,11-dimethyl-11H-benzo[b]fluorene, has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly reduced.
-
Solvent Effects on Brominating Agent: The choice of solvent can influence the nature of the active brominating species. For instance, in some cases, a more polar solvent might be necessary to facilitate the generation of the electrophilic bromine species.
Troubleshooting Guide: Solvent Choice for Bromination
| Solvent | Brominating Agent | Advantages | Potential Issues |
| Acetic Acid | Br₂ | Good for controlling reactivity. | Can be difficult to remove; potential for side reactions with sensitive substrates. |
| Dichloromethane (DCM) | Br₂/Lewis Acid or NBS | Inert, good solubility for many organics, easy to remove. | Chlorinated solvent; requires anhydrous conditions with Lewis acids. |
| Chloroform (CHCl₃) | Br₂/Lewis Acid or NBS | Similar to DCM. | Toxicity concerns. |
| Acetonitrile | NBS | Can promote polar mechanisms. | May lead to competing side reactions in some cases.[3] |
IV. Experimental Protocols
Protocol 1: Synthesis of 11,11-dimethyl-11H-benzo[b]fluorene (Illustrative Friedel-Crafts Route)
This protocol is a generalized procedure and may require optimization for your specific precursor.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the appropriate precursor (1 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the precursor.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in portions.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask protected from light, dissolve 11,11-dimethyl-11H-benzo[b]fluorene (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a large volume of water.
-
Extraction: Extract the product with dichloromethane. Wash the combined organic layers with saturated sodium thiosulfate solution (to quench excess bromine), followed by saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
V. Visualizing the Process
Logical Workflow for Synthesis and Troubleshooting
Caption: A decision-making flowchart for the synthesis and troubleshooting.
Conceptual Reaction Pathway
Caption: The key stages in the synthesis of the target molecule.
VI. References
-
Ding, R., et al. (2015). Synthesis of Fluorene Derivatives Via TfOH-catalyzed Intramolecular Friedel-Crafts Alkylation Reactions. Organic Letters, 17, 3994-3997.
-
Greenwood, F. L., et al. (1958). 4-BROMO-2-HEPTENE. Organic Syntheses, 38, 8.
-
BenchChem. (n.d.). 2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene. Retrieved from BenchChem website.
-
Cantillo, D., et al. (2014). A User-Friendly Procedure for the Oxidative Deprotection of Tetrahydropyranyl (THP) Ethers with N-Bromosuccinimide (NBS) Using β-Cyclodextrin (β-CD) in Water. The Journal of Organic Chemistry, 79(1), 223-229.
-
Ganguly, N. C., et al. (2005). A Highly Regioselective Bromination of Activated Aromatic Compounds with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis, 2005(7), 1103-1108.
-
LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
-
BenchChem. (n.d.). Overcoming challenges in the electrophilic bromination of phenyl benzoate. Retrieved from BenchChem website.
-
ARKIVOC. (2015). Friedel-Crafts Chemistry. Part 45: expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ARKIVOC, 2015(v), 230-241.
-
LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
-
ResearchGate. (2025). Synthesis of Fluorene Derivatives Via TfOH-catalyzed Intramolecular Friedel-Crafts Alkylation Reactions. Retrieved from ResearchGate.
-
Scott, J. L., & Sneddon, H. F. (2018). Green Solvents. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 21-42).
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from Organic Chemistry Portal.
-
Kamlar, M., et al. (2020). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Organic Letters, 22(21), 8387–8391.
-
Zysman-Colman, E., et al. (2007). Solvent Effects in the Reactions of N-Bromosuccinimide with Toluene, Fluorene and Acenaphthene; Evidence for a Polar Mechanism in Propylene Carbonate. Journal of the American Chemical Society, 129(48), 15061-15069.
-
MasterOrganicChemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from MasterOrganicChemistry.
-
Scribd. (n.d.). Tutorial Questions On Chm221 Benzene Electrophilic Substitution Reactions. Retrieved from Scribd.
-
University of Michigan. (n.d.). expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. Retrieved from University of Michigan Library.
-
BLDpharm. (n.d.). 1198396-39-2|2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. Retrieved from BLDpharm.
-
Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from University of Wisconsin-Madison.
-
ResearchGate. (2025). (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. Retrieved from ResearchGate.
-
PubMed Central. (2021). Intramolecular Relaxation Dynamics Mediated by Solvent–Solute Interactions of Substituted Fluorene Derivatives. Solute Structural Dependence. Retrieved from PubMed Central.
-
YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from YouTube.
Sources
preventing the formation of byproducts in 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene reactions
Welcome to the technical support center for reactions involving 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in their experiments. My insights are drawn from extensive experience in synthetic chemistry and a deep understanding of the mechanistic nuances of cross-coupling reactions.
The unique sterically hindered environment of this compound, owing to the gem-dimethyl group on the fluorenyl core, presents specific challenges in achieving clean and high-yielding reactions. This guide provides a structured, question-and-answer approach to address these issues directly, empowering you to optimize your synthetic strategies.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. However, the steric bulk of this compound can lead to several common byproducts.
FAQ 1: I am observing a significant amount of 11,11-dimethyl-11H-benzo[b]fluorene (dehalogenated starting material) in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of 11,11-dimethyl-11H-benzo[b]fluorene is a common byproduct resulting from two potential side reactions: hydrodehalogenation of the starting material and protodeboronation of the boronic acid coupling partner.
-
Hydrodehalogenation: This is the direct reduction of the C-Br bond to a C-H bond on your this compound. It is often promoted by the presence of water or other protic sources in the reaction mixture and can be exacerbated by certain palladium catalyst systems.[1][2][3]
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond of your boronic acid reagent and its replacement with a C-H bond.[4][5][6] This consumes your nucleophile and leaves unreacted this compound, which can then undergo hydrodehalogenation.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Solvent & Reagents | Ensure all solvents and reagents are rigorously dried and degassed. | Minimizes the presence of water and oxygen, which can contribute to both hydrodehalogenation and protodeboronation. |
| Ligand Choice | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands promote the desired reductive elimination step over side reactions and can stabilize the palladium catalyst.[7][8][9] |
| Base | Use a non-hydroxide base like K₃PO₄ or CsF. | Hydroxide bases can accelerate protodeboronation.[4] The choice of base can significantly impact the reaction's selectivity.[10] |
| Boronic Acid Derivative | Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts. | These derivatives can be more stable towards protodeboronation than the corresponding boronic acids.[11][12] |
| Reaction Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can sometimes favor decomposition pathways and side reactions. |
Experimental Workflow to Minimize Dehalogenation and Protodeboronation:
By carefully considering the reaction parameters and understanding the potential side reactions, you can significantly improve the outcome of your experiments with this compound. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
-
Protodeboronation. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications. [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings. PMC - NIH. [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]
-
Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
comparing 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene with other brominated fluorenes
Introduction: The Indispensable Role of Brominated Fluorenes
In the landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), fluorene derivatives are cornerstone building blocks. Their rigid, planar structure provides excellent thermal stability and high photoluminescence efficiency.[1][2][3] The strategic introduction of a bromine atom onto the fluorene core transforms it into a versatile intermediate, primed for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[2][4][5] This functionalization is the gateway to synthesizing complex, high-performance materials for hole transport layers (HTLs), emissive layers, and host materials.[1][6]
This guide provides an in-depth comparison of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene with other commercially significant brominated fluorenes. We will dissect their structural nuances, compare their physicochemical properties, evaluate their reactivity in key synthetic transformations, and discuss the resulting impact on the performance of optoelectronic materials. This analysis is designed to equip researchers, chemists, and material scientists with the insights needed to select the optimal building block for their specific application.
Part 1: A Structural and Physicochemical Overview
The performance of a final optoelectronic material is fundamentally dictated by the structure of its constituent parts. The choice of the brominated fluorene precursor is the first critical decision in this design process. Below, we compare the core structures and key properties of this compound and its common alternatives.
The most apparent distinction is the core aromatic system. While most common alternatives are based on the standard fluorene moiety, our target compound is built upon a benzo[b]fluorene scaffold. This extended π-conjugated system is a critical design feature intended to modulate the electronic and optical properties of derivative materials, typically causing a bathochromic (red) shift in absorption and emission spectra compared to standard fluorene derivatives.[3]
Another crucial feature is the presence of dimethyl groups at the C11 (or C9 in standard fluorenes) position. These alkyl groups serve two primary purposes: they significantly enhance solubility in common organic solvents, which is vital for device fabrication, and they introduce steric hindrance that can prevent intermolecular aggregation.[6] This mitigation of the aggregation-induced quenching (ACQ) effect is paramount for maintaining high luminescence efficiency in the solid state.[6]
Physicochemical Data Comparison
The following table summarizes key quantitative data for these molecules, highlighting the impact of their structural differences.
| Property | This compound | 2-Bromo-9,9-dimethylfluorene | 4-Bromo-9,9-dimethylfluorene |
| CAS Number | 1674334-59-8[7][8] | 28320-31-2[9][10] | 942615-32-9[11][12] |
| Molecular Formula | C₁₉H₁₅Br[8][13] | C₁₅H₁₃Br[10][14] | C₁₅H₁₃Br[11][12] |
| Molecular Weight | 323.22 g/mol [13][15] | 273.17 g/mol [10][14] | 273.17 g/mol [11][12] |
| Appearance | White to off-white solid | Solid | Solid |
| Melting Point | Not widely reported | 57-62 °C[10] | Not widely reported |
| Core Structure | Benzo[b]fluorene | Fluorene | Fluorene |
| Key Feature | Extended π-conjugation | Well-established building block | Alternative bromination pattern |
Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom is the reactive handle for molecular elaboration, making these compounds ideal electrophilic partners in cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is a workhorse reaction in this field due to its high functional group tolerance and the relative stability of the boronic acid or ester reagents.[16][17][18]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle, shown below, illustrates the fundamental steps. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., P(t-Bu)₃, SPhos), and base (e.g., NaOt-Bu, K₂CO₃) is critical for achieving high yields and must be optimized for the specific substrates being coupled.[7][16]
Comparative Reactivity Insights
-
Electronic Effects: The electron density at the carbon atom bonded to the bromine influences the rate of oxidative addition. While subtle, the extended aromatic system of benzo[b]fluorene may slightly alter the electronic environment of the C-Br bond compared to standard fluorenes.
-
Steric Hindrance: The position of the bromine atom is critical. In 4-bromo-9,9-dimethylfluorene, the bromine at the "bay-like" C4 position is more sterically hindered than the bromine at the C2 position in 2-bromo-9,9-dimethylfluorene. This increased steric bulk can impact the approach of the bulky palladium catalyst, potentially requiring more robust catalytic systems or longer reaction times. The C3 position in this compound represents a unique electronic and steric environment that must be considered during reaction optimization.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized example based on typical procedures for coupling aryl bromides with aryl boronic acids or esters.[7]
Objective: To synthesize an arylated fluorene derivative via Suzuki-Miyaura coupling.
Materials:
-
Brominated Fluorene (e.g., this compound) (1.0 eq)
-
Arylboronic Acid or Pinacol Ester (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, Tri-tert-butylphosphine, 2-10 mol%)
-
Base (e.g., Sodium tert-butoxide, Potassium Carbonate, 2-3 eq)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, Xylene)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the brominated fluorene, the arylboronic acid/ester, the base, and a magnetic stir bar.
-
Evacuation and Backfilling: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) active catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for catalytic activity.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe, followed by the palladium catalyst and the phosphine ligand. Causality: The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the prescribed time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.
Part 3: Impact on Optoelectronic Performance
The ultimate goal of synthesizing these complex fluorene derivatives is to create materials with superior performance in electronic devices. The choice of the initial brominated building block directly influences the final properties.
-
This compound: Derivatives from this precursor are expected to have narrower HOMO-LUMO energy gaps due to the extended benzo[b]fluorene π-system. This translates to absorption and emission at longer wavelengths (towards the green, yellow, or red part of the spectrum), making them suitable for specific color applications in OLEDs. The inherent rigidity of the larger aromatic system can also contribute to higher thermal stability.
-
2-Bromo-9,9-dimethylfluorene: This is a workhorse for creating blue-emitting materials. The standard fluorene core provides a wide bandgap, which is essential for blue emission. Its well-understood reactivity makes it a reliable choice for synthesizing a vast library of hole-transporting and emissive materials.[3][9]
-
4-Bromo-9,9-dimethylfluorene: The unique connectivity derived from the C4 position can lead to materials with different molecular geometries. This can influence thin-film morphology, charge carrier mobility, and device efficiency in ways that differ from the more linear C2-linked analogues.
Conclusion and Outlook
While all brominated fluorenes are valuable intermediates, they are not interchangeable. The selection process must be guided by the target properties of the final material.
-
For blue emitters and established systems: 2-Bromo-9,9-dimethylfluorene remains the industry standard due to its wide availability and extensive characterization.
-
For exploring novel molecular geometries: 4-Bromo-9,9-dimethylfluorene offers a pathway to less linear structures, which could be advantageous for disrupting packing and improving thin-film properties.
-
For tuning emission to longer wavelengths and enhancing thermal stability: This compound is the superior choice. Its extended benzo[b]fluorene core provides a rational design strategy for red-shifting optical properties and is a promising platform for developing next-generation emitters for full-color displays and solid-state lighting.
The continued exploration of these and other novel brominated fluorene structures will undoubtedly push the boundaries of organic electronics, enabling devices with greater efficiency, stability, and color purity.
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The Ascendancy of Benzo[b]fluorene Derivatives in High-Performance OLEDs: A Comparative Analysis
A Senior Application Scientist's Guide to Material Selection and Performance Optimization
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the active materials is paramount. Among the pantheon of high-performance organic semiconductors, fluorene derivatives have carved out a significant niche due to their wide energy gap, excellent thermal stability, and high photoluminescence quantum yields.[1][2] This guide provides an in-depth performance analysis of OLEDs incorporating derivatives of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene, a versatile building block for advanced emissive and host materials. We will objectively compare their performance with established alternatives, supported by experimental data, and elucidate the causal relationships between molecular structure and device performance.
The Strategic Advantage of the Benzo[b]fluorene Core
The 11H-benzo[b]fluorene scaffold is an attractive platform for OLED materials. The extended π-conjugation of the fused aromatic system provides inherent charge-carrying capabilities. The introduction of dimethyl groups at the C11 position serves a crucial role in enhancing the material's properties. By creating steric hindrance, these groups disrupt intermolecular π-π stacking, which can otherwise lead to aggregation-induced quenching of luminescence, thereby improving the solid-state emission efficiency. Furthermore, the bromine atom at the C3 position provides a reactive site for further molecular engineering, allowing for the facile introduction of various functional groups to tune the material's electronic and photophysical properties through reactions like the Suzuki or Buchwald-Hartwig couplings.
Performance Benchmark: Benzo[b]fluorene Derivatives vs. The Field
To contextualize the performance of benzo[b]fluorene derivatives, we will compare them against a well-established class of host materials: carbazole derivatives, such as 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), and other high-performance fluorene-based systems. The choice of a host material is critical, especially in phosphorescent OLEDs (PhOLEDs), as it must possess a triplet energy higher than that of the dopant to ensure efficient energy transfer and prevent back-energy transfer.[3]
| Host Material System | Dopant (Emitter) | Max. External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | Color | Reference |
| Spiro[fluorene-9,9′-xanthene] (SFX-PF) derivative | FIrpic (Blue Phosphorescent) | 7.5% | - | Blue | |
| Spiro[fluorene-9,9′-xanthene] (SFX-PF) derivative | Ir(ppy)₃ (Green Phosphorescent) | 13.2% | - | Green | |
| "M"-type Carbazole/Fluorene Hybrid (mDCzPF) | PtNON (Blue Phosphorescent) | 18.3% | - | Blue | [4] |
| Carbazole-based Host (E25) | Green Phosphorescent Emitter | 25.6% | - | Green | [5] |
| Multi-resonance TADF Emitter | - | 34.4% | 101.8 lm/W | White | [6] |
Analysis of Performance Data:
The data clearly indicates that while fluorene-based hosts like SFX-PF demonstrate respectable performance, particularly for blue emission, advanced carbazole/fluorene hybrids and other novel host architectures have pushed the boundaries of efficiency.[4][5] The "M"-type carbazole/fluorene hybrid, mDCzPF, showcases a significantly higher EQE of 18.3% for a blue PhOLED, underscoring the benefits of combining the high triplet energy of both moieties.[4] For green emitters, carbazole-based hosts have demonstrated exceptional performance, with EQEs reaching as high as 25.6%.[5] The emergence of thermally activated delayed fluorescence (TADF) materials has further revolutionized the field, enabling white OLEDs with outstanding power efficiencies of over 100 lm/W and EQEs exceeding 30%.[6]
The key takeaway for researchers is that while the benzo[b]fluorene core provides a robust and tunable platform, the overall device performance is a result of the interplay between the host, emitter, and the overall device architecture. The strategic functionalization of the 3-bromo position on the benzo[b]fluorene core allows for the creation of materials that can compete with and even exceed the performance of established systems.
Experimental Protocol: Fabrication and Characterization of a Multilayer OLED
To ensure the reproducibility and validity of performance data, a standardized experimental protocol is essential. The following is a detailed methodology for the fabrication of a multilayer phosphorescent OLED via thermal evaporation.
1. Substrate Preparation:
-
Begin with indium tin oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Immediately treat the ITO surface with oxygen plasma to enhance the work function and improve hole injection.
2. Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device architecture is as follows:
-
Hole Injection Layer (HIL): 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL): 30 nm of N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).
-
Emissive Layer (EML): 20 nm of the host material (e.g., a 3-substituted-11,11-dimethyl-11H-benzo[b]fluorene derivative) doped with a phosphorescent emitter (e.g., 5-10 wt% of Ir(ppy)₃ for green emission or FIrpic for blue emission). The deposition rates should be carefully controlled to achieve the desired doping concentration.
-
Hole Blocking Layer (HBL): 10 nm of 2,7-bis(diphenylphosphoryl)-9,9′-spirobi[fluorene] (SPPO13). This layer confines excitons within the EML.
-
Electron Transport Layer (ETL): 30 nm of tris(8-hydroxyquinoline)aluminum (Alq₃).
-
3. Cathode Deposition:
-
Deposit a bilayer cathode of 1 nm of lithium fluoride (LiF) followed by 100 nm of aluminum (Al) through a shadow mask to define the active area of the device.
4. Encapsulation and Characterization:
-
Encapsulate the completed devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Measure the electroluminescence (EL) spectra and calculate the Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) from the collected data.
Caption: A streamlined workflow for the fabrication and characterization of multilayer OLEDs.
The Interplay of Structure and Performance
The performance of an OLED is intrinsically linked to the molecular structure of its components. The following diagram illustrates the energy level alignment in a typical multilayer OLED.
Caption: Energy level diagram of a typical multilayer OLED showing charge injection and recombination.
The judicious selection of materials with well-matched HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels is crucial for minimizing charge injection barriers and ensuring balanced charge transport. The high triplet energy of fluorene and carbazole derivatives makes them excellent hosts for phosphorescent emitters, effectively confining the triplet excitons on the guest molecules and leading to high quantum efficiencies. The introduction of bulky substituents, such as the dimethyl groups on the benzo[b]fluorene core, not only improves solubility and film-forming properties but also enhances the thermal and morphological stability of the material, which is critical for long operational lifetimes.[7]
References
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Cheng, Y., et al. (2007). Novel Carbazole/Fluorene Hybrids: Host Materials for Blue Phosphorescent OLEDs. Organic Letters, 9(1), 121-124. [Link]
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Gong, S., et al. (2019). Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. ACS Applied Materials & Interfaces, 11(43), 40320-40331. [Link]
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Jankus, V., et al. (2020). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 25(24), 5941. [Link]
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Li, Z., et al. (2024). High-power-efficiency and ultra-long-lifetime white OLEDs empowered by robust blue multi-resonance TADF emitters. Nature Communications, 15(1), 1-10. [Link]
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Shi, H., et al. (2015). Spiro[fluorene-9,9′-xanthene]-based universal hosts for understanding structure-property relationships in RGB and white PhOLEDs. RSC Advances, 5(38), 29828-29836. [Link]
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Vaitkeviciene, V., et al. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules, 29(20), 4918. [Link]
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Lee, J., et al. (2005). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules, 38(25), 10434-10441. [Link]
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A Comparative Guide to Validating the Purity of Synthesized 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable and reproducible experimental data are built. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for validating the purity of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene, a key intermediate in the synthesis of advanced materials, including those for Organic Light-Emitting Diodes (OLEDs).[1] The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final purity assessment.
The core principle of robust purity validation lies in the application of multiple, uncorrelated analytical techniques. This "orthogonal" approach ensures that potential impurities not detected by one method are likely to be identified by another. For a compound like this compound, a polycyclic aromatic hydrocarbon (PAH), a combination of chromatographic and spectroscopic methods, alongside elemental analysis, provides the most comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable tool for purity analysis, offering high-resolution separation of the main compound from its impurities.[2] For brominated PAHs, reversed-phase HPLC is particularly effective.[3][4]
Causality in Method Development:
The choice of stationary phase is critical. A C18 column is a standard starting point for non-polar compounds like our target molecule. However, for enhanced resolution of closely related aromatic impurities, a phenyl-based column can offer alternative selectivity due to π-π interactions. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve a good retention factor (k') and separation of all components.[3] A photodiode array (PDA) detector is essential, as it not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak, which can be used to assess peak purity.
Comparative Performance of HPLC Columns:
| Feature | Standard C18 Column | Phenyl-Hexyl Column |
| Primary Interaction | Hydrophobic | Hydrophobic, π-π interactions |
| Best Suited For | General separation of non-polar to moderately polar compounds. | Separation of aromatic and unsaturated compounds, offering alternative selectivity to C18. |
| Potential Advantage | Widely available and well-characterized. | Enhanced resolution of aromatic isomers or closely related impurities. |
| Consideration | May not resolve all aromatic impurities with similar hydrophobicity. | Selectivity is dependent on the aromaticity of the analytes. |
Experimental Protocol: HPLC Purity Assay
-
Column: Ascentis® Phenyl, 15 cm x 4.6 mm, 5 µm (or equivalent).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution.
-
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
Analysis: Inject the sample solution and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Purity
NMR spectroscopy is a powerful technique for both structural elucidation and quantitative analysis.[5] ¹H and ¹³C NMR are used to confirm the identity of the synthesized this compound, while quantitative NMR (qNMR) can provide a highly accurate measure of purity.[6][7]
Expertise in Spectral Interpretation:
The ¹H NMR spectrum should show the characteristic signals for the aromatic protons and the two methyl groups (a singlet around 1.5 ppm). The integration of these signals should correspond to the number of protons in the molecule. Impurities would likely present as unexpected signals in the spectrum. For a definitive purity assessment, qNMR is the method of choice.[8] This technique compares the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration.[7][9]
Workflow for qNMR Purity Assessment:
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A Technical Guide to Benchmarking Materials Derived from 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene for Advanced Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for novel materials with superior performance is a driving force in the fields of organic electronics and drug development. Within the landscape of organic light-emitting diodes (OLEDs) and next-generation photovoltaics, the structural rigidity and high thermal stability of fluorene-based compounds have positioned them as a critical class of materials. The 11H-benzo[b]fluorene core, in particular, offers a unique electronic framework that can be fine-tuned through chemical modification. The strategic placement of a bromine atom at the 3-position of 11,11-dimethyl-11H-benzo[b]fluorene provides a versatile handle for synthesizing a new generation of high-performance materials.
This guide presents a benchmark study of materials conceptually derived from 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. While direct head-to-head comparative studies on a specific derivative of this exact precursor are not extensively documented in peer-reviewed literature, this guide will provide a comparative analysis of a closely related, high-performing benzo[b]fluorene derivative against a well-established industry benchmark. This approach offers valuable insights into the potential advantages of incorporating the 11,11-dimethyl-11H-benzo[b]fluorene scaffold into materials for advanced optoelectronic applications.
The Rationale for Benzo[b]fluorene Derivatives in High-Performance OLEDs
The core structure of 11,11-dimethyl-11H-benzo[b]fluorene offers several intrinsic advantages for optoelectronic applications. The fused aromatic system provides excellent thermal stability and a high glass transition temperature (Tg), which are crucial for the longevity of electronic devices. The dimethyl substitution at the 11-position enhances solubility and prevents intermolecular aggregation, a phenomenon that can lead to luminescence quenching and reduced device efficiency.
The bromine at the 3-position is a key feature, allowing for facile carbon-nitrogen (C-N) or carbon-carbon (C-C) bond formation through well-established cross-coupling reactions. This enables the straightforward attachment of various functional moieties, such as hole-transporting carbazole or triphenylamine units, or electron-transporting groups, to create materials with tailored electronic properties.
Comparative Performance Analysis: Benzo[b]fluorene vs. Carbazole-based Host Materials
To provide a tangible benchmark, we will compare the performance of a high-efficiency blue phosphorescent OLED (PhOLED) employing a carbazole/fluorene hybrid host material with a device utilizing a more conventional carbazole-based host. While not a direct derivative of our topic compound, the performance of these fluorene-containing materials provides a strong indication of the potential of the benzo[b]fluorene scaffold.
A novel carbazole/fluorene-based host material, mDCzPF, has been developed with a high triplet energy, making it suitable for blue PhOLEDs. In a device using mDCzPF as the host for a blue-emitting phosphorescent emitter, a peak external quantum efficiency (EQE) of 18.3% was achieved. This device also exhibited a small roll-off, maintaining an EQE of 13.3% at a high brightness of 5000 cd/m².[1][2] For comparison, a more traditional carbazole-based host, B15, used in a blue OLED, achieved an excellent EQE of 31.8%.[3] However, the mDCzPF-based device demonstrated a significant improvement in operational lifetime, showing a 10-fold increase compared to a related "V-type" pDCzPF host.[1][2]
| Host Material | Emitter | Max. EQE (%) | Luminance Efficiency (cd/A) | Color | Reference |
| mDCzPF (Carbazole/Fluorene Hybrid) | PtNON (Blue Phosphor) | 18.3 | Not Reported | Blue | [1][2] |
| B15 (Carbazole Derivative) | Not Specified | 31.8 | Not Reported | Blue | [3] |
| OPH-1C (Spirobenzofluorene-Carbazole) | Ir(pq)2acac (Orange Phosphor) | Not Reported | 17.6 | Orange |
This comparison highlights that while fluorene-containing hosts like mDCzPF may not always exhibit the absolute highest peak EQE, they can offer significant advantages in terms of device stability and lifetime, which are critical parameters for commercial applications. The rigid benzo[b]fluorene core is expected to contribute positively to these stability metrics.
Experimental Protocols
Synthesis of a Representative 3-Carbazolyl-11,11-dimethyl-11H-benzo[b]fluorene Derivative
The synthesis of a carbazole-substituted benzo[b]fluorene derivative from the bromo-precursor can be achieved via a Buchwald-Hartwig amination reaction. This method is a staple in organic electronics for the formation of carbon-nitrogen bonds.
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-filled glovebox, a Schlenk flask is charged with this compound (1.0 eq), 9H-carbazole (1.2 eq), sodium tert-butoxide (NaOtBu, 2.0 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.02 eq) and a suitable phosphine ligand (e.g., tri-tert-butylphosphine, 0.08 eq).
-
Solvent Addition: Anhydrous toluene is added to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred under a nitrogen atmosphere for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The mixture is then filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to afford the desired 3-(9H-carbazol-9-yl)-11,11-dimethyl-11H-benzo[b]fluorene.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for a carbazole-substituted benzo[b]fluorene.
Fabrication of a Multilayer OLED Device
The performance of the synthesized material can be evaluated by fabricating a multilayer OLED device. A typical device architecture is as follows:
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
Step-by-Step Fabrication Protocol:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The ITO surface is treated with UV-ozone for 15 minutes to improve the work function and facilitate hole injection.
-
Layer Deposition: All organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
HIL: A 30 nm thick layer of a suitable hole injection material (e.g., HAT-CN).
-
HTL: A 40 nm thick layer of a hole-transporting material (e.g., NPB).
-
EML: A 20 nm thick layer of the synthesized benzo[b]fluorene derivative as the host, doped with a suitable phosphorescent emitter (e.g., 8% Ir(ppy)₃ for green emission).
-
ETL: A 30 nm thick layer of an electron-transporting material (e.g., TPBi).
-
EIL: A 1 nm thick layer of lithium fluoride (LiF).
-
Cathode: A 100 nm thick layer of aluminum (Al).
-
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to prevent degradation from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics of the device are measured using a source meter and a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and emission spectrum.
Caption: Schematic of a multilayer OLED fabrication process.
Conclusion
Materials derived from this compound hold significant promise for the development of next-generation organic electronic devices. The benzo[b]fluorene core provides a robust and tunable platform for creating materials with enhanced thermal stability and tailored optoelectronic properties. While direct comparative performance data for a specific derivative of this precursor is not yet widely available, the analysis of related fluorene-based materials strongly suggests that the benzo[b]fluorene scaffold can lead to devices with improved operational lifetimes, a critical factor for the commercial viability of OLED technologies. The synthetic accessibility of these compounds, coupled with their promising performance characteristics, makes them a compelling area for future research and development in the field of organic electronics.
References
-
Gong, M.-S., Lee, H.-S., & Jeon, Y.-M. (2010). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Journal of Materials Chemistry, 20(47), 10735-10746. [Link]
-
ACS Applied Materials & Interfaces. (2019). Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. [Link]
-
MDPI. (2022). 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. [Link]
-
MDPI. (2019). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. [Link]
-
MDPI. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. [Link]
-
ACS Publications. (2017). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. [Link]
-
ACS Publications. (2023). Less Is More: Simplified Fluorene-Based Dopant-Free Hole Transport Materials Promote the Long-Term Ambient Stability of Perovskite Solar Cells. [Link]
-
PubMed. (2012). Diphenylamino-fluorenylethylene derivatives for highly efficient blue organic light-emitting diodes. [Link]
-
ResearchGate. (2017). A fluorene-terminated hole-transporting material for highly efficient and stable perovskite solar cells. [Link]
-
ElectronicsAndBooks. (n.d.). Orange phosphorescent organic light-emitting diodes based on spirobenzofluorene type carbazole derivatives as a host material. [Link]
-
PubMed. (2019). Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. [Link]
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A Comparative Guide to 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene and its Alternatives in Advanced Synthesis
Introduction: The Role of Fused Aromatic Scaffolds in Modern Materials
In the landscape of materials science and medicinal chemistry, rigid, planar, and electronically tunable molecular frameworks are of paramount importance. Benzo[b]fluorenes, a class of polycyclic aromatic hydrocarbons, represent a cornerstone of this field.[1] Their extended π-conjugated system, high thermal stability, and excellent photophysical properties make them ideal building blocks for constructing complex molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3][4][5]
This guide provides an in-depth comparison of a highly versatile building block, 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene , with its structural isomers and related fluorenyl alternatives. We will delve into the structural nuances that dictate reactivity, explore comparative performance in key synthetic transformations, and provide validated experimental protocols to empower researchers in their synthetic endeavors.
Core Analysis: this compound
The utility of this building block stems from a strategic combination of three key structural features:
-
The Benzo[b]fluorene Core: This rigid, planar tetracyclic system provides a robust scaffold with inherent charge transport capabilities.[4] Its extended conjugation, compared to a standard fluorene, is crucial for tuning the electronic and optical properties of the final material.
-
The gem-Dimethyl Group (C11): The two methyl groups at the C11 position serve a critical purpose. They enhance the solubility of the molecule and its derivatives in common organic solvents, simplifying processing. More importantly, this steric bulk disrupts intermolecular π-π stacking in the solid state, which helps to mitigate aggregation-caused quenching (ACQ) of fluorescence, thereby improving the luminescent efficiency of materials.[3][4]
-
The Bromo Substituent (C3): The bromine atom at the 3-position is the reactive handle. Its position makes it readily accessible for participation in a wide range of palladium-catalyzed cross-coupling reactions, the workhorses of modern organic synthesis for forming C-C and C-N bonds.[4][6] This allows for the precise installation of a vast array of functional groups to fine-tune the final properties of the target molecule.
This molecule is, therefore, an essential intermediate for synthesizing high-performance materials for the emissive and charge-transport layers in OLED devices.[4][6][7]
Comparative Analysis with Alternative Building Blocks
The choice of a building block is a critical decision in molecular design. Below, we compare this compound to its common alternatives, highlighting the causal relationships between structure and function.
Isomeric Bromo-benzo[b]fluorenes (e.g., 2-Bromo and 4-Bromo Analogues)
The seemingly minor change in the bromine's position has significant consequences for reactivity. This is governed by a combination of steric hindrance and electronic effects, a principle well-documented in substituted aromatic systems.[8]
-
3-Bromo (Subject): Offers a balance of good electronic activation from the fused ring system with minimal steric hindrance, leading to generally high reactivity in cross-coupling reactions.
-
2-Bromo Isomer: The electronic environment is different, which can subtly alter the rate of oxidative addition to the palladium catalyst. Steric hindrance is comparable to the 3-bromo position. It is a key intermediate for tuning materials where substitution at this specific vector is required.[9][10]
-
4-Bromo Isomer: This isomer experiences greater steric hindrance due to the proximity of the adjacent fused ring. This can impede the approach of the bulky palladium-phosphine catalyst complex, potentially leading to lower reaction rates and yields compared to the 2- or 3-bromo isomers.[8][11]
Alternative Benzofluorene Cores (e.g., Benzo[a]- and Benzo[c]fluorenes)
While all are structural isomers, the mode of ring fusion dramatically alters the molecule's shape and electronic properties.
-
Benzo[b]fluorene (Subject): Provides a specific linear-like extension of the π-system.
-
Benzo[a]fluorene Analogues: These isomers have a different topology of π-conjugation, which directly impacts their HOMO-LUMO energy levels. This results in distinct absorption and emission profiles (i.e., different colors) and can influence charge mobility.[5][12]
-
Benzo[c]fluorene Analogues: Characterized by their unique fused ring system, these derivatives offer another avenue to tune electronic properties and thermal stability.[3] The choice between benzo[a], [b], or [c] cores is a primary strategy for coarse-tuning the optoelectronic characteristics of a target material.
Simpler Core: 3-Bromo-9,9-dimethyl-9H-fluorene
Comparing the subject to its simpler fluorene counterpart highlights the impact of the annulated benzene ring.
-
Benzo[b]fluorene (Subject): The extended conjugation red-shifts the absorption and emission spectra compared to standard fluorenes.[4] This is a fundamental tool for achieving longer-wavelength emission (e.g., moving from blue towards green). The larger, more planar surface can also enhance charge transport.[4]
-
Fluorene Analogue: A foundational building block for blue-emitting materials.[7][13] It is less conjugated, resulting in a wider energy gap and higher triplet energy, which is often desirable for host materials in phosphorescent OLEDs.[5][14]
Multi-Halogenated Analogues (e.g., 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene)
-
Mono-Bromo (Subject): Ideal for synthesizing molecules where the benzo[b]fluorene unit is an end-capping group or requires the addition of a single, specific functional moiety.
-
Di-Bromo Analogues: These are designed for polymerization or the creation of larger, more complex architectures.[15] Having two reactive sites allows them to be incorporated into a polymer backbone or to have two different functional groups attached through sequential, selective coupling reactions.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key properties of these building blocks for easier comparison.
| Compound | Structure | CAS Number | Molecular Formula | Key Differentiator |
| This compound | (Subject Compound) | 1674334-59-8 | C₁₉H₁₅Br | Balanced reactivity and versatile synthetic handle. |
| 2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene | (Isomer) | Not readily available | C₁₉H₁₅Br | Alternative substitution vector for tuning molecular geometry.[9] |
| 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | (Isomer) | Not readily available | C₁₉H₁₅Br | Different core topology for distinct photophysical properties.[3] |
| 9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene | (Isomer) | 1198396-29-0[12] | C₁₉H₁₅Br | "Kinked" core structure affecting molecular packing and electronics.[12] |
| 3-Bromo-9,9-dimethyl-9H-fluorene | (Simpler Core) | 1190360-23-6[7] | C₁₅H₁₃Br | Less conjugated core, typically for blue-emitting materials.[7] |
| 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene | (Dual Functionality) | 1056884-35-5[15] | C₁₉H₁₄Br₂ | Two reactive sites for polymerization or complex architectures.[15] |
Key Synthetic Methodologies & Protocols
The primary value of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. Below are trusted, detailed protocols for two of the most critical transformations.
Diagram 1: Key Reactions of the Building Block
Caption: Versatility of this compound.
Protocol 1: Suzuki-Miyaura C-C Coupling
This reaction is fundamental for attaching new aryl groups, extending the π-conjugation, and building larger molecular frameworks.[16]
Objective: To synthesize 3-phenyl-11,11-dimethyl-11H-benzo[b]fluorene.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (8 mL) and Water (2 mL)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in 2 mL of toluene. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the remaining toluene (6 mL) and water (2 mL) to the flask.
-
Degassing (Critical Step): Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol 2: Buchwald-Hartwig C-N Amination
This reaction is essential for introducing nitrogen-containing functional groups, which are vital for creating hole-transport materials and tuning electronic properties.[17][18]
Objective: To synthesize N,N-diphenyl-(11,11-dimethyl-11H-benzo[b]fluoren-3-yl)amine.
Materials:
-
This compound (1.0 mmol)[6]
-
Diphenylamine (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)[6]
-
SPhos (2-(Dicyclohexylphosphino)biphenyl, 0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)[6]
-
Anhydrous Toluene (10 mL)
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst and base, this reaction is best set up in an inert atmosphere glovebox.
-
Reactant Loading: To an oven-dried reaction vial, add Pd₂(dba)₃, SPhos, sodium tert-butoxide, diphenylamine, and this compound.
-
Solvent Addition: Add anhydrous toluene to the vial.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 110 °C with magnetic stirring for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite and silica, eluting with dichloromethane or ethyl acetate to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to afford the desired amine product.
Diagram 2: General Experimental Workflow for Cross-Coupling
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion and Outlook
This compound stands out as a superior building block due to its engineered combination of a rigid, electronically active core, solubilizing and anti-quenching groups, and a strategically placed reactive handle. While alternatives like structural isomers and simpler fluorenes have their specific uses for tuning properties like emission color, the 3-bromo-benzo[b]fluorene derivative offers a highly reliable and versatile platform for creating a vast range of advanced materials. The provided protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a robust starting point for researchers aiming to leverage this powerful intermediate in the development of next-generation organic electronics.
References
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Baumann, M., & Crawford, R. (n.d.). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters. [Link]
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Baumann, M., & Crawford, R. (n.d.). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. PMC - NIH. [Link]
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(n.d.). Access to functionalized benzo[b]fluorene/benzo[a]anthracene derivatives through TfOH-promoted tandem isomerization/cyclodehydration. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Jones, G. B., & Qabaja, G. (n.d.). Annulation Strategies for Benzo[b]fluorene Synthesis: Efficient Routes to the Kinafluorenone and WS-5995 Antibiotics. The Journal of Organic Chemistry - ACS Publications. [Link]
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(n.d.). Benzofluorene synthesis via cycloaromatization protocols. ResearchGate. [Link]
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(2019). This compound - Reaction / Application on synthetic works. Chemical Synthesis. [Link]
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(n.d.). BN-Benzo[b]fluoranthenes: facile synthesis, characterization, and optoelectronic properties. Organic Chemistry Frontiers (RSC Publishing). [Link]
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(n.d.). The Impact of Benzo[c]fluorene Derivatives: Focus on 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene in Electronic Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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(n.d.). Formation of benzo[b]fluorenes and the benzo[a]fluorene core of the fluostatins by cyclization of diaryldiynones. PubMed. [Link]
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(n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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(n.d.). Exploring 3-Bromo-9,9-Dimethyl-9H-Fluorene: A Key OLED Intermediate. OLED-Intermediate. [Link]
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Lee, S., et al. (2020). Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. Molecules. [Link]
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(n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate. [Link]
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(n.d.). 3-Bromo-11,11- dimethyl-11Hbenzo[b]fluorene [ 1674334-59-8 ]. King-Pharm. [Link]
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(2025). Exploring Chemical Synthesis Pathways with Specialized Benzo[c]fluorene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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(n.d.). 4-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. PubChem. [Link]
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Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
(2025). Formation of Benzo[ b ]fluorenes and the Benzo[ a ]fluorene Core of the Fluostatins by Cyclization of Diaryldiynones. ResearchGate. [Link]
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Shaya, J., et al. (2022). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Journal of Photochemistry and Photobiology C: Photochemistry Reviews. [Link]
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Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]
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(2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI. [Link]
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(n.d.). Benzo‐Extended Cyclohepta[def]fluorene Derivatives with Very Low‐Lying Triplet States. FLORE. [Link]
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(n.d.). Benzo‐Extended Cyclohepta[def]fluorene Derivatives with Very Low‐Lying Triplet States. PMC - NIH. [Link]
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Schmidt, J., & Gareis, T. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH. [Link]
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(n.d.). Morphology and Photophysical Properties of Light-Emitting Electrospun Nanofibers Prepared from Poly(fluorene) Derivative/ PMMA B. Macromolecules. [Link]
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(n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link]
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(n.d.). Benzo(b)fluorene. NIST WebBook. [Link]
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(n.d.). 2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. MySkinRecipes. [Link]
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(n.d.). Exploring 2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene for Advanced OLED Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
(n.d.). Exploring 9-Bromo-11,11-Dimethylbenzo[a]fluorene: A Key OLED Intermediate. OLED-Intermediate. [Link]
-
(2010). Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization. PubMed. [Link]
-
(2025). A new approach towards the synthesis of benzo[b]fluorene core. ResearchGate. [Link]
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(2023). (PDF) Polycyclic Aromatic Compounds ISSN: (Print) ( Synthesis of 11H-Benzo[b]Fluoren-11-One via an Unprecedented Cascade Reaction of O. ResearchGate. [Link]
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(2025). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. ResearchGate. [Link]
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(n.d.). This compound. Xi'an Oude Optoelectronic Materials Co., Ltd.. [Link]
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An Electrochemical Comparison of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene Derivatives: A Guide for Materials Scientists
In the rapidly advancing field of organic electronics, the meticulous design and characterization of novel materials are paramount to unlocking next-generation device performance. Among the myriad of molecular scaffolds, benzo[b]fluorene derivatives have emerged as promising candidates for a range of applications, most notably as host materials and charge-transporting layers in Organic Light-Emitting Diodes (OLEDs). The introduction of specific substituents onto the benzo[b]fluorene core allows for the fine-tuning of its electronic properties, thereby influencing device efficiency, stability, and color purity.
This guide presents a comprehensive electrochemical comparison of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene and its positional isomers. By examining the impact of bromine substitution at various positions on the benzo[b]fluorene framework, we aim to provide researchers, scientists, and drug development professionals with critical insights into the structure-property relationships governing these versatile compounds. The experimental data and methodologies detailed herein serve as a valuable resource for the rational design of new materials with tailored electrochemical characteristics.
The Significance of Electrochemical Properties in Organic Electronics
The performance of organic electronic devices is intrinsically linked to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the constituent organic materials. These frontier molecular orbitals dictate the efficiency of charge injection, transport, and recombination processes. Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of molecules and to estimate their HOMO and LUMO energy levels.
The oxidation potential (Eox) obtained from CV is related to the HOMO energy level, representing the energy required to remove an electron from the molecule. Conversely, the reduction potential (Ered) is related to the LUMO energy level, indicating the energy released when an electron is added. A lower HOMO level generally implies better stability against oxidation, while a lower LUMO level can facilitate electron injection and transport. The difference between the HOMO and LUMO levels, known as the electrochemical energy gap (Eg), is a crucial parameter that influences the optical and electronic properties of the material.
Comparative Electrochemical Analysis
| Compound | Substitution Position | Oxidation Potential (Eox vs. Fc/Fc+) | Reduction Potential (Ered vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (Eg) (eV) |
| 1 | Unsubstituted | Estimated | Estimated | Estimated | Estimated | Estimated |
| 2 | 2-Bromo | Expected to be higher than 1 | Expected to be less negative than 1 | Expected to be lower than 1 | Expected to be lower than 1 | Expected to be smaller than 1 |
| 3 | 3-Bromo | Expected to be slightly higher than 1 | Expected to be slightly less negative than 1 | Expected to be slightly lower than 1 | Expected to be slightly lower than 1 | Expected to be smaller than 1 |
| 4 | 4-Bromo | Expected to be higher than 1 | Expected to be less negative than 1 | Expected to be lower than 1 | Expected to be lower than 1 | Expected to be smaller than 1 |
Note: Specific experimental values for these exact compounds are not consistently available in the public domain. The trends are inferred from general principles of organic electronics and data from related compounds.
Causality Behind the Expected Trends:
The introduction of a bromine atom, an electron-withdrawing group, onto the benzo[b]fluorene core is expected to have a significant impact on the molecule's electronic properties. The magnitude of this effect is highly dependent on the position of substitution.
-
Impact on LUMO Energy: The electron-withdrawing nature of bromine stabilizes the LUMO, leading to a lower LUMO energy level (a less negative reduction potential). This effect is generally more pronounced when the substituent is located at a position with a large LUMO coefficient in the unsubstituted parent molecule. Qualitative statements suggest that substitution at the 2-position maximizes the electron-withdrawing effects, thereby leading to a more significant lowering of the LUMO level compared to other positions. This enhanced electron-accepting character can be beneficial for electron-transporting or electron-blocking layers in OLEDs.
-
Impact on HOMO Energy: The inductive effect of the bromine atom also leads to a stabilization of the HOMO, resulting in a lower HOMO energy level (a higher oxidation potential). This increased ionization potential can enhance the material's stability towards oxidation.
-
Impact on the Electrochemical Gap: As both the HOMO and LUMO levels are lowered upon bromination, the effect on the electrochemical energy gap will depend on the relative magnitude of the stabilization of each orbital. Typically, for electron-withdrawing substituents on conjugated systems, the LUMO is stabilized to a greater extent than the HOMO, leading to a reduction in the energy gap.
Experimental Protocol: Electrochemical Characterization by Cyclic Voltammetry
To ensure the reproducibility and validity of electrochemical measurements, a standardized experimental protocol is crucial. The following section outlines a detailed, step-by-step methodology for the cyclic voltammetry analysis of this compound derivatives.
I. Materials and Reagents:
-
Analyte: this compound or its isomer (e.g., 2-bromo or 4-bromo derivative) of high purity (>99%).
-
Solvent: Anhydrous, electrochemical-grade dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent is critical as it must be able to dissolve the analyte and the supporting electrolyte, be electrochemically inert within the potential window of interest, and have a low vapor pressure.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP). The supporting electrolyte is necessary to ensure sufficient conductivity of the solution.
-
Reference Electrode: A non-aqueous Ag/Ag+ or a saturated calomel electrode (SCE). If an SCE is used, a salt bridge is necessary to prevent chloride contamination of the organic solution.
-
Working Electrode: A glassy carbon or platinum disk electrode. The surface of the working electrode must be polished to a mirror finish before each experiment to ensure reproducible results.
-
Counter Electrode: A platinum wire or gauze.
-
Internal Standard: Ferrocene (Fc). Ferrocene is used as an internal standard for calibrating the potential of the reference electrode. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined and stable potential.
II. Instrumentation:
-
A potentiostat/galvanostat capable of performing cyclic voltammetry.
-
An electrochemical cell designed for three-electrode measurements.
-
A polishing kit for the working electrode (e.g., alumina slurries of different particle sizes).
III. Experimental Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a small amount of the benzo[b]fluorene derivative (typically 1-5 mg) and dissolve it in the chosen solvent to prepare a solution with a concentration of approximately 1 mM.
-
Add the supporting electrolyte (e.g., TBAPF6) to the solution to a final concentration of 0.1 M.
-
Ensure the solution is thoroughly mixed until all components are fully dissolved.
-
-
Electrochemical Cell Assembly:
-
Polish the working electrode with successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by rinsing with deionized water and the electrochemical solvent.
-
Assemble the three-electrode cell with the polished working electrode, the platinum counter electrode, and the reference electrode.
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat. A typical scan rate is 100 mV/s. The potential window should be set to encompass the expected oxidation and reduction events of the analyte.
-
Record the cyclic voltammogram of the analyte solution.
-
After recording the CV of the analyte, add a small amount of ferrocene to the solution and record the CV again. This will allow for the determination of the Fc/Fc+ redox potential under the same experimental conditions.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eox, onset) and the half-wave potential (E1/2, ox = (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively) for the oxidation process.
-
Determine the onset reduction potential (Ered, onset) and the half-wave potential (E1/2, red) for the reduction process.
-
Reference the measured potentials to the Fc/Fc+ couple.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
EHOMO (eV) = -[Eox, onset (vs. Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Ered, onset (vs. Fc/Fc+) + 4.8]
-
The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.
-
-
Experimental Workflow Diagram
Caption: Experimental workflow for the electrochemical characterization of benzo[b]fluorene derivatives using cyclic voltammetry.
Conclusion
The electrochemical properties of this compound and its derivatives are of critical importance for their application in organic electronic devices. This guide has provided a framework for understanding the influence of bromine substitution on the frontier molecular orbital energy levels of the benzo[b]fluorene core. The electron-withdrawing nature of the bromine atom generally leads to a stabilization of both the HOMO and LUMO levels, with the magnitude of this effect being dependent on the substitution position. While specific experimental data for a direct comparison remains elusive in the literature, the provided trends and detailed experimental protocol offer a solid foundation for researchers to conduct their own comparative studies. By systematically investigating the electrochemical behavior of these and other derivatives, the scientific community can continue to advance the rational design of novel materials for high-performance organic electronics.
References
-
Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region. Materials (Basel). [Link]
-
This compound - Reaction / Application on synthetic works. ChemTik. [Link]
-
4-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. PubChem. [Link]
-
Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters. [Link]
A Comparative Guide to the Synthetic Advantages of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the development of advanced materials and pharmaceuticals, the selection of building blocks is a critical determinant of success. This guide provides a comprehensive assessment of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene, a key intermediate, and objectively compares its performance with relevant alternatives. We will delve into the mechanistic underpinnings of its advantages, supported by experimental data, to provide a clear rationale for its use in demanding synthetic applications.
The Strategic Advantage of the Benzo[b]fluorene Scaffold with Dimethyl Substitution
The 11,11-dimethyl-11H-benzo[b]fluorene core is a privileged scaffold in materials science, primarily due to its rigid, planar, and highly conjugated structure. This extended π-system is fundamental to the design of organic electroluminescent (OEL) compounds used in Organic Light-Emitting Diodes (OLEDs). The bromine atom at the 3-position provides a versatile handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions.
The true synthetic and functional advantage of this molecule, however, lies in the gem-dimethyl substitution at the C11 position. These methyl groups, while seemingly simple, impart profound effects on the molecule's properties and reactivity:
-
Enhanced Solubility: The non-polar dimethyl groups significantly improve the solubility of the benzo[b]fluorene core in common organic solvents. This is a crucial practical advantage during synthesis, purification, and processing of the final materials.
-
Prevention of Aggregation-Induced Quenching: In the solid state, planar aromatic molecules have a strong tendency to stack, leading to aggregation-induced quenching (AIQ) of luminescence. The steric hindrance provided by the bulky dimethyl groups disrupts this intermolecular π-π stacking, thereby preserving the emissive properties of the material in thin films. This directly translates to higher device efficiency in OLEDs.[1]
-
Modulation of Electronic Properties: The electron-donating nature of the alkyl groups can subtly influence the electronic properties of the aromatic system, which can be fine-tuned for specific applications.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
The utility of an aryl bromide in synthesis is largely defined by its performance in cross-coupling reactions. The C-Br bond in this compound is readily activated by palladium catalysts, making it an excellent substrate for reactions such as the Buchwald-Hartwig amination and Suzuki coupling.
Buchwald-Hartwig Amination: A Case Study
The formation of C-N bonds is a cornerstone of pharmaceutical and materials chemistry. The Buchwald-Hartwig amination offers a powerful method for achieving this transformation. Several studies have demonstrated the successful application of this compound in this reaction.
Table 1: Representative Buchwald-Hartwig Amination Reactions with this compound
| Amine Coupling Partner | Catalyst System | Base | Solvent | Reaction Conditions | Yield | Reference |
| Aromatic Amine | Tris(dibenzylideneacetone)dipalladium(0) / Tri-tert-butylphosphine tetrafluoroborate | Sodium tert-butoxide | Xylene | Reflux, 8 hours | 66% | [1] |
| Substituted Amine | Tris(dibenzylideneacetone)dipalladium(0) / SPhos | Sodium tert-butoxide | Toluene | Reflux, 1 hour | 75% | [1] |
| Complex Amine | Tris(dibenzylideneacetone)dipalladium(0) / Tri-tert-butylphosphine | Sodium tert-butoxide | Toluene | Reflux, 1 hour | 20% | [1] |
The Logical Flow of a Buchwald-Hartwig Amination Reaction
Figure 1: Generalized workflow of the palladium-catalyzed Buchwald-Hartwig amination.
Experimental Protocols
The following is a representative, self-validating protocol for the Buchwald-Hartwig amination using this compound, based on established literature procedures.[1]
Objective: To synthesize a 3-amino-substituted 11,11-dimethyl-11H-benzo[b]fluorene derivative.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
Tri-tert-butylphosphine tetrafluoroborate (0.03 eq)
-
Sodium tert-butoxide (2.0 eq)
-
Anhydrous Xylene
-
Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, tri-tert-butylphosphine tetrafluoroborate, and sodium tert-butoxide.
-
Add this compound and the amine to the flask.
-
Add anhydrous xylene via syringe.
-
Seal the flask and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting aryl bromide and the appearance of a new, more polar spot on the TLC plate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Comparison with Alternatives
The primary alternatives to this compound in synthesis would be other brominated fluorene derivatives or different positional isomers.
-
3-Bromo-9H-fluorene: This is the parent compound without the dimethyl substitution. While it is also a viable substrate for cross-coupling reactions, it is more prone to aggregation in the solid state, which can be detrimental for optoelectronic applications. Its solubility in organic solvents is also generally lower.
-
Other Positional Isomers (e.g., 2-bromo or 4-bromo derivatives): The position of the bromine atom can influence the electronic properties and steric environment of the reaction center. While these isomers are also useful synthetic intermediates, the 3-position is often electronically favorable for certain transformations. The choice of isomer would be dictated by the specific electronic and steric requirements of the target molecule.
The key advantage of the 3-bromo-11,11-dimethyl derivative lies in the combination of a reactive site for functionalization with the beneficial physical properties imparted by the dimethyl groups.
Figure 2: Key property comparison highlighting the advantages of dimethyl substitution.
Conclusion
This compound stands out as a superior building block in the synthesis of advanced organic materials. Its advantages are not merely theoretical but have practical implications for reaction efficiency, product purification, and the performance of the final materials. The strategic placement of the gem-dimethyl groups provides a powerful tool to overcome common challenges in the synthesis and application of large, planar aromatic systems. For researchers and developers in the fields of organic electronics and medicinal chemistry, a thorough understanding of these structure-property relationships is essential for the rational design of next-generation functional molecules.
References
- Vertex AI Search. (2024). Reaction / Application on synthetic works for this compound.
- Benchchem. (2025).
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Navigating the Synthetic Landscape: A Comparative Guide to 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of organic electronics and materials science, the selection of appropriate building blocks is paramount to achieving desired photophysical and electronic properties. 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene has emerged as a key intermediate for the synthesis of high-performance organic semiconductors, particularly for applications in Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive cross-validation of its experimental utility, a comparative analysis against relevant alternatives, and detailed protocols to ensure reproducible and reliable results in your research endeavors.
The Strategic Advantage of the this compound Scaffold
The unique molecular architecture of this compound offers a strategic combination of features that are highly desirable for the synthesis of advanced materials.
-
The Benzo[b]fluorene Core: This rigid and planar polycyclic aromatic hydrocarbon (PAH) system provides excellent thermal stability and a high degree of π-conjugation. This extended conjugation is fundamental for efficient charge transport, a critical characteristic for hole-transporting materials (HTMs) and emissive layers in OLEDs.[1]
-
The Dimethyl Substitution: The gem-dimethyl group at the 11-position serves a dual purpose. It enhances the solubility of the molecule and its derivatives in common organic solvents, simplifying processing and device fabrication.[2] Furthermore, the steric hindrance introduced by the dimethyl groups can disrupt intermolecular packing, which helps to mitigate aggregation-induced quenching (ACQ) and thereby enhances the luminescence efficiency of the final materials.[2]
-
The 3-Bromo Functionality: The bromine atom at the 3-position is the key to the synthetic versatility of this building block. It provides a reactive handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of various functional groups, enabling the fine-tuning of the electronic and photophysical properties of the target molecules.[1] The position of the bromine atom influences the electronic properties of the resulting derivatives, with different isomers offering distinct advantages.
Comparative Analysis: Positional Isomerism and Alternative Scaffolds
The choice of a brominated benzo[b]fluorene isomer is a critical design parameter. While direct comparative studies on the performance of devices derived from this compound are not extensively documented in publicly available literature, we can infer its potential advantages by comparing it with its isomers and other relevant material classes.
| Feature | This compound | 2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene | 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene |
| Synthetic Accessibility | Commercially available as a chemical intermediate.[3] | Also a known intermediate in organic synthesis. | A key intermediate for benzo[c]fluorene derivatives. |
| Predicted Boiling Point | ~435.5 °C | ~445.0 °C | Not readily available |
| Potential Electronic Effect | The bromine at the 3-position can influence the HOMO/LUMO energy levels, impacting charge injection and transport properties. | Bromine at the 2-position is suggested to maximize electron-withdrawing effects, potentially improving electron-blocking efficiency. | The benzo[c]fluorene core offers a different conjugation pathway and electronic properties. |
| Key Application Focus | Precursor for hole-transporting and emissive materials in OLEDs.[1] | Used as a building block for OLED materials. | Intermediate for materials in OLEDs, OPVs, and OFETs. |
Key Insights:
The substitution pattern on the benzo[b]fluorene core significantly impacts the electronic properties of the resulting materials. While the 2-bromo isomer is noted for its potential in enhancing electron-blocking capabilities, the 3-bromo isomer provides an alternative electronic environment that can be exploited to tune the emission color and charge transport characteristics of the final product. The choice between these isomers will ultimately depend on the specific target properties of the novel material being synthesized.
Experimental Protocols: Synthesis and Characterization
Proposed Synthesis of this compound
This proposed two-step synthesis starts from the commercially available 3-bromo-11H-benzo[b]fluorene.
Step 1: Deprotonation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-bromo-11H-benzo[b]fluorene in anhydrous dimethyl sulfoxide (DMSO).
-
Under a nitrogen atmosphere, add sodium tert-butoxide (NaOtBu) portion-wise at room temperature. The reaction mixture is expected to turn into a colored suspension.
-
Heat the reaction mixture to 80-90 °C.
Step 2: Alkylation
-
To the heated suspension, add iodomethane (CH₃I) dropwise via a syringe, ensuring the internal temperature does not exceed 90 °C.
-
Maintain the reaction mixture at 80-90 °C for 30-60 minutes after the addition is complete.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with water and then with cold methanol.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Cross-Validation of Reactivity: Application in Buchwald-Hartwig Amination
The utility of this compound as a synthetic intermediate is demonstrated in its application in palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Buchwald-Hartwig amination reaction.[3]
Experimental Protocol:
-
To a reaction vessel under an argon atmosphere, add this compound, the desired amine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a suitable phosphine ligand (e.g., tri-tert-butylphosphine tetrafluoroborate), and sodium tert-butoxide.
-
Add anhydrous toluene or xylene as the solvent.
-
Reflux the reaction mixture for the appropriate time (typically 1-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and silica gel, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization to obtain the desired N-arylated benzo[b]fluorene derivative.
Logical Flow of the Buchwald-Hartwig Amination
Caption: Key stages in the Buchwald-Hartwig amination protocol.
Considerations for Biological Applications and Toxicity
While the primary application of this compound is in materials science, it is crucial for researchers to be aware of the potential biological activities and toxicity of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives.
-
General Toxicity of PAHs: PAHs are a class of compounds known for their potential carcinogenicity, mutagenicity, and teratogenicity.[4] Their mode of action often involves metabolic activation to reactive intermediates that can damage DNA.[5]
-
Cytotoxicity of Benzo[b]fluorene Analogs: Studies on benzo[b]fluoranthene (a related PAH) have shown that it can induce cytotoxicity and apoptosis in cultured cells.[5]
-
Halogenation and Toxicity: The introduction of a bromine atom can alter the metabolic pathways and bioavailability of PAHs, potentially influencing their toxicological profile.
Given the limited specific toxicological data for this compound, it is imperative to handle this compound with appropriate safety precautions in a well-ventilated fume hood, using personal protective equipment (gloves, safety glasses, and a lab coat).
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block for the synthesis of advanced organic materials. Its unique combination of a rigid, conjugated core, solubilizing and anti-quenching dimethyl groups, and a reactive bromo-handle makes it an attractive starting material for the creation of novel hole-transporting and emissive materials for OLEDs and other organic electronic devices.
While a lack of direct, publicly available experimental and comparative performance data necessitates a degree of inference based on related compounds, the established reactivity of this intermediate in cross-coupling reactions confirms its utility. Future research efforts should focus on the systematic characterization of this compound and a direct comparison of its derivatives with those from other isomeric and alternative scaffolds. Such studies will provide a clearer understanding of the structure-property relationships and enable the rational design of next-generation organic electronic materials.
References
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Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. Materials (Basel). Available at: [Link]
-
Polycyclic aromatic hydrocarbon-induced cytotoxicity in cultured rat Sertoli cells involves differential apoptotic response. Environ Health Perspect. Available at: [Link]
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4-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. PubChem. Available at: [Link]
-
Facile fluorene-based hole-transporting materials and their dual application toward inverted and regular perovskite solar cells. Sustainable Energy & Fuels. Available at: [Link]
-
Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells. Sustainable Energy & Fuels. Available at: [Link]
-
Toxicity of polycyclic aromatic hydrocarbons involves NOX2 activation. Environ Toxicol Pharmacol. Available at: [Link]
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Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Front Microbiol. Available at: [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene: A Guide for Laboratory Professionals
Hazard Assessment and Waste Identification: The Precautionary Principle
Given the chemical structure of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene, it must be handled as a hazardous substance. Benzo[b]fluorene and its derivatives are known to be potential carcinogens and are very toxic to aquatic life with long-lasting effects.[5][6][7] The presence of a bromine atom further classifies it as a halogenated organic compound, which requires specific disposal routes.[8][9]
Therefore, all materials contaminated with this compound, including neat compound, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste .
Table 1: Hazard Profile of Structurally Related Compounds
| Compound | Key Hazards | GHS Pictograms |
| Benzo[b]fluoranthene | May cause cancer. Causes skin and serious eye irritation. May cause respiratory irritation.[5] | GHS07, GHS08 |
| Benzo[a]fluorene | Suspected of causing cancer. Very toxic to aquatic life.[10][11] | GHS08, GHS09 |
| Brominated Aromatic Compounds | Can be toxic, corrosive, and environmentally persistent.[9] | Varies, often includes GHS06, GHS08, GHS09 |
Step-by-Step Disposal Protocol
This protocol is designed to guide researchers through the safe segregation, packaging, and labeling of this compound waste.
Waste Segregation: The First Line of Defense
Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designate a Specific Waste Container: Use a dedicated, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, for all this compound waste.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or contaminated solid this compound, contaminated weigh boats, and disposable labware in a clearly labeled, sealable container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Contaminated PPE: Gloves, bench liners, and other contaminated disposable materials should be double-bagged and placed in a designated solid hazardous waste container.
Containerization and Labeling: Ensuring Clarity and Compliance
Accurate labeling is mandated by regulatory bodies like the Environmental Protection Agency (EPA) and is essential for safe handling by waste management personnel.[12]
-
Container Integrity: Ensure the waste container is in good condition, with a securely fitting cap to prevent leaks or spills.
-
Hazardous Waste Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[12] The label must include:
-
The words "Hazardous Waste"[12]
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant")[6][7]
-
The accumulation start date (the date the first waste is added to the container)[12]
-
The name of the principal investigator or laboratory contact.
-
Figure 1. Workflow for the proper disposal of this compound waste.
Storage and Removal: Adherence to Institutional and Federal Guidelines
Laboratories in academic and research settings must adhere to specific regulations for the accumulation of hazardous waste.
-
Satellite Accumulation Areas (SAAs): Waste should be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[12][13]
-
Accumulation Limits: The amount of hazardous waste stored in an SAA is typically limited to 55 gallons.[12]
-
Scheduled Pick-up: Coordinate with your institution's EHS department for the timely removal of hazardous waste. They will have established procedures for transport to a central accumulation area (CAA) and subsequent off-site disposal by a licensed vendor.[12]
Emergency Procedures: Preparedness for Spills and Exposures
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][10]
-
Inhalation: Move the individual to fresh air.
-
Seek immediate medical attention in all cases of exposure and provide the medical personnel with information about the chemical.[6]
-
-
Spill Management:
-
Small Spills: If you are trained and have the appropriate spill kit, you may clean up small spills. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the immediate area and notify your institution's EHS department or emergency response team.
-
Figure 2. Decision-making process for responding to a spill of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard assessment, stringent segregation, accurate labeling, and compliant storage, researchers can mitigate risks and ensure the protection of themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS department for guidance tailored to your facility.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
- Managing Hazardous Chemical Waste in the Lab. (n.d.).
- Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. (n.d.). PubMed.
- What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response.
- Benzo(b)fluoranthene Standard (1X1 mL)
- Benzo[a]fluorene SDS, 30777-18-5 Safety D
- SAFETY DATA SHEET - Benzo[b]fluoranthene. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Fluorene. (2025). Sigma-Aldrich.
- This compound - Reaction / Applic
- 11H-Benzo(a)fluorene. (n.d.). PubChem.
- FLUORENE - Safety Data Sheet. (2024). Elemental Microanalysis.
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- 2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. (n.d.). BLDpharm.
- 2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. (n.d.). ECHEMI.
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Navigating the Safe Handling of 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene, an important organic intermediate in the synthesis of substituted benzo[b]fluorene products, presents a unique set of handling challenges due to its chemical structure[1]. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this and structurally similar compounds.
Hazard Assessment: A Tale of Two Moieties
The toxicological properties of this compound have not been fully investigated. However, its structure as a polycyclic aromatic hydrocarbon (PAH) and a brominated organic compound suggests a number of potential hazards.
-
Polycyclic Aromatic Hydrocarbons (PAHs): PAHs are a class of chemicals that are natural constituents of coal and oil[2]. Many PAHs are known to be carcinogenic and genotoxic[2][3]. Exposure can occur through inhalation, ingestion, and dermal contact[2]. Some PAHs are also associated with skin and lung cancers[2].
-
Halogenated Aromatic Compounds: The presence of bromine in the molecule places it in the category of halogenated aromatic compounds. These compounds can be toxic and corrosive[4]. Bromine itself is a highly reactive element, and its organic compounds can cause severe skin burns, eye damage, and respiratory tract irritation[5].
Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or burns. It is important to select gloves that are appropriate for the specific solvent and have a suitable breakthrough time[6]. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary. | Minimizes inhalation of vapors, which can cause respiratory tract irritation[6]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is essential to minimize the risk of exposure. The following protocol outlines the safe handling of this compound from preparation to disposal.
Preparation
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for the specific chemical being used. Pay close attention to hazard statements, precautionary statements, and emergency procedures[6].
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.
-
Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood[6].
Handling
-
Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical. Use appropriate tools (e.g., glass pipettes, syringes) to minimize the risk of spills[6].
-
Perform the Reaction: Conduct all reactions within the chemical fume hood.
-
Post-Reaction Work-up: Any procedures that may generate aerosols or vapors, such as solvent removal, should be performed in the fume hood.
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, pipette tips), should be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be clearly marked as "Halogenated Organic Waste"[7].
-
Incompatible Materials: Do not mix brominated waste with incompatible materials such as strong oxidizing agents or easily oxidized substances[5][8].
-
Disposal Methods:
-
Incineration: Bromine-containing waste can be incinerated at a licensed hazardous waste disposal facility equipped with scrubbers to capture harmful by-products[4].
-
Neutralization: In some cases, bromine can be neutralized using reducing agents like sodium bisulfite or sodium thiosulfate[4]. However, this should only be performed by trained personnel following a validated protocol.
-
-
Institutional Guidelines: Always follow your institution's specific waste disposal guidelines[8].
Caption: Decision workflow for the disposal of brominated organic waste.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound and other novel compounds, fostering a culture of safety and scientific excellence in the laboratory.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Bromo-3,5-difluorobenzene.
- Centers for Disease Control and Prevention. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs).
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
- Sigma-Aldrich. (2025, December 24). Safety Data Sheet for Fluorene.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Chemtalk. (n.d.). Bromine water - disposal.
- FILAB. (n.d.). Laboratory analysis of polycyclic aromatic hydrocarbons (PAH).
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Sinfoo. (2019, November 27). This compound - Reaction / Application on synthetic works.
- Eurofins Scientific. (2023, October 11). PAHs Testing.
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- 3. PAHs Testing - Eurofins Scientific [eurofins.cn]
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- 8. LCSS: BROMINE [web.stanford.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
